molecular formula C3H6F2O2S B1362544 3-Fluoropropane-1-sulfonyl fluoride CAS No. 461-29-0

3-Fluoropropane-1-sulfonyl fluoride

Katalognummer: B1362544
CAS-Nummer: 461-29-0
Molekulargewicht: 144.14 g/mol
InChI-Schlüssel: QWNOXXWLUNRPEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Fluoropropane-1-sulfonyl fluoride is a useful research compound. Its molecular formula is C3H6F2O2S and its molecular weight is 144.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-fluoropropane-1-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H6F2O2S/c4-2-1-3-8(5,6)7/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNOXXWLUNRPEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CF)CS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196716
Record name Propanesulfonyl fluoride, 3-fluoro-
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Molecular Weight

144.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461-29-0
Record name Propanesulfonyl fluoride, 3-fluoro-
Source ChemIDplus
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Record name Propanesulfonyl fluoride, 3-fluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoropropane-1-sulfonyl fluoride
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Foundational & Exploratory

An In-Depth Technical Guide to 3-Fluoropropane-1-sulfonyl fluoride (CAS 461-29-0)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Fluoropropane-1-sulfonyl fluoride (3-FPrSF) is an aliphatic sulfonyl fluoride that has emerged as a valuable tool in chemical biology and drug discovery. Its unique combination of stability and context-dependent reactivity makes it a privileged electrophilic warhead for the covalent modification of proteins. Unlike highly reactive electrophiles that can lead to off-target effects, 3-FPrSF exhibits a balanced reactivity profile, enabling selective engagement with nucleophilic amino acid residues such as lysine, tyrosine, and serine within specific protein binding pockets.[1][2] This guide provides a comprehensive technical overview of 3-FPrSF, including its physicochemical properties, synthesis, core reactivity principles, and detailed protocols for its application in protein labeling and covalent inhibitor development. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical probe.

Introduction: The Rise of "Privileged" Covalent Warheads

The pursuit of highly selective and potent therapeutics has led to a renaissance in the field of targeted covalent inhibitors.[2] Covalent drugs offer distinct pharmacological advantages, including prolonged duration of action and high potency. However, the success of a covalent inhibitor hinges on the careful balance of its electrophilic "warhead." An overly reactive warhead can lead to promiscuous, off-target labeling and associated toxicity, while an insufficiently reactive one will fail to engage the target.

Sulfonyl fluorides (SFs) have emerged as a class of "privileged" warheads that strike this critical balance.[3] The sulfur(VI)-fluoride bond is remarkably stable to hydrolysis and general nucleophilic attack, conferring biocompatibility.[1] However, when precisely positioned within a protein's binding site, the SF moiety can be activated to react with a proximal nucleophilic amino acid.[1][4]

This compound represents a key exemplar of this class. The presence of the fluorine atom on the propyl chain can subtly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[5][6] This guide delves into the technical specifics of 3-FPrSF, providing the foundational knowledge required for its effective application.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for its application in experimental settings. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 461-29-0N/A
Molecular Formula C₃H₆F₂O₂S[7]
Molecular Weight 144.14 g/mol [7]
Monoisotopic Mass 144.00566 Da[7]
Physical State Liquid (Predicted)
XlogP (Predicted) 0.8[7]
IUPAC Name This compound[7]
SMILES C(CF)CS(=O)(=O)F[7]
InChIKey QWNOXXWLUNRPEX-UHFFFAOYSA-N[7]

Synthesis and Purification

While several general methods exist for the synthesis of sulfonyl fluorides, a common and effective route involves the conversion of sulfonyl chlorides or sulfonic acids to the corresponding fluoride.[8][9][10] A one-pot, two-step protocol starting from the corresponding sulfonic acid is often preferred for its efficiency and use of readily available reagents.[9][11]

Representative Synthetic Protocol

This protocol is adapted from established methods for converting sulfonic acids to sulfonyl fluorides.[9][12]

Objective: To synthesize this compound from 3-fluoropropane-1-sulfonic acid.

Materials:

  • 3-fluoropropane-1-sulfonic acid

  • Cyanuric chloride

  • Tetramethylammonium chloride (TMAC) or Tetrabutylammonium bromide (TBAB) (Phase-transfer catalyst)

  • Anhydrous Acetonitrile (MeCN)

  • Potassium bifluoride (KHF₂)

  • Acetone

  • Ethyl acetate (EtOAc)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Chlorination Step: To an oven-dried reaction vessel equipped with a magnetic stirrer, add 3-fluoropropane-1-sulfonic acid (1.0 eq), cyanuric chloride (1.1 eq), and TMAC (5 mol%).

  • Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M.

  • Stir the mixture at 60 °C for 12 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting sulfonic acid. Causality Note: This step converts the sulfonic acid into a more reactive sulfonyl chloride intermediate. The catalyst facilitates this transformation.

  • Fluorination Step: After the initial reaction is complete, cool the mixture to room temperature.

  • Add potassium bifluoride (KHF₂, 3.0 eq.) followed by an equal volume of acetone.[12]

  • Stir the resulting suspension vigorously at room temperature for an additional 12 hours. Causality Note: KHF₂ serves as the fluoride source for the halogen exchange reaction, converting the sulfonyl chloride to the desired sulfonyl fluoride. Acetone helps to solubilize the reactants.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford pure this compound.

Core Reactivity and Mechanism of Action

The utility of 3-FPrSF as a chemical probe stems from the unique reactivity of the sulfonyl fluoride group, a key component of Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry".[13]

Key Principles:

  • Stability: The S-F bond is thermodynamically stable and largely resistant to hydrolysis at physiological pH, a crucial feature for biocompatibility.[3]

  • Context-Dependent Reactivity: Covalent modification is not promiscuous. It requires the ligand portion of the molecule to first bind non-covalently, positioning the sulfonyl fluoride warhead in close proximity to a nucleophilic amino acid residue in the target's binding pocket.[1]

  • Nucleophile Selectivity: Sulfonyl fluorides are known to react with a range of nucleophilic amino acid side chains. While traditionally used to target active site serines in proteases, they have been shown to form stable covalent adducts with lysine, tyrosine, and histidine.[14][15][16] They react rapidly with cysteine, but the resulting adduct is often unstable.[15]

Mechanism of Covalent Modification

The reaction proceeds via a nucleophilic attack of an electron-rich amino acid side chain (e.g., the deprotonated hydroxyl of tyrosine or the primary amine of lysine) on the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonamide (with lysine) or sulfonate ester (with tyrosine/serine).[17]

G cluster_0 Protein Binding Site cluster_1 Reaction & Adduct Formation Protein_Nu Protein-Nucleophile (e.g., Tyr-O⁻, Lys-NH₂) Transition_State Transition State Protein_Nu->Transition_State Nucleophilic Attack on S(VI) SF_Probe 3-FPrSF (F-CH₂CH₂CH₂-SO₂-F) SF_Probe->Transition_State Covalent_Adduct Stable Covalent Adduct (Protein-Nu-SO₂-R) Transition_State->Covalent_Adduct F⁻ Leaving Group Displacement Fluoride_Ion F⁻ Transition_State->Fluoride_Ion

Caption: Covalent modification mechanism of 3-FPrSF.

Applications in Drug Discovery and Chemical Biology

The balanced reactivity of 3-FPrSF makes it an ideal tool for activity-based protein profiling (ABPP), target identification, and the development of targeted covalent inhibitors.[2][4]

Workflow for Covalent Protein Labeling

This workflow outlines the general steps for using 3-FPrSF (or a derivative) to label a target protein in a complex biological sample, such as a cell lysate, for subsequent identification by mass spectrometry.

G A 1. Incubation Treat proteome (e.g., cell lysate) with 3-FPrSF-alkyne probe. B 2. Click Reaction Add Azide-Biotin tag. Perform CuAAC reaction. A->B C 3. Enrichment Use streptavidin beads to pull down biotinylated proteins. B->C D 4. Digestion On-bead digestion of captured proteins into peptides (e.g., with Trypsin). C->D E 5. Analysis Analyze peptides by LC-MS/MS to identify labeled proteins and sites of modification. D->E

Caption: General workflow for chemoproteomic profiling.

Detailed Experimental Protocol: Protein Labeling in Lysate

Objective: To identify protein targets of a 3-FPrSF-based probe in a cell lysate. This protocol assumes the use of a 3-FPrSF derivative that includes an alkyne handle for downstream detection via click chemistry.

Materials:

  • Cell lysate (prepared in a buffer without primary amines, e.g., HEPES or phosphate buffer)

  • 3-FPrSF-alkyne probe

  • Azide-biotin tag (e.g., Azide-PEG3-Biotin)

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads

  • Mass spectrometry-grade trypsin

Procedure:

  • Proteome Labeling:

    • Adjust the protein concentration of the cell lysate to 1-2 mg/mL in a suitable buffer (e.g., PBS, pH 8.0). Causality Note: A slightly basic pH helps deprotonate lysine and tyrosine residues, increasing their nucleophilicity.[16]

    • Add the 3-FPrSF-alkyne probe to a final concentration of 10-100 µM.

    • Incubate the mixture for 1-2 hours at 37 °C.

  • Click Chemistry Conjugation:

    • Prepare a "click cocktail" by sequentially adding CuSO₄ (1 mM final), TCEP (1 mM final), TBTA (100 µM final), and the azide-biotin tag (100 µM final) to the labeled lysate.

    • Incubate for 1 hour at room temperature with gentle rotation.

  • Enrichment of Labeled Proteins:

    • Add pre-washed streptavidin-agarose beads to the reaction mixture.

    • Incubate for 1-2 hours at 4 °C with rotation to capture the biotinylated proteins.

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively with buffer (e.g., PBS with 0.1% SDS) to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Add trypsin and incubate overnight at 37 °C to digest the captured proteins into peptides.

  • Mass Spectrometry Analysis:

    • Collect the supernatant containing the peptides.

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use database search algorithms to identify the proteins and map the specific sites of covalent modification by the probe.

Safety, Handling, and Storage

As with all reactive chemical reagents, proper safety precautions are paramount when handling this compound and its analogues. Information is often derived from safety data sheets (SDS) for structurally related compounds like phenylmethylsulfonyl fluoride (PMSF).[18][19]

  • Hazard Classification: Sulfonyl fluorides are often classified as corrosive and can cause severe skin burns and eye damage.[18] They may also be toxic if swallowed.[19]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[19]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[20] A lab coat is mandatory.

    • Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[19] The compound is moisture-sensitive and should be handled under an inert atmosphere where possible.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[19]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[18][20]

Conclusion and Future Outlook

This compound is a powerful and versatile chemical tool for probing protein function and developing novel covalent therapeutics. Its balanced stability and reactivity profile allow for selective targeting of nucleophilic residues in a binding-site-dependent manner, minimizing off-target effects. As synthetic methodologies for creating diverse libraries of sulfonyl fluorides continue to advance, their application in chemical biology and "inverse drug discovery" is set to expand, enabling the exploration of the "ligandable proteome" and accelerating the development of next-generation covalent medicines.[21][22]

References

  • The Emerging Role of Sulfamoyl Fluorides in Covalent Drug Discovery: A Technical Guide. Benchchem.
  • Application of SuFEx Click Chemistry in Polymer Synthesis: Applic
  • The growing applications of SuFEx click chemistry. CSHL Scientific Digital Repository.
  • Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. PMC - NIH.
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
  • The growing applic
  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. PNAS.
  • New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design.
  • SuFEx Click Chemistry Empowered High-throughput Drug Discovery Pl
  • Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. Semantic Scholar.
  • The growing applications of SuFEx click chemistry. Chemical Society Reviews (RSC Publishing).
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS.
  • 3-Fluoropropane-1-sulfonyl chloride | C3H6ClFO2S | CID 21114841. PubChem.
  • SAFETY D
  • Correlation between nonapeptide conversion and amino acid labelling percentage (Tyr—blue, Lys—green).
  • 3-Chloropropane-1-sulfonyl Fluoride 3821-80-5. Tokyo Chemical Industry Co., Ltd.(APAC).
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  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC - NIH.
  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC.
  • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identific
  • Facile synthesis of sulfonyl fluorides
  • Sulfonyl fluorides as privileged warheads in chemical biology. PMC - NIH.
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  • Fluorine in drug discovery: Role, design and case studies. Nargund College of Pharmacy.
  • Technical Guide: Physicochemical Properties of 3-(4-Fluorophenyl)propane-1-sulfonic acid. Benchchem.
  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. The Royal Society of Chemistry.
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  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
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Sources

3-Fluoropropane-1-sulfonyl fluoride molecular structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure, Properties, and Synthesis of 3-Fluoropropane-1-sulfonyl Fluoride

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional organic compound of interest to researchers in chemical biology and drug development. The document delineates its molecular structure and formula, predicted physicochemical and spectroscopic properties, and a plausible synthetic pathway. By integrating foundational chemical principles with data on analogous structures, this guide serves as an essential resource for scientists exploring the utility of aliphatic sulfonyl fluorides as covalent probes and therapeutic warheads. The inherent reactivity of the sulfonyl fluoride moiety, balanced with greater stability compared to other sulfonyl halides, positions such compounds as valuable tools for interrogating biological systems.

Molecular Identity and Physicochemical Properties

This compound is a saturated aliphatic compound containing two distinct fluorine atoms: one covalently bonded to the alkyl chain and the other as part of the sulfonyl fluoride functional group. This dual substitution imparts unique chemical characteristics relevant to its application as a chemical probe.

Molecular Formula and IUPAC Nomenclature
  • Molecular Formula: C₃H₆F₂O₂S[1]

  • IUPAC Name: this compound[1]

  • InChI Key: QWNOXXWLUNRPEX-UHFFFAOYSA-N[1]

  • SMILES: C(CF)CS(=O)(=O)F[1]

Structural Representation

The molecule consists of a three-carbon propane backbone. A sulfonyl fluoride group (-SO₂F) is attached to the first carbon (C1), and an alkyl fluorine atom is attached to the third carbon (C3).

2D structure of this compound.
Key Physicochemical Data

The following table summarizes key computed and predicted properties for this compound. Experimental data for this specific compound is not widely available; therefore, values are derived from computational models and data from analogous compounds.

PropertyValueSource
Molecular FormulaC₃H₆F₂O₂SPubChem[1]
Monoisotopic Mass144.00566 DaPubChem[1]
Molecular Weight (Average)144.14 g/mol Calculated
XlogP (Predicted)0.8PubChem[1]
Related CAS Number461-28-9 (3-Fluoropropane-1-sulfonyl chloride)BLD Pharm[2]

Spectroscopic and Structural Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While experimental spectra are not publicly available, the expected signatures can be reliably predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum would be complex due to splitting by both adjacent protons and through-bond coupling to the two fluorine atoms. We would expect three distinct multiplets corresponding to the protons on C1, C2, and C3. The protons on C1 and C3 will show additional splitting from the fluorine atoms on the sulfonyl group and C3, respectively.

  • ¹³C NMR: Three signals are expected for the three carbon atoms of the propane chain. Each signal will be split into a doublet by its attached fluorine atom (for C3) or the sulfonyl fluoride (for C1), and potentially show smaller couplings to the other fluorine.

  • ¹⁹F NMR: Two distinct signals are anticipated.[3] One signal will correspond to the fluorine atom of the sulfonyl fluoride group, and the other to the fluorine atom on the C3 carbon. The chemical shifts of these signals provide direct evidence of the two different chemical environments of the fluorine atoms.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong, characteristic absorption bands that confirm the presence of the key functional groups.

  • S=O Stretching: Strong asymmetric and symmetric stretching vibrations for the sulfonyl group (O=S=O) are typically observed in the ranges of 1370-1450 cm⁻¹ and 1180-1210 cm⁻¹, respectively.

  • S-F Stretching: A strong absorption band for the sulfur-fluorine bond is expected around 815-880 cm⁻¹.

  • C-F Stretching: A strong band corresponding to the carbon-fluorine bond stretch is typically found in the 1000-1100 cm⁻¹ region.[5]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the elemental composition, with the measured monoisotopic mass closely matching the calculated value of 144.00566 Da for the [M]⁺ ion.[1] The fragmentation pattern in tandem MS (MS/MS) would likely involve the loss of HF, SO₂F, or the entire SO₂F group, providing further structural confirmation.[6]

Synthesis and Reactivity

Sulfonyl fluorides are valuable synthetic intermediates and functional motifs in their own right, particularly in the field of chemical biology where they serve as covalent inhibitors.[7][8]

Rationale for Synthetic Strategy

The most established and reliable method for synthesizing sulfonyl fluorides is through a halogen exchange reaction, starting from the more common sulfonyl chlorides.[9][10] This approach is favored due to the wide availability of reagents for generating sulfonyl chlorides from precursors like thiols. The precursor, 3-fluoropropane-1-sulfonyl chloride (CAS 461-28-9), is commercially available, making this a logical starting point.[2]

Proposed Synthetic Protocol: Halogen Exchange

This protocol describes the conversion of 3-fluoropropane-1-sulfonyl chloride to this compound using a fluoride salt.

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

  • 3-Fluoropropane-1-sulfonyl chloride

  • Potassium fluoride (spray-dried)

  • 18-crown-6 (phase-transfer catalyst)

  • Acetonitrile (anhydrous)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add spray-dried potassium fluoride (2.0 equivalents) and 18-crown-6 (0.1 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable slurry.

  • Substrate Addition: Dissolve 3-fluoropropane-1-sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous acetonitrile and add it to the reaction mixture via a syringe.

  • Reaction: Heat the mixture to reflux (approximately 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove excess potassium fluoride and other inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Dilute with dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

G start 3-Fluoropropane-1-sulfonyl chloride (Starting Material) reaction Halogen Exchange Reaction (Reflux, 4-12h) start->reaction reagents KF, 18-crown-6 Acetonitrile (Solvent) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Vacuum Distillation) workup->purification product This compound (Final Product) purification->product

Proposed synthesis workflow for this compound.
Chemical Reactivity and Applications

Sulfonyl fluorides are recognized as "privileged" electrophiles in chemical biology.[7] Unlike the highly reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater aqueous stability, making them more suitable for use in biological systems.[7] They can act as covalent modifiers by reacting with nucleophilic residues on proteins, such as the hydroxyl group of serine or the thiol group of cysteine. This reactivity makes this compound a candidate for applications in:

  • Activity-Based Protein Profiling (ABPP): As a warhead to covalently label the active sites of enzymes, particularly serine proteases.

  • Drug Development: As a covalent warhead in targeted inhibitors to achieve durable and potent therapeutic effects.

  • Chemical Probes: The presence of two fluorine atoms allows for ¹⁹F NMR studies to probe binding events and protein dynamics.[3]

Safety and Handling

  • Corrosivity: Related sulfonyl halides, such as 3-chloropropane-1-sulfonyl chloride, are known to cause severe skin burns and eye damage.[11][12]

  • Toxicity: Phenylmethylsulfonyl fluoride (PMSF), a common laboratory reagent, is toxic if swallowed and also causes severe burns.[13][14]

  • Handling Precautions: It is imperative to handle this compound with extreme caution in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles/face shield, must be worn at all times.

Conclusion

This compound is a specialized chemical entity with significant potential in modern chemical biology and medicinal chemistry. Its molecular formula is C₃H₆F₂O₂S, and its structure features a propyl chain functionalized with both an alkyl fluoride and a sulfonyl fluoride group. While experimental data remains sparse, its properties and spectroscopic signatures can be confidently predicted. The synthesis is accessible through standard methodologies, primarily via halogen exchange from its sulfonyl chloride precursor. The compound's true value lies in the unique reactivity of the sulfonyl fluoride group, which, combined with its stability, makes it an attractive candidate for the development of novel covalent probes and targeted therapeutics.

References

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  • Tlili, A. (2020). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(1), 2.* [Link]

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An In-depth Technical Guide to the Synthesis of 3-Fluoropropane-1-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 3-Fluoropropane-1-sulfonyl fluoride, a valuable fluorinated building block in modern chemistry. The document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the strategic considerations behind different synthetic routes, offering detailed experimental protocols for the most viable methods. The guide emphasizes chemical logic, safety, and efficiency, supported by in-text citations to peer-reviewed literature and visual aids to elucidate key transformations.

Introduction: The Significance of this compound

Fluorinated organic molecules are of paramount importance in pharmaceuticals, agrochemicals, and advanced materials due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. This compound is a particularly interesting compound, combining a reactive sulfonyl fluoride moiety with a fluorinated alkyl chain. The sulfonyl fluoride group is a versatile functional handle, notably utilized in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, a powerful tool for constructing complex molecular architectures.[1][2] The presence of the fluorine atom at the 3-position can modulate the reactivity of the sulfonyl fluoride and introduce desirable properties into the final products. This guide will explore the primary synthetic strategies to access this valuable compound.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The most logical approaches involve either the construction of the sulfonyl fluoride moiety onto a pre-fluorinated propane backbone or the introduction of the fluorine atom at a later stage of the synthesis. This guide will focus on three primary, well-substantiated pathways:

  • Pathway A: A two-step halogen exchange approach starting from the readily available 3-chloropropane-1-sulfonyl chloride.

  • Pathway B: A direct approach involving the oxidation of 3-fluoropropanethiol.

  • Pathway C: Synthesis from 3-fluoropropane-1-sulfonic acid.

Pathway A: Two-Step Halogen Exchange from 3-Chloropropane-1-sulfonyl Chloride

This pathway is arguably the most practical and well-documented approach, leveraging commercially available or easily synthesized starting materials. The strategy involves two sequential halogen exchange reactions: first at the sulfonyl group (Cl to F), followed by a nucleophilic substitution on the alkyl chain (Cl to F).

Rationale and Key Considerations

The conversion of a sulfonyl chloride to a sulfonyl fluoride is a classic and highly efficient transformation, typically achieved with a variety of fluoride sources.[3][4] The subsequent Finkelstein-type reaction on the alkyl chloride presents a greater challenge. The reactivity of the C-Cl bond is influenced by the strongly electron-withdrawing sulfonyl fluoride group. However, with appropriate selection of the fluorinating agent and reaction conditions, this transformation can be achieved in good yield.[5]

Visualizing the Workflow

Pathway_A start 1,3-Propanesultone intermediate1 3-Chloropropane-1-sulfonyl Chloride start->intermediate1 SOCl2, DMF (cat.) intermediate2 3-Chloropropane-1-sulfonyl Fluoride intermediate1->intermediate2 KF, 18-crown-6 or KHF2 product This compound intermediate2->product KF, Phase Transfer Catalyst

Caption: Workflow for Pathway A.

Experimental Protocols

Step 1: Synthesis of 3-Chloropropane-1-sulfonyl Chloride

This precursor can be synthesized in high yield from 1,3-propanesultone and thionyl chloride.

  • Materials: 1,3-propanesultone, Thionyl chloride (SOCl₂), Dimethylformamide (DMF, catalytic amount).

  • Procedure:

    • To a stirred mixture of freshly distilled thionyl chloride, add a catalytic amount of dimethylformamide.

    • Slowly add 1,3-propanesultone to the mixture.

    • Heat the reaction mixture to approximately 70-80°C. Gas evolution will be observed.

    • Maintain the temperature for 3 hours, or until gas evolution ceases.

    • Remove the excess thionyl chloride under reduced pressure.

    • The crude 3-chloropropane-1-sulfonyl chloride can be purified by vacuum distillation.

Step 2: Synthesis of 3-Chloropropane-1-sulfonyl Fluoride

This step involves a halogen exchange at the sulfonyl group.

  • Materials: 3-Chloropropane-1-sulfonyl chloride, Potassium fluoride (KF) or Potassium bifluoride (KHF₂), Acetonitrile (MeCN), 18-crown-6 ether (optional, as a phase transfer catalyst).

  • Procedure:

    • In a flask equipped with a reflux condenser, dissolve 3-chloropropane-1-sulfonyl chloride in acetonitrile.

    • Add an excess of potassium fluoride (or KHF₂). For improved reactivity, a catalytic amount of 18-crown-6 ether can be added.

    • Heat the mixture to reflux and stir vigorously for several hours. The reaction progress can be monitored by GC-MS or ¹⁹F NMR.

    • After completion, cool the reaction mixture and filter to remove the inorganic salts.

    • The solvent is removed under reduced pressure, and the resulting crude 3-chloropropane-1-sulfonyl fluoride can be purified by vacuum distillation.

Step 3: Synthesis of this compound

The final step is a nucleophilic substitution of the alkyl chloride.

  • Materials: 3-Chloropropane-1-sulfonyl fluoride, Anhydrous potassium fluoride (spray-dried for best results), a phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB), and a high-boiling point aprotic polar solvent (e.g., sulfolane or DMF).

  • Procedure:

    • In a dry flask, combine 3-chloropropane-1-sulfonyl fluoride, a molar excess of anhydrous potassium fluoride, and a catalytic amount of a phase transfer catalyst in sulfolane.

    • Heat the mixture to a temperature between 150-200°C with vigorous stirring.

    • Monitor the reaction by GC-MS. The reaction may require several hours to reach completion.

    • Upon completion, cool the mixture and dilute with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic phase with water to remove the solvent and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

    • The final product, this compound, is purified by vacuum distillation.

Pathway B: Oxidation of 3-Fluoropropanethiol

This pathway offers a more convergent synthesis, where the carbon-fluorine bond is established early in the synthetic sequence. The key transformation is the oxidation of a thiol to a sulfonyl fluoride.

Rationale and Key Considerations

Modern electrochemical methods provide a mild and efficient way to achieve the oxidative coupling of thiols and a fluoride source to form sulfonyl fluorides.[1][6] This approach avoids the use of harsh oxidizing agents. The main challenge in this pathway is the synthesis of the 3-fluoropropanethiol precursor.

Visualizing the Workflow

Pathway_B start 1-Bromo-3-fluoropropane intermediate1 3-Fluoropropanethiol start->intermediate1 1. Thiourea 2. NaOH(aq) product This compound intermediate1->product Electrochemical Oxidation KF, Pyridine, MeCN/H2O

Caption: Workflow for Pathway B.

Experimental Protocols

Step 1: Synthesis of 3-Fluoropropanethiol

  • Materials: 1-Bromo-3-fluoropropane, Thiourea, Sodium hydroxide (NaOH).

  • Procedure:

    • A mixture of 1-bromo-3-fluoropropane and thiourea in ethanol is heated at reflux for several hours to form the isothiouronium salt.

    • After cooling, the solvent is removed, and the salt is hydrolyzed by heating with an aqueous solution of sodium hydroxide.

    • The resulting 3-fluoropropanethiol can be isolated by distillation.

Step 2: Electrochemical Synthesis of this compound

  • Materials: 3-Fluoropropanethiol, Potassium fluoride (KF), Pyridine, Acetonitrile (MeCN), 1 M Hydrochloric acid (HCl), Graphite anode, Stainless steel cathode.

  • Procedure:

    • Set up an undivided electrochemical cell with a graphite anode and a stainless steel cathode.

    • The electrolyte consists of a biphasic mixture of acetonitrile and 1 M aqueous HCl (1:1 v/v).

    • To this, add 3-fluoropropanethiol, 5 equivalents of potassium fluoride, and 1 equivalent of pyridine.

    • Apply a constant current (e.g., 20 mA) to the cell with stirring.

    • Monitor the reaction progress by GC-MS.

    • Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • After filtration and solvent removal, the product is purified by vacuum distillation.

Pathway C: Conversion of 3-Fluoropropane-1-sulfonic Acid

This pathway is a strong alternative, particularly if 3-fluoropropane-1-sulfonic acid or its salt is accessible. The conversion of sulfonic acids to sulfonyl fluorides is a well-established transformation with modern, mild methods available.

Rationale and Key Considerations

The direct conversion of sulfonic acids to sulfonyl fluorides can be achieved in a one-pot, two-step process, often involving an in-situ chlorination followed by fluoride exchange.[7] Alternatively, deoxygenative fluorination reagents can be employed.[8][9] The synthesis of 3-fluoropropane-1-sulfonic acid is the key prerequisite for this pathway.

Visualizing the Workflow

Pathway_C start 3-Fluoro-1-propanol intermediate1 Sodium 3-fluoropropane-1-sulfonate start->intermediate1 1. PBr3 2. Na2SO3 product This compound intermediate1->product Cyanuric Chloride, KHF2 TBAB (cat.), MeCN

Caption: Workflow for Pathway C.

Experimental Protocols

Step 1: Synthesis of Sodium 3-fluoropropane-1-sulfonate

  • Materials: 3-Fluoro-1-propanol, Phosphorus tribromide (PBr₃), Sodium sulfite (Na₂SO₃).

  • Procedure:

    • Convert 3-fluoro-1-propanol to 1-bromo-3-fluoropropane using a standard brominating agent like PBr₃.

    • React the resulting 1-bromo-3-fluoropropane with an aqueous solution of sodium sulfite at elevated temperature (Strecker sulfite alkylation).

    • The sodium 3-fluoropropane-1-sulfonate can be isolated by precipitation or crystallization from the reaction mixture.

Step 2: Synthesis of this compound

  • Materials: Sodium 3-fluoropropane-1-sulfonate, Cyanuric chloride, Potassium bifluoride (KHF₂), Tetrabutylammonium bromide (TBAB, catalytic amount), Acetonitrile (MeCN), Acetone.

  • Procedure:

    • In a dry flask, a mixture of sodium 3-fluoropropane-1-sulfonate, cyanuric chloride, and a catalytic amount of TBAB in acetonitrile is stirred at 60°C for 12 hours.

    • After this chlorination step, potassium bifluoride and acetone are added to the reaction mixture.

    • The mixture is then stirred at room temperature for an additional 12 hours to facilitate the chlorine-fluorine exchange.

    • The reaction is quenched with water and extracted with an organic solvent like ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The final product is purified by column chromatography or vacuum distillation.[10]

Data Summary

PathwayStarting MaterialKey IntermediatesKey ReagentsAdvantagesDisadvantages
A 1,3-Propanesultone3-Chloropropane-1-sulfonyl chloride, 3-Chloropropane-1-sulfonyl fluorideSOCl₂, KF, Phase Transfer CatalystUtilizes readily available starting materials; well-established reactions.Multi-step; final fluorination step can be challenging.
B 1-Bromo-3-fluoropropane3-FluoropropanethiolThiourea, Electrochemical cell, KFConvergent; mild final step.Synthesis of 3-fluoropropanethiol can be odorous; requires specialized equipment.
C 3-Fluoro-1-propanolSodium 3-fluoropropane-1-sulfonatePBr₃, Na₂SO₃, Cyanuric chloride, KHF₂Avoids odorous thiols; one-pot conversion from sulfonate.Multi-step synthesis of the sulfonic acid precursor.

Conclusion

The synthesis of this compound can be successfully achieved through several strategic pathways. The choice of the optimal route will depend on the specific requirements of the laboratory, including the availability of starting materials, scale of the reaction, and access to specialized equipment such as an electrochemical setup. Pathway A represents a robust and classical approach, while Pathways B and C offer more modern and convergent solutions. It is recommended that researchers carefully consider the safety precautions for all reagents and intermediates involved in these syntheses.

References

  • Bianchi, M., et al. (1977). A simple and convenient method for the synthesis of sulfonyl fluorides. Journal of Organic Chemistry.
  • Ambler, B. R., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids.
  • Furuya, T., Klein, J. E. M. N., & Ritter, T. (2010). C–F Bond Formation for the Synthesis of Aryl Fluorides. Synthesis.
  • Laudadio, G., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society.
  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.
  • Qin, C., & Sun, N. (2019).
  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): A New Family of Click Chemistry Reactions.
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  • Qin, C., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids.
  • Laudadio, G., et al. (2020). Accelerating sulfonyl fluoride synthesis through electrochemical oxidative coupling of thiols and potassium fluoride in flow. Journal of Flow Chemistry.
  • Qin, C., & Sun, N. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, ESI.
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An In-depth Technical Guide to 3-Fluoropropane-1-sulfonyl fluoride: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoropropane-1-sulfonyl fluoride is a key building block in modern medicinal chemistry and drug discovery. Its unique combination of a reactive sulfonyl fluoride warhead and a fluorinated aliphatic chain makes it a valuable tool for creating targeted covalent inhibitors and chemical probes. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on the underlying chemical principles and practical experimental methodologies.

Introduction: The Rise of Sulfonyl Fluorides in Drug Discovery

Sulfonyl fluorides (R-SO₂F) have emerged as a privileged class of electrophiles in drug discovery due to their unique reactivity profile.[1] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit remarkable stability in aqueous environments, a crucial characteristic for biological applications.[1][2] However, they can be "activated" by the specific microenvironment of a protein's binding pocket, leading to highly selective covalent modification of nucleophilic amino acid residues such as serine, threonine, tyrosine, lysine, and histidine.[1][3] This "tunable" reactivity allows for the design of highly specific covalent inhibitors with reduced off-target effects.[4]

The introduction of fluorine into drug candidates is a well-established strategy to modulate their physicochemical and pharmacokinetic properties.[5] Fluorine's high electronegativity and small size can alter a molecule's acidity, lipophilicity, metabolic stability, and binding affinity.[5][6] this compound combines the benefits of a sulfonyl fluoride warhead with the strategic placement of a fluorine atom, making it a highly sought-after building block for the synthesis of novel therapeutics.

The Synthetic Journey: A History of Sulfonyl Fluoride Synthesis

The synthesis of sulfonyl fluorides has a rich history, with methods evolving from harsh, classical procedures to milder, more versatile modern techniques. The most conventional approach involves the nucleophilic fluorination of the corresponding sulfonyl chlorides.[7]

Early Methods: Halogen Exchange

The pioneering work on the synthesis of sulfonyl fluorides dates back to 1931, when Davies and Dick demonstrated the conversion of aromatic and aliphatic sulfonyl chlorides to their corresponding fluorides by boiling with an aqueous solution of potassium fluoride.[7] A significant improvement was reported in 1977 by Cate and co-workers, who utilized "naked fluoride" (potassium fluoride with 18-crown-6 in acetonitrile) for a more efficient halogen exchange under anhydrous conditions.[7]

This classical halogen exchange reaction remains a cornerstone of sulfonyl fluoride synthesis. The probable first synthesis of this compound would have likely followed a similar two-step sequence:

  • Synthesis of the Precursor, 3-Fluoropropane-1-sulfonyl chloride: This intermediate can be synthesized from 3-fluoro-1-propanethiol via oxidative chlorination.

  • Halogen Exchange: The resulting 3-fluoropropane-1-sulfonyl chloride would then be treated with a fluoride source, such as potassium fluoride, to yield this compound.

Experimental Protocol: Synthesis of this compound via Halogen Exchange

Part A: Oxidative Chlorination of 3-Fluoro-1-propanethiol

  • Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing a solution of sodium hydroxide to neutralize chlorine gas) is charged with a solution of 3-fluoro-1-propanethiol in a suitable solvent like dichloromethane.

  • Chlorination: The flask is cooled in an ice bath. A solution of chlorine gas in the same solvent, or an alternative chlorinating agent like sulfuryl chloride, is added dropwise via the dropping funnel while maintaining the temperature below 10 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is carefully quenched with a reducing agent (e.g., sodium sulfite solution) to destroy any excess chlorine. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 3-fluoropropane-1-sulfonyl chloride.[8]

Part B: Fluorination of 3-Fluoropropane-1-sulfonyl chloride

  • Reaction Setup: A flame-dried round-bottom flask is charged with anhydrous potassium fluoride and a phase-transfer catalyst such as 18-crown-6. Anhydrous acetonitrile is added, and the mixture is stirred vigorously.

  • Addition of Sulfonyl Chloride: A solution of crude 3-fluoropropane-1-sulfonyl chloride in anhydrous acetonitrile is added to the suspension.

  • Reaction Conditions: The reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours.

  • Monitoring and Workup: The reaction is monitored by GC or ¹⁹F NMR spectroscopy. Once the reaction is complete, the solid potassium chloride is filtered off, and the acetonitrile is removed under reduced pressure. The residue is then purified by distillation or column chromatography to afford pure this compound.

Modern Synthetic Methodologies

While the halogen exchange method is robust, the need for milder and more functional-group-tolerant procedures has driven the development of new synthetic strategies. These modern methods often bypass the need for the often-unstable sulfonyl chloride intermediates.

Starting MaterialReagentsKey Advantages
Sulfonic Acids/SulfonatesCyanuric chloride, KHF₂One-pot procedure, readily available starting materials.[9][10]
Sulfonyl HydrazidesSelectfluor®Water as a solvent, no catalyst needed.[2][11]
Thiols/DisulfidesSelectfluor® or Electrochemical Oxidation with KFBypasses sulfonyl chloride intermediate, broad substrate scope.[11][12]
SulfonamidesPyrylium tetrafluoroborate, MgCl₂, KFMild conditions, high chemoselectivity, suitable for late-stage functionalization.[2][11][13]
Aryl HalidesDABSO, PdCl₂(AmPhos)₂, NFSIOne-pot, two-step procedure from readily available aryl bromides.[2]
Grignard ReagentsSO₂F₂Direct formation of the C-SO₂F bond.[2]

These modern methods offer significant advantages in terms of efficiency, safety, and substrate scope, and are increasingly being adopted for the synthesis of complex sulfonyl fluorides, including those with sensitive functional groups.

Physicochemical Properties and Spectroscopic Data

PropertyValue
Molecular Formula C₃H₆F₂O₂S
Molecular Weight 144.14 g/mol
Appearance Colorless liquid (predicted)
Boiling Point Not reported
Density Not reported

Spectroscopic Data (Predicted):

  • ¹⁹F NMR: Two distinct signals are expected: one for the fluorine atom on the propyl chain (as a triplet of triplets) and another for the sulfonyl fluoride group (as a triplet).

  • ¹H NMR: Three distinct multiplets corresponding to the three methylene groups of the propane chain. The methylene group adjacent to the fluorine will show coupling to fluorine.

  • ¹³C NMR: Three signals for the three carbon atoms of the propane chain, with characteristic C-F and C-S coupling constants.

  • IR Spectroscopy: Strong characteristic absorption bands for the S=O stretching vibrations (around 1400 and 1200 cm⁻¹) and the S-F stretching vibration.

Applications in Drug Discovery and Chemical Biology

This compound is a valuable building block for the synthesis of:

  • Covalent Inhibitors: The sulfonyl fluoride moiety can be incorporated into a larger molecule designed to bind to a specific protein target. The fluorine atom on the propyl chain can be used to modulate the molecule's binding affinity and pharmacokinetic properties.

  • Activity-Based Probes: These are small molecules that use a reactive group (in this case, the sulfonyl fluoride) to covalently label a specific class of enzymes. The fluorinated propyl chain can aid in cell permeability and target engagement.

  • ¹⁸F Radiolabeling: The fluorine atom can be replaced with the positron-emitting isotope ¹⁸F, allowing the resulting molecule to be used as a tracer in Positron Emission Tomography (PET) imaging. This is a powerful technique for studying the in vivo distribution and target engagement of drugs.

Conclusion and Future Outlook

The journey of this compound, from its likely initial synthesis via classical halogen exchange to its potential creation through modern, sophisticated methods, mirrors the evolution of synthetic organic chemistry. The increasing demand for highly specific and potent therapeutic agents will continue to drive innovation in the synthesis and application of sulfonyl fluorides. As our understanding of the intricate interactions between small molecules and their biological targets deepens, building blocks like this compound will play an increasingly crucial role in the design of next-generation medicines.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 3-Fluoro-1-propanethiol 3-Fluoro-1-propanethiol 3-Fluoropropane-1-sulfonyl_chloride 3-Fluoropropane-1-sulfonyl_chloride 3-Fluoro-1-propanethiol->3-Fluoropropane-1-sulfonyl_chloride Oxidative Chlorination 3-Fluoropropane-1-sulfonyl_fluoride 3-Fluoropropane-1-sulfonyl_fluoride 3-Fluoropropane-1-sulfonyl_chloride->3-Fluoropropane-1-sulfonyl_fluoride Halogen Exchange (e.g., KF)

Caption: Classical synthesis of this compound.

Modern_Synthesis Starting_Materials Diverse Starting Materials (Sulfonic Acids, Thiols, Sulfonamides, etc.) One_Pot_Reactions Modern Synthetic Methods (One-Pot, Catalytic, Electrochemical) Starting_Materials->One_Pot_Reactions Product This compound One_Pot_Reactions->Product

Caption: Modern approaches to sulfonyl fluoride synthesis.

References

  • Synthetic Routes to Arylsulfonyl Fluorides. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (n.d.). ScienceDirect. Retrieved January 18, 2026, from [Link]

  • Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Recent Advances on Fluorine Chemistry. (2024, July 28). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. (n.d.). Revue Roumaine de Chimie. Retrieved January 18, 2026, from [Link]

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. (2023, January 20). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • Facile synthesis of sulfonyl fluorides from sulfonic acids. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • 3-Fluoropropane-1-sulfonyl chloride | C3H6ClFO2S | CID 21114841. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (n.d.). Chinese Chemical Letters. Retrieved January 18, 2026, from [Link]

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • This compound (C3H6F2O2S). (n.d.). PubChemLite. Retrieved January 18, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Bentham Science. Retrieved January 18, 2026, from [Link]

  • (PDF) Synthesis of Sulfonyl Fluorides from Sulfonamides. (2025, October 18). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • Sulfonyl fluoride synthesis by fluorosulfonation. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

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Spectral Data for 3-Fluoropropane-1-sulfonyl fluoride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure and Properties

The structure of 3-Fluoropropane-1-sulfonyl fluoride is characterized by a three-carbon chain with a fluorine atom at the C3 position and a sulfonyl fluoride group at the C1 position.

Molecular Formula: C₃H₆F₂O₂S[1]

Molecular Weight: 144.14 g/mol

SMILES: C(CF)CS(=O)(=O)F[1]

Diagram of the Molecular Structure of this compound

Caption: Predicted key H-F coupling interactions in this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: A small drop of the neat liquid sample of this compound can be placed between two KBr or NaCl plates to form a thin film.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

  • Background Correction: A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2950-3000C-H stretching-CH₂-
1450-1480-SO₂- asymmetric stretchingSulfonyl fluoride
1200-1250-SO₂- symmetric stretchingSulfonyl fluoride
1050-1150C-F stretchingAlkyl fluoride
800-850S-F stretchingSulfonyl fluoride

Interpretation:

The IR spectrum will be dominated by strong absorptions corresponding to the sulfonyl fluoride group. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically very intense. [4]The C-F and S-F stretching vibrations will also be prominent. The C-H stretching and bending vibrations of the propyl chain will be observed in their usual regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.

  • Ionization: Electron ionization (EI) is a common technique for volatile compounds, which will likely cause significant fragmentation. Electrospray ionization (ESI) may be used to observe the molecular ion with less fragmentation.

  • Mass Analysis: A time-of-flight (TOF), quadrupole, or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured to generate the mass spectrum.

Predicted Mass Spectrometry Data

Molecular Ion (M⁺): m/z = 144.01 (for C₃H₆F₂O₂S)

Predicted Key Fragments:

m/zProposed Fragment
125[M - F]⁺
113[M - CH₂F]⁺
83[SO₂F]⁺
64[SO₂]⁺
41[C₃H₅]⁺

Interpretation:

The molecular ion peak at m/z 144 may be observed, especially with a soft ionization technique. Under electron ionization, significant fragmentation is expected. Common fragmentation pathways would involve the loss of a fluorine atom, the CH₂F group, or the SO₂F group. The sulfonyl fluoride cation at m/z 83 is a likely and stable fragment.

Diagram of Proposed Mass Spectrometry Fragmentation Pathway

M [C₃H₆F₂O₂S]⁺˙ m/z = 144 F1 [C₃H₆FO₂S]⁺ m/z = 125 M->F1 - F F2 [C₂H₄SO₂F]⁺ m/z = 113 M->F2 - CH₂F F4 [C₃H₅]⁺ m/z = 41 M->F4 - SO₂F F3 [SO₂F]⁺ m/z = 83 F2->F3 - C₂H₄

Caption: A proposed fragmentation pathway for this compound in mass spectrometry.

Conclusion

This in-depth technical guide provides a detailed prediction of the NMR, IR, and MS spectral data for this compound. By understanding these expected spectral characteristics, researchers, scientists, and drug development professionals can more effectively identify and characterize this compound in their synthetic and analytical workflows. The provided protocols and interpretations serve as a valuable resource for guiding experimental design and data analysis. While based on sound scientific principles, experimental verification of these predictions is highly recommended.

References

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. The Royal Society of Chemistry. (URL: [Link])

  • One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides. The Royal Society of Chemistry. (URL: [Link])

  • This compound (C3H6F2O2S). PubChemLite. (URL: [Link])

  • Synthesis of Sulfonyl Fluorides from Sulfonamides. ResearchGate. (URL: [Link])

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI. (URL: [Link])

  • Quantitative determination of sulfonylfluoride group conversion in the copolymer of tetrafluoroethylene with per. Fluorine notes. (URL: [Link])

  • 3-chloropropane-1-sulfonyl fluoride (C3H6ClFO2S). PubChemLite. (URL: [Link])

  • 3-Chloropropane-1-sulfonyl fluoride | C3H6ClFO2S | CID 47003234. PubChem. (URL: [Link])

  • 2,3-Difluoropropane-1-sulfonyl fluoride | C3H5F3O2S | CID 13721939. PubChem. (URL: [Link])

  • Facile synthesis of sulfonyl fluorides from sulfonic acids. PMC - NIH. (URL: [Link])

  • 33S NMR spectra of sulfonium salts: Calculated and experimental. ResearchGate. (URL: [Link])

  • The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compounds as Precursors to Sulfonic Acids. PDXScholar. (URL: [Link])

  • A simple protocol for stereoselective construction of novel β-sulfanyl vinyl sulfonyl fluorides. Chemical Communications (RSC Publishing). (URL: [Link])

  • Infrared Photodissociation Spectroscopy of Fluoride Anion Hexafluoroisopropanol Complexes: Solvation-suppressed Proton Transfer. ChemRxiv. (URL: [Link])

  • Fluorine NMR. (URL: [Link])

  • 3-aminopropane-1-sulfonyl fluoride hydrochloride (C3H8FNO2S). PubChemLite. (URL: [Link])

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Analysis of the Electrophilic Character of the Sulfonyl Fluoride Moiety in 3-Fluoropropane-1-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The sulfonyl fluoride (SO₂F) group has emerged as a uniquely valuable electrophilic warhead in the fields of drug discovery and chemical biology, prized for its distinct balance of stability and context-dependent reactivity.[1][2] This guide provides a detailed examination of the electrophilicity of the sulfonyl fluoride moiety within the specific context of 3-fluoropropane-1-sulfonyl fluoride. We will dissect the fundamental electronic properties of the S(VI)-F bond, explore the modulating influence of the remote γ-fluoro substituent via the inductive effect, and position its reactivity within the broader landscape of covalent modifiers. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile functional group in the design of novel covalent probes and therapeutics.

Introduction: The Rise of the Sulfonyl Fluoride Warhead

The pursuit of targeted covalent inhibitors has traditionally been dominated by electrophiles aimed at the highly nucleophilic cysteine residue. However, the frequent absence of cysteine in protein binding pockets has catalyzed the exploration of alternative warheads capable of engaging other nucleophilic amino acids.[3][4] Sulfonyl fluorides have risen to prominence as a "privileged" electrophile for this purpose.[2]

Unlike their more reactive sulfonyl chloride counterparts, which are susceptible to reductive collapse, sulfonyl fluorides exhibit remarkable stability to hydrolysis, reduction, and thermolysis.[5] This stability allows them to traverse biological milieus largely "invisible" until they encounter a suitably positioned nucleophile within a target's binding site, a hallmark of so-called "click chemistry" reactions.[6] This field, pioneered by Sharpless and coworkers as Sulfur(VI) Fluoride Exchange (SuFEx), leverages the S-F bond's latent reactivity for modular synthesis and covalent ligation.[7][8][9]

The utility of sulfonyl fluorides stems from their ability to form stable covalent sulfonamide or sulfonate ester bonds with a range of amino acid residues, including lysine, tyrosine, serine, and histidine, thereby greatly expanding the targetable proteome.[4][10][11]

The Electronic Architecture of this compound

To understand the reactivity of this compound, we must first consider the electronic factors at play. The central sulfur atom is in a high oxidation state (VI) and is bonded to two highly electronegative oxygen atoms and a fluorine atom. This arrangement renders the sulfur atom highly electron-deficient and, therefore, electrophilic.

The introduction of a second fluorine atom at the 3-position (γ-carbon) of the propane chain further modulates this electrophilicity through its powerful negative inductive effect (-I).[12] Although the inductive effect weakens with distance, the electron-withdrawing pull of the γ-fluorine is transmitted through the sigma bonds of the carbon backbone, subtly depleting electron density from the sulfonyl group and enhancing the partial positive charge on the sulfur atom.

G cluster_0 This compound S S O1 O S->O1 O2 O S->O2 F_sulfonyl F S->F_sulfonyl C1 C₁ S->C1 C1->S δδδδ⁺ C2 C₂ C1->C2 C2->C1 δδδ⁺ C3 C₃ C2->C3 C3->C2 δδ⁺ F_alkyl F C3->F_alkyl F_alkyl->C3 δ⁻ δ⁺

Figure 1: Inductive effect in this compound. The γ-fluorine atom withdraws electron density, enhancing the electrophilicity of the sulfur center.

Mechanism of Covalent Modification

The reaction of this compound with a biological nucleophile, such as the ε-amino group of a lysine residue, proceeds via a nucleophilic substitution mechanism. The lone pair of the nucleophile attacks the electrophilic sulfur atom, forming a transient pentacoordinate intermediate. Subsequently, the fluoride ion is expelled as a leaving group, resulting in the formation of a highly stable sulfonamide linkage.

G Reactants This compound + Protein-Lys-NH₂ TS Pentacoordinate Intermediate [Lys-NH₂(⁺)-S(O₂)F-R] Reactants->TS Nucleophilic Attack Products Covalently Modified Protein Protein-Lys-NH-SO₂-R + F⁻ TS->Products Fluoride Leaving Group Expulsion

Figure 2: Reaction mechanism of a sulfonyl fluoride with a lysine residue, proceeding through a nucleophilic substitution pathway.

Comparative Reactivity Analysis

The reactivity of a sulfonyl fluoride warhead must be carefully tuned. If it is too reactive, it may be hydrolyzed or react with off-target biomolecules before reaching its intended target.[13] If it is not reactive enough, the rate of covalent modification may be too slow to be therapeutically effective.

The reactivity of this compound is expected to be modest, positioning it as a potentially selective covalent modifier. Its reactivity can be compared to other classes of sulfonyl fluorides.

Warhead ClassTypical SubstituentExpected Relative ReactivityRationale
Aryl Sulfonyl Fluoride Electron-withdrawing group (e.g., -NO₂)HighStrong resonance and inductive withdrawal significantly increases sulfur electrophilicity.[13]
Aryl Sulfonyl Fluoride Electron-donating group (e.g., -OCH₃)ModerateDonating groups partially offset the electrophilicity of the sulfur center.[13]
Alkyl Sulfonyl Fluoride Unsubstituted alkyl (e.g., ethanesulfonyl fluoride)Low-ModerateAlkyl groups are weakly electron-donating, leading to lower intrinsic reactivity than aryl analogs.
This compound γ-FluoroalkylModerate The γ-fluoro group provides a slight activating inductive effect compared to an unsubstituted alkyl chain, tuning the reactivity.

Table 1: A comparative analysis of the expected reactivity of different sulfonyl fluoride classes. The reactivity of this compound is predicted to be moderately enhanced relative to simple alkyl sulfonyl fluorides.

Experimental Protocol: Kinetic Analysis of Reactivity

To empirically determine the electrophilicity of this compound, a kinetic assay is essential. The following protocol describes a method for measuring the second-order rate constant of its reaction with a model nucleophile, N-acetyl-L-lysine, under pseudo-first-order conditions using LC-MS.

Objective: To determine the second-order rate constant (k₂) for the reaction between this compound and N-acetyl-L-lysine.

Materials:

  • This compound

  • N-acetyl-L-lysine

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Dimethyl sulfoxide (DMSO)

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Protocol:

  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Prepare a 20 mM stock solution of N-acetyl-L-lysine in PBS (pH 7.4).

  • Reaction Setup (Pseudo-First-Order Conditions):

    • In a microcentrifuge tube, add 980 µL of the 20 mM N-acetyl-L-lysine solution. This large excess ensures the concentration of the nucleophile remains effectively constant.

    • Equilibrate the tube at a constant temperature (e.g., 37 °C) for 5 minutes.

    • To initiate the reaction, add 20 µL of the 100 mM this compound stock solution to the tube (final concentration ≈ 2 mM). Vortex immediately.

  • Time-Point Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing 450 µL of a 1:1 ACN/Water solution with 0.1% formic acid. This will stop the reaction by dilution and acidification.

  • LC-MS Analysis:

    • Analyze each quenched time-point sample by LC-MS.

    • Develop a method to separate the starting material (this compound) from the product (N-acetyl-L-lysine-sulfonamide adduct).

    • Monitor the disappearance of the reactant peak area or the appearance of the product peak area over time.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the reactant peak area versus time (in seconds).

    • The data should fit a linear equation (y = mx + c), confirming pseudo-first-order kinetics. The slope of this line (m) is the negative of the observed rate constant (-k_obs).

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [N-acetyl-L-lysine] .

G A Prepare Stock Solutions (Electrophile in DMSO, Nucleophile in PBS) B Set Up Reaction (Large excess of nucleophile for pseudo-first-order conditions) A->B C Initiate Reaction (Add electrophile, start timer) B->C D Collect & Quench Aliquots (At defined time points) C->D E Analyze by LC-MS (Monitor reactant decay or product formation) D->E F Plot Data (ln[Reactant] vs. Time) E->F G Calculate Rate Constants (k_obs from slope, then k₂) F->G

Figure 3: Experimental workflow for the kinetic analysis of sulfonyl fluoride reactivity under pseudo-first-order conditions.

Conclusion and Future Outlook

This compound represents a nuanced electrophilic warhead. Its reactivity is intrinsically tempered by its alkyl nature but subtly enhanced by the inductive effect of the remote γ-fluorine substituent. This positions it as a promising candidate for developing covalent inhibitors where high selectivity is paramount. The stability of the S-F bond ensures it can serve as a reliable covalent warhead, while the slight electronic activation may provide the necessary reactivity to engage target nucleophiles in a therapeutically relevant timeframe.[14]

Further studies, including the systematic kinetic analysis outlined above and proteomics-based selectivity profiling, are necessary to fully characterize its behavior. Understanding the structure-activity relationship of such subtly modulated electrophiles will be critical in expanding the toolkit of medicinal chemists and pushing the boundaries of covalent drug discovery.

References

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024).
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  • Shouldn't chlorine's inductive effect be more than that of fluorine since chlorine has a vacant d-orbital?. (2022). Quora.
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  • Why do the induction effects of fluorobenzene decrease electrophilic addition reactivity, conjugation effects increase selectivity?. (2019). Chemistry Stack Exchange.
  • Why does Fluorine have a more inductive force than Chlorine?. (2021). Reddit.
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  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. (n.d.). PMC - NIH.
  • Synthesis of amino acid and peptidic sulfonyl fluorides. (a) Reaction.... (n.d.).
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  • 3-Fluoropropane-1-sulfonyl chloride. (n.d.). PubChem.
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A Theoretical Exploration of 3-Fluoropropane-1-sulfonyl Fluoride: A Whitepaper on Reactivity and Covalent Targeting Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, profoundly influencing metabolic stability, binding affinity, and bioavailability.[1][2] Within this chemical space, sulfonyl fluorides have emerged as a privileged class of electrophiles, uniquely balancing stability with latent reactivity, making them ideal covalent warheads for targeted therapies.[3][4][5][6] This technical guide presents a comprehensive theoretical framework for the study of 3-Fluoropropane-1-sulfonyl fluoride, a molecule that combines the potent sulfonyl fluoride warhead with an aliphatic fluorinated tail. While experimental data on this specific molecule is sparse, this paper outlines a robust computational workflow to predict its electronic structure, reactivity, and potential as a covalent inhibitor. This guide is intended for researchers, computational chemists, and drug development professionals seeking to understand and leverage the unique properties of fluorinated aliphatic sulfonyl fluorides.

Introduction: The Rise of Fluorinated Covalent Probes

The paradigm of drug design has increasingly embraced covalent inhibition, a strategy that offers prolonged duration of action and high potency. Sulfonyl fluorides (R-SO₂F) have garnered significant attention in this arena due to their remarkable stability under physiological conditions, starkly contrasting with their more reactive sulfonyl chloride counterparts.[6][7] This stability minimizes off-target reactions, yet the S(VI)-F bond can be "awakened" within the microenvironment of a protein binding pocket, enabling selective covalent bond formation with nucleophilic amino acid residues like lysine, serine, tyrosine, or histidine.[4][8] This concept, central to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, has revolutionized the development of chemical probes and targeted therapeutics.[4][8][9]

The introduction of a fluorine atom into the alkyl chain, as in this compound, adds another layer of complexity and potential advantage. The carbon-fluorine bond, one of the strongest in organic chemistry, can significantly alter the molecule's conformation, lipophilicity, and metabolic fate.[1][10] Understanding the interplay between the alkyl fluorine and the sulfonyl fluoride group is therefore critical to predicting the molecule's behavior and designing next-generation covalent modifiers.

This whitepaper proposes a detailed theoretical investigation into this compound, structured as follows:

  • Section 2: Molecular Properties and Electronic Structure: A computational protocol to define the foundational physicochemical characteristics.

  • Section 3: Theoretical Reactivity Analysis: Methodologies to predict reaction pathways and transition states with biological nucleophiles.

  • Section 4: Proposed Experimental Validation: A self-validating system to correlate theoretical predictions with empirical data.

  • Section 5: Applications in Drug Discovery: A forward-looking perspective on leveraging this unique scaffold.

CORE THEORETICAL PROTOCOL I: Molecular Properties and Electronic Structure

A foundational understanding of a molecule's intrinsic properties is paramount. The proposed computational workflow is designed to elucidate the geometry, electronic distribution, and spectroscopic signatures of this compound.

Computational Methodology

Density Functional Theory (DFT) is the method of choice for this analysis, offering a favorable balance between computational cost and accuracy for systems of this size.

Step-by-Step Protocol:

  • Initial Structure Generation: The 3D structure of this compound will be built using standard molecular modeling software.

  • Conformational Analysis: A systematic conformational search will be performed to identify the lowest energy conformers, as the molecule's flexibility can influence its reactivity.

  • Geometry Optimization: The lowest energy conformer will be fully optimized using DFT at the B3LYP/6-311+G(d,p) level of theory. This level of theory is well-suited for organofluorine compounds.

  • Frequency Calculation: A frequency analysis will be performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to predict its vibrational spectra (IR and Raman).

  • Electronic Property Calculation: Single-point energy calculations on the optimized geometry will be used to derive key electronic descriptors. This includes Natural Bond Orbital (NBO) analysis to determine atomic charges and Molecular Electrostatic Potential (MEP) mapping to visualize electrophilic and nucleophilic regions.

Predicted Molecular Properties

The following table summarizes the key parameters to be calculated and their significance.

ParameterComputational MethodSignificance
Optimized GeometryDFT (B3LYP/6-311+G(d,p))Provides precise bond lengths and angles, revealing the influence of the fluorine substituents on the molecular structure.
Dipole MomentDFT (B3LYP/6-311+G(d,p))Indicates the molecule's overall polarity, which affects its solubility and intermolecular interactions.
NBO ChargesNBO AnalysisQuantifies the partial charges on each atom, highlighting the electrophilicity of the sulfur atom and the electronegativity of the fluorine and oxygen atoms.
MEP SurfaceDFT CalculationVisually identifies regions of positive (electrophilic) and negative (nucleophilic) potential, predicting sites for nucleophilic attack.
HOMO-LUMO EnergiesDFT CalculationThe energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals and their energy gap indicate the molecule's kinetic stability and reactivity profile.[11]
Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the proposed computational analysis.

G A Initial 3D Structure Generation B Conformational Search & Analysis A->B C Geometry Optimization (DFT) B->C D Frequency Calculation C->D E Electronic Property Calculation (NBO, MEP, HOMO-LUMO) C->E F Predicted Physicochemical Properties E->F

Caption: Workflow for determining the molecular properties of this compound.

CORE THEORETICAL PROTOCOL II: Reactivity with Biological Nucleophiles

The central question for any covalent probe is its reactivity profile. This section details a theoretical protocol to model the reaction between this compound and a representative biological nucleophile, such as the side chain of a lysine residue (modeled as methylamine).

Reaction Mechanism and Transition State Searching

The reaction is expected to proceed via a nucleophilic attack of the amine on the electrophilic sulfur atom, leading to the displacement of the fluoride ion. This is a key mechanism in SuFEx chemistry.[4][9]

Step-by-Step Protocol:

  • Reactant and Product Definition: Define the structures of the reactants (this compound and methylamine) and the expected product (the corresponding sulfonamide) and fluoride ion.

  • Transition State (TS) Search: Employ a TS search algorithm (e.g., Berny algorithm) to locate the transition state structure connecting the reactants and products. This will be performed at the same DFT level of theory (B3LYP/6-311+G(d,p)).

  • TS Verification: A frequency calculation on the located TS structure must yield exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation will be performed to confirm that the located TS correctly connects the reactant and product energy minima.

  • Energy Profile Calculation: Single-point energy calculations with a larger basis set (e.g., aug-cc-pVTZ) will be performed on the optimized reactant, TS, and product structures to obtain a more accurate reaction energy profile, including the activation energy barrier.

Quantitative Reactivity Data

The calculations will yield quantitative data that can be used to predict the molecule's reactivity.

ParameterDefinitionSignificance
Activation Energy (ΔG‡)The energy difference between the reactants and the transition state.A lower activation energy indicates a faster reaction rate. This is the primary indicator of the molecule's intrinsic reactivity.
Reaction Energy (ΔGrxn)The overall energy change from reactants to products.A negative value indicates a thermodynamically favorable reaction.
S-N Bond Distance in TSThe distance between the sulfur and nitrogen atoms in the transition state.Provides insight into the geometry of the nucleophilic attack.
Visualization of the Reaction Pathway

The following diagram illustrates the proposed reaction mechanism and the key species to be modeled.

G Reactants Reactants (3-F-Propane-SO2F + MeNH2) TS Transition State [MeNH2---SO2(R)---F]‡ Reactants->TS ΔG‡ Products Products (3-F-Propane-SO2NHMe + F⁻) TS->Products

Caption: Energy profile of the reaction between this compound and a model nucleophile.

Proposed Experimental Validation

Theoretical models must be grounded in empirical data. A self-validating system ensures that computational predictions are continuously refined by experimental results.

Synthesis

While not a theoretical study, the synthesis of this compound is a prerequisite for experimental validation. A plausible route involves the oxidation of 3-fluoropropane-1-thiol followed by fluorination, or the direct fluorination of 3-fluoropropane-1-sulfonyl chloride.[7][12][13]

Spectroscopic Analysis

The predicted vibrational spectra from DFT calculations can be directly compared with experimental data.

Experimental Protocol:

  • Acquire Spectra: Obtain Fourier-Transform Infrared (FTIR) and Raman spectra of the synthesized this compound.

  • Compare with Theory: Compare the positions and relative intensities of the experimental peaks with the computationally predicted vibrational frequencies. Key vibrational modes to compare include the S=O stretches (typically ~1400-1450 cm⁻¹) and the S-F stretch.

Reactivity Assay

The predicted reactivity can be validated by measuring the reaction rate with a model nucleophile.

Experimental Protocol:

  • Reaction Monitoring: React this compound with a model nucleophile (e.g., N-acetyl-lysine) in a buffered aqueous solution.

  • Kinetic Analysis: Monitor the reaction progress over time using ¹⁹F NMR spectroscopy or LC-MS to determine the pseudo-first-order rate constant.[11]

  • Correlation: Compare the experimentally determined reaction rate with the computationally predicted activation energy. A strong correlation would validate the theoretical model.

Applications in Drug Discovery and Chemical Biology

The unique combination of an aliphatic fluorine and a sulfonyl fluoride warhead in this compound presents several intriguing possibilities for drug discovery professionals.

  • Targeted Covalent Inhibitors: The sulfonyl fluoride group acts as a tunable warhead for covalently modifying specific amino acid residues in a protein target.[3][14] The reactivity can be modulated by substituents on the aromatic or aliphatic scaffold.[15]

  • Chemical Probes: The molecule can serve as a scaffold for developing chemical probes to identify and validate new drug targets. Its stability and latent reactivity are ideal for this purpose.[12][16]

  • PET Imaging Agents: The presence of a fluorine atom makes this scaffold amenable to labeling with fluorine-18, a positron-emitting isotope used in Positron Emission Tomography (PET). The corresponding 3-[¹⁸F]fluoropropanesulfonyl chloride has already been investigated as a prosthetic agent for radiolabeling.[17]

The theoretical framework outlined in this guide provides a roadmap for de-risking the development of probes and inhibitors based on this scaffold. By predicting reactivity and electronic properties, computational studies can guide the selection of the most promising candidates for synthesis and biological evaluation, accelerating the drug discovery pipeline.

Conclusion

While this compound remains a theoretically intriguing molecule, the computational protocols detailed in this whitepaper provide a clear and robust pathway to understanding its reactivity and potential. By combining DFT-based calculations of molecular properties with transition state analysis of its reaction with biological nucleophiles, we can generate a comprehensive profile of this compound. This in-silico analysis, when coupled with targeted experimental validation, offers an efficient and insightful approach to harnessing the unique properties of fluorinated aliphatic sulfonyl fluorides for the next generation of chemical biology tools and covalent therapeutics.

References

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Methodological & Application

Application Notes & Protocols: Leveraging 3-Fluoropropane-1-sulfonyl Fluoride in SuFEx Click Chemistry for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction has established itself as a cornerstone of next-generation click chemistry, prized for its reliability and the exceptional stability of the resulting linkages.[1][2][3] This guide provides an in-depth exploration of a specialized SuFEx building block: 3-Fluoropropane-1-sulfonyl fluoride . We delve into the unique advantages conferred by its fluorinated aliphatic structure, offering a strategic tool for medicinal chemists and drug development professionals. This document provides the mechanistic rationale, detailed experimental protocols, and practical insights required to effectively integrate this versatile reagent into research and development workflows, particularly for creating compound libraries and developing novel covalent inhibitors.

Introduction: The Power and Precision of SuFEx Chemistry

SuFEx, a family of reactions developed by Sharpless and coworkers, has become an indispensable tool for molecular assembly.[4][5] Its power lies in the unique reactivity of the sulfur(VI)-fluoride (S-F) bond. This bond is kinetically robust under a wide range of chemical conditions, including exposure to strong acids, bases, and redox agents, yet can be catalytically "activated" for rapid and highly selective exchange with nucleophiles.[2][6] This combination of stability and controlled reactivity makes SuFEx an ideal click chemistry transformation, enabling the reliable connection of molecular modules in complex environments.[1][7]

Unlike the more common aryl sulfonyl fluorides, aliphatic sulfonyl fluorides like this compound are excellent reagents due to their moderate reactivity and tolerance of diverse functional groups.[8][9] They serve as versatile connectors, primarily reacting with O- and N-nucleophiles to form exceptionally stable sulfonate and sulfonamide linkages, respectively.

The Strategic Advantage of this compound

The choice of a building block in drug discovery is paramount. This compound offers a unique combination of three critical features: a SuFEx "warhead," a flexible aliphatic linker, and a terminal fluorine atom.

  • The SuFEx Reactive Hub (-SO₂F): This functional group is the engine of the click reaction, enabling covalent bond formation with high efficiency and selectivity.[10]

  • The Propyl Linker (-CH₂CH₂CH₂-): The three-carbon chain provides a flexible, non-rigid spacer to connect a pharmacophore to the sulfuryl core. This flexibility can be crucial for optimizing ligand-protein interactions within a binding pocket.

  • The Terminal Fluorine Atom (-F): The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule.[11][12] Over 20% of modern pharmaceuticals contain fluorine, a testament to its impact.[13]

Key Benefits of Fluorination in Drug Design:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing fluorine at a potential site of metabolism can block this pathway, increasing the compound's half-life and bioavailability.[11][13]

  • Modulated Physicochemical Properties: Fluorine's high electronegativity can alter a molecule's pKa, dipole moment, and lipophilicity.[11][14] This can improve membrane permeability and reduce off-target effects.[12]

  • Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing the binding affinity and potency of a drug candidate.[11][13]

By using this compound, researchers can seamlessly install a fluorinated aliphatic chain onto a molecule of interest, combining the robust connectivity of SuFEx with the pharmacological advantages of fluorination.

Reaction Mechanism and Catalysis

The SuFEx reaction proceeds via a nucleophilic attack on the highly electrophilic sulfur(VI) center of the sulfonyl fluoride. The process is typically facilitated by a catalyst that activates the S-F bond and/or the incoming nucleophile.

SuFEx_Mechanism reagents This compound (F-C₃H₆-SO₂F) + Nucleophile (R-OH / R-NH₂) activated_complex Activated Intermediate [Catalyst Complex] reagents->activated_complex Activation product SuFEx Product (F-C₃H₆-SO₂-NuR) + Catalyst-HF activated_complex->product Nucleophilic Attack & Fluoride Exchange catalyst Catalyst (e.g., BTMG, DBU) product->catalyst Catalyst Regeneration catalyst->activated_complex

Caption: General mechanism of a base-catalyzed SuFEx reaction.

For aliphatic sulfonyl fluorides, which can be sensitive to strong bases due to potential α-proton abstraction and elimination, careful selection of the catalyst is crucial.[6] Modern SuFEx protocols have overcome these challenges. The development of "Accelerated SuFEx Click Chemistry" (ASCC) utilizes a synergistic catalytic system, most notably a hindered guanidine base like 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) in combination with a silicon additive like hexamethyldisilazane (HMDS).[15][16] This system offers several advantages:

  • Speed: Reactions often reach completion in minutes at room temperature.[16]

  • Low Catalyst Loading: Catalyst loadings as low as 1.0 mol% are effective.[16]

  • Expanded Scope: It allows for the direct coupling of alcohols, circumventing the need to pre-form silyl ethers.[15]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for using this compound with common nucleophiles.

Workflow Overview

SuFEx_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep Weigh Reagents (Sulfonyl Fluoride, Nucleophile, Catalyst) Dry Glassware & Solvents setup Combine Reagents Under Inert Atmosphere (N₂ or Ar) prep->setup stir Stir at Specified Temperature (e.g., RT) setup->stir monitor Monitor Progress (TLC / LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry purify Purify by Column Chromatography dry->purify char Characterize Product (¹H, ¹³C, ¹⁹F NMR, HRMS) purify->char

Caption: Standard experimental workflow for a SuFEx reaction.

Protocol 1: Accelerated SuFEx Coupling with a Primary Alcohol

This protocol utilizes the BTMG/HMDS catalytic system for the direct and rapid coupling of an alcohol.

Materials:

  • This compound

  • Primary alcohol of interest (e.g., benzyl alcohol)

  • 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG)

  • Hexamethyldisilazane (HMDS)

  • Anhydrous acetonitrile (MeCN)

  • Standard glassware, magnetic stirrer, inert atmosphere setup (N₂ or Argon)

Procedure:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 eq., e.g., 0.5 mmol).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (N₂ or Argon) for 5-10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous MeCN (to achieve a ~0.2 M concentration). Add HMDS (1.0 eq.), BTMG (5-20 mol%), and finally this compound (1.1 eq.). Rationale: Adding the sulfonyl fluoride last ensures the catalytic system is ready for immediate reaction.

  • Reaction: Stir the mixture vigorously at room temperature. SuFEx reactions with primary alcohols under ASCC conditions are often complete within 30-60 minutes.[15]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting alcohol is consumed.

  • Workup:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate (20 mL).

    • Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (1 x 10 mL), and brine (1 x 10 mL). Rationale: The acid wash removes the basic BTMG catalyst, while the bicarbonate wash removes any remaining acidic species.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure fluoropropyl sulfonate product.

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS).

Protocol 2: SuFEx Coupling with a Phenol (via Silyl Ether)

This is a classic SuFEx protocol that proceeds through an in situ or pre-formed silyl ether intermediate.

Materials:

  • This compound

  • Phenol of interest (e.g., 4-methoxyphenol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium Bifluoride (KHF₂)

  • (Optional for silyl ether formation) N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Anhydrous solvent (e.g., MeCN or THF)

Procedure:

  • Silyl Ether Formation (if not using direct coupling catalysts): To a dried flask under inert atmosphere, add the phenol (1.0 eq.) and anhydrous solvent. Add BSA (1.2 eq.) and stir at room temperature for 1 hour or until silylation is complete (monitored by TLC). Rationale: The silyl ether is more nucleophilic than the parent phenol and the resulting trimethylsilyl fluoride byproduct helps drive the reaction forward.[5][17]

  • SuFEx Reaction: To the solution containing the aryl silyl ether, add the catalyst (e.g., DBU, 10-20 mol%) followed by this compound (1.1 eq.).

  • Reaction & Monitoring: Stir the reaction at room temperature. These reactions may take longer than accelerated protocols, typically 2-12 hours. Monitor progress by TLC or LC-MS.

  • Workup & Purification: Follow the workup and purification steps as outlined in Protocol 1. The acidic wash is particularly important for removing the DBU catalyst.

  • Characterization: Characterize the final aryl fluoropropyl sulfonate product by NMR and HRMS.

Data Summary and Expected Outcomes

The choice of catalyst and nucleophile significantly impacts reaction conditions. The following table provides a general guideline for planning experiments.

Nucleophile TypeRecommended Catalyst SystemTypical Temp.Typical TimeExpected YieldNotes
Primary Alcohol BTMG (20 mol%) / HMDS (1.0 eq)Room Temp30-90 min75-95%Direct coupling, rapid reaction.[15]
Phenol BTMG (5 mol%) / HMDS (1.0 eq)Room Temp5-30 min80-99%Extremely fast with accelerated conditions.
Phenol (Silyl Ether) DBU (10 mol%) or KHF₂ (5 mol%)Room Temp2-12 h70-95%Classic SuFEx conditions.[6]
Primary/Secondary Amine Organic Base (e.g., Et₃N, DBU)0 °C to RT1-6 h65-90%Forms highly stable sulfonamides.

Characterization Notes:

  • ¹⁹F NMR: The product will show a characteristic triplet for the -CH₂F group around -220 to -230 ppm. The sulfonyl fluoride signal (-SO₂F ) from the starting material (typically > +40 ppm) will be absent.

  • ¹H NMR: Expect to see the propyl chain protons, with the protons on the carbon adjacent to the fluorine and the protons on the carbon adjacent to the sulfuryl group being the most deshielded.

  • HRMS: Provides the exact mass, confirming the elemental composition of the newly formed molecule.

Conclusion and Future Outlook

This compound is a powerful and strategic building block for SuFEx click chemistry. It provides a reliable method for covalently linking molecular fragments while simultaneously introducing a fluorinated alkyl chain—a motif with proven benefits for enhancing pharmacokinetic and pharmacodynamic properties.[11][13][18] The development of accelerated catalytic systems makes its application rapid, efficient, and broadly applicable across a range of nucleophiles.[16] For researchers in drug discovery and chemical biology, this reagent opens new avenues for lead optimization, the synthesis of compound libraries for high-throughput screening, and the rational design of targeted covalent probes and inhibitors.[19][20]

References

  • The growing applications of SuFEx click chemistry. Chemical Society Reviews (RSC Publishing). (2019-07-31).
  • Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery. Bioorganic Chemistry. (2023-01).
  • The Mechanism of Sulfur(VI) Fluoride Exchange (SuFEx) Reaction: An In-depth Technical Guide. Benchchem.
  • The growing applications of SuFEx click chemistry. CSHL Scientific Digital Repository.
  • SuFEx Click Chemistry Empowered High-throughput Drug Discovery Platforms. J&K Scientific LLC. (2021-04-02).
  • Sulfur fluoride exchange. PubMed Central (PMC). (2023-08-03).
  • Accelerated SuFEx Click Chemistry For Modular Synthesis. PubMed Central (PMC)
  • SuFEx as a new generation of click chemistry: synthesis and development of linkers. EurekAlert!. (2023-07-10).
  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. PubMed Central (PMC)
  • The growing applications of SuFEx click chemistry. Monash University. (2019-09-07).
  • Fluorinated Building Blocks: Essential Tools for Modern Chemistry. MolecularCloud. (2025-05-28).
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  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design.
  • Fluorinated building blocks in drug design: new pathways and targets.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central (PMC)
  • Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry. Enamine.
  • Accelerated SuFEx Click Chemistry For Modular Synthesis. PubMed, National Institutes of Health (NIH). (2022-01-21).
  • Accelerated SuFEx Click Chemistry For Modular Synthesis. Semantic Scholar.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
  • Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology. BLDpharm. (2025-05-23).
  • Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry. PubMed, National Institutes of Health (NIH). (2014-09-01).
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters. (2021-09-15).
  • Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry. Enamine.
  • Structure-based design and analysis of SuFEx chemical probes. PubMed Central (PMC), National Institutes of Health (NIH). (2020-01-06).

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Application Notes and Protocols for Covalent Labeling of Proteins with 3-Fluoropropane-1-sulfonyl fluoride (FPSF)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Covalent labeling has emerged as an indispensable tool in chemical biology and drug discovery, enabling the stable and specific modification of proteins for a myriad of applications, including target identification, imaging, and the development of covalent inhibitors.[1] Among the diverse array of electrophilic warheads, sulfonyl fluorides (SFs) have garnered significant attention due to their unique reactivity profile.[1] Unlike more promiscuous electrophiles, SFs exhibit a favorable balance of stability in aqueous environments and reactivity towards a range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine.[1] This multi-targeting capability expands the scope of protein labeling beyond the commonly targeted cysteine residues.

This application note provides a comprehensive guide for the covalent labeling of proteins using 3-Fluoropropane-1-sulfonyl fluoride (FPSF), a small, aliphatic sulfonyl fluoride. Aliphatic SFs are noted for their moderate reactivity and tolerance to aqueous buffers, making them excellent candidates for bioconjugation reactions.[2] This document details the necessary protocols, from reagent preparation to the characterization of the labeled protein, offering researchers, scientists, and drug development professionals a robust framework for their experimental design.

Reagent Information: this compound (FPSF)

PropertyValueSource
Molecular Formula C₃H₆F₂O₂S[3]
Monoisotopic Mass 144.00566 Da[3]
Structure F-CH₂-CH₂-CH₂-SO₂-FInferred

Protocol 1: Synthesis of this compound (FPSF) from 3-Fluoropropane-1-sulfonyl chloride

This protocol is adapted from general procedures for the conversion of sulfonyl chlorides to sulfonyl fluorides.

Materials:

  • 3-Fluoropropane-1-sulfonyl chloride

  • Potassium fluoride (KF) or Potassium bifluoride (KHF₂)

  • 18-Crown-6 (optional, as a phase-transfer catalyst)

  • Anhydrous acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard glassware for extraction and purification

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography (optional, for purification)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine 3-Fluoropropane-1-sulfonyl chloride (1 equivalent), potassium fluoride (2-3 equivalents), and a catalytic amount of 18-crown-6 (e.g., 0.1 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to dissolve the reagents.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 50-80 °C) for several hours (e.g., 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) if appropriate standards are available.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove excess potassium fluoride.

    • Dilute the filtrate with dichloromethane (DCM).

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the identity and purity of the synthesized FPSF using analytical techniques such as ¹H NMR, ¹⁹F NMR, and mass spectrometry.

Protocol 2: Covalent Labeling of a Target Protein with FPSF

This protocol provides a general starting point for the covalent labeling of a purified protein with FPSF. Optimization of the reaction conditions (e.g., FPSF concentration, incubation time, and temperature) is highly recommended for each specific protein.

Materials:

  • Purified target protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4; HEPES buffer, pH 7.4-8.0)

  • This compound (FPSF) stock solution (e.g., 10-100 mM in anhydrous DMSO or DMF)

  • Reaction tubes (e.g., microcentrifuge tubes)

  • Incubator or water bath

  • Quenching reagent (e.g., dithiothreitol (DTT), β-mercaptoethanol, or a primary amine-containing buffer like Tris-HCl)

Experimental Workflow for Protein Labeling:

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_quench Quenching cluster_analysis Analysis P Prepare Protein Solution (e.g., 1-10 µM in PBS, pH 7.4) L Incubate Protein with FPSF (e.g., 10-100 fold molar excess) (Room Temperature, 1-4 hours) P->L R Prepare FPSF Stock Solution (e.g., 10-100 mM in DMSO) R->L Q Add Quenching Reagent (e.g., DTT, Tris buffer) L->Q S SDS-PAGE Analysis Q->S M Mass Spectrometry Analysis Q->M

Caption: Workflow for covalent protein labeling with FPSF.

Procedure:

  • Protein Preparation: Prepare a solution of your purified target protein at a suitable concentration (e.g., 1-10 µM) in a non-nucleophilic buffer such as PBS (pH 7.4) or HEPES (pH 7.4-8.0). Avoid buffers containing primary amines (e.g., Tris) in the labeling step as they can react with the sulfonyl fluoride.

  • Reagent Preparation: Prepare a stock solution of FPSF (e.g., 10-100 mM) in an anhydrous, water-miscible organic solvent like dimethyl sulfoxide (DMSO). It is recommended to prepare this solution fresh before each experiment.

  • Labeling Reaction:

    • Add the desired molar excess of the FPSF stock solution to the protein solution. A starting point could be a 10- to 100-fold molar excess of FPSF over the protein. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <5%) to minimize protein denaturation.

    • Incubate the reaction mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-4 hours). Gentle mixing during incubation can be beneficial.

    • Optimization: It is crucial to perform a titration of FPSF concentration and a time-course experiment to determine the optimal conditions for your specific protein.

  • Quenching the Reaction: To stop the labeling reaction, add a nucleophilic quenching agent. This can be a thiol-containing reagent like DTT (e.g., to a final concentration of 1-10 mM) or by adding a buffer containing a primary amine, such as Tris-HCl (e.g., to a final concentration of 50-100 mM).

  • Removal of Excess Reagent (Optional): For downstream applications that are sensitive to the presence of unreacted FPSF or the quenching reagent, you can remove these small molecules using methods such as dialysis, size-exclusion chromatography (e.g., a desalting column), or protein precipitation followed by resolubilization.

Protocol 3: Characterization of FPSF-Labeled Protein

Confirmation of covalent modification is a critical step to validate the labeling experiment. The following protocols describe two fundamental techniques for this purpose.

SDS-PAGE Analysis

SDS-PAGE separates proteins based on their molecular weight. Covalent labeling with FPSF will result in a mass increase of the target protein, which may be detectable as a shift in the band migration on an SDS-PAGE gel, especially if the protein is small or multiply labeled.

Procedure:

  • Sample Preparation: Mix an aliquot of the quenched labeling reaction with SDS-PAGE sample loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol). Include a negative control of the unlabeled protein treated with the same amount of DMSO.

  • Electrophoresis: Load the samples onto a polyacrylamide gel of an appropriate percentage for your protein's molecular weight. Run the gel according to standard procedures.

  • Staining: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or a more sensitive fluorescent stain).

  • Analysis: Compare the migration of the FPSF-treated protein band to the unlabeled control. A slight upward shift in the band for the labeled protein is indicative of a mass increase due to covalent modification.

Mass Spectrometry Analysis

Mass spectrometry (MS) is the most definitive method to confirm covalent labeling and to identify the specific amino acid residues that have been modified.[4]

Intact Protein Analysis:

  • Sample Preparation: After the labeling reaction and removal of excess reagents, prepare the protein sample for intact mass analysis according to the instrument's requirements. This may involve buffer exchange into a volatile buffer (e.g., ammonium acetate).

  • LC-MS Analysis: Analyze the sample using a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the protein. Compare the mass of the labeled protein to the unlabeled control. The expected mass increase upon a single labeling event with FPSF is the molecular weight of the 3-fluoropropylsulfonyl group (C₃H₆FO₂S), which is approximately 125.01 Da (calculated from the monoisotopic mass of FPSF minus the mass of a fluorine atom).

Peptide Mapping for Site Identification:

  • In-solution or In-gel Digestion:

    • Denature the labeled protein (and an unlabeled control) using a denaturant (e.g., urea or guanidinium chloride).

    • Reduce the disulfide bonds with a reducing agent (e.g., DTT).

    • Alkylate the free cysteines with an alkylating agent (e.g., iodoacetamide).

    • Digest the protein into peptides using a specific protease (e.g., trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Database Searching: Search the acquired MS/MS data against a protein database containing the sequence of your target protein. The search parameters should be set to include a variable modification corresponding to the mass of the 3-fluoropropylsulfonyl group on potential nucleophilic residues (Ser, Thr, Tyr, Lys, Cys, His).

  • Data Validation: Manually inspect the MS/MS spectra of the identified modified peptides to confirm the site of modification.

Chemical Reaction of FPSF with a Nucleophilic Amino Acid Residue:

G cluster_reactants Reactants cluster_product Product FPSF F-CH₂-CH₂-CH₂-SO₂-F (FPSF) LabeledProtein Protein-Nu-SO₂-CH₂-CH₂-CH₂-F (Covalently Labeled Protein) FPSF->LabeledProtein Nucleophilic Attack Protein Protein-Nu-H (Nucleophilic Residue) Protein->LabeledProtein HF H-F (Hydrogen Fluoride)

Caption: Reaction of FPSF with a protein nucleophile.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no labeling efficiency 1. Low reactivity of the target residue. 2. Suboptimal reaction conditions. 3. Inactive FPSF (hydrolyzed).1. Increase the molar excess of FPSF. 2. Increase the incubation time and/or temperature. 3. Optimize the buffer pH (slightly alkaline pH may increase reactivity). 4. Prepare a fresh stock solution of FPSF.
Non-specific labeling 1. High concentration of FPSF. 2. Long incubation time.1. Reduce the molar excess of FPSF. 2. Decrease the incubation time.
Protein precipitation 1. High concentration of organic solvent (e.g., DMSO). 2. Protein instability under reaction conditions.1. Keep the final concentration of the organic solvent below 5%. 2. Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.
Difficulty in detecting mass shift 1. Low labeling stoichiometry. 2. Insufficient resolution of the mass spectrometer. 3. The mass shift is too small to be observed on SDS-PAGE for a large protein.1. Optimize labeling conditions to increase stoichiometry. 2. Use a high-resolution mass spectrometer. 3. Rely on mass spectrometry for confirmation rather than SDS-PAGE for large proteins.

Safety Precautions

Sulfonyl fluorides and their precursors should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for 3-Fluoropropane-1-sulfonyl chloride and related sulfonyl fluorides for detailed safety information.

References

  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. (2018). PubMed. [Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. (2023). PMC. [Link]

  • PubChem. 3-Fluoropropane-1-sulfonyl iodide. [Link]

  • Native SDS-PAGE: High Resolution Electrophoretic Separation of Proteins With Retention of Native Properties Including Bound Metal Ions. (2012). NIH. [Link]

  • The Application of Fluorine-Containing Reagents in Structural Proteomics. (2020). PMC. [Link]

  • MetwareBio. SDS-PAGE: A Cornerstone of Protein Analysis in Modern Biochemistry. [Link]

  • CF Plus Chemicals. 3-​Chloropropane​sulfonyl fluoride. [Link]

  • PubChem. 3-Fluoropropane-1-sulfonyl chloride. [Link]

  • Agilent. A Comparative Study of Analytical Parameters for Proteins with Different Degrees of Glycosylation. [Link]

  • PubChemLite. This compound (C3H6F2O2S). [Link]

  • 3M. Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. [Link]

  • Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics. (2021). PMC. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015). RSC Publishing. [Link]

  • Fluorogenic protein labelling: a review of photophysical quench mechanisms and principles of fluorogen design. (2016). ResearchGate. [Link]

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Application Notes and Protocols: 3-Fluoropropane-1-sulfonyl Fluoride as a Probe for Serine Protease Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Serine Proteases and the Need for Precise Activity Probes

Serine proteases represent one of the largest and most extensively studied families of proteolytic enzymes, playing pivotal roles in a vast array of physiological processes, including digestion, blood coagulation, immunity, and cellular signaling.[1][2] Dysregulation of serine protease activity is a hallmark of numerous pathological conditions, such as cancer, inflammatory diseases, and neurodegenerative disorders, making them critical targets for therapeutic intervention. The development of specific and efficient tools to monitor the activity of these enzymes in complex biological systems is therefore of paramount importance for both basic research and drug discovery.[3]

Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomics strategy to study enzyme function directly in a native biological context.[4] This technique utilizes active-site-directed covalent probes to label and identify active enzymes. An ideal activity-based probe (ABP) should exhibit a balance of stability in aqueous environments and reactivity toward its target enzyme class.[1] Sulfonyl fluorides (SFs) have been recognized as a "privileged" class of electrophilic warheads for developing ABPs due to their inherent stability and their ability to form stable covalent bonds with the catalytic serine residue of serine proteases.[1][5]

This application note details the use of 3-Fluoropropane-1-sulfonyl fluoride (FPSF) , a small, aliphatic sulfonyl fluoride, as a versatile probe for serine protease activity. We will explore its mechanism of action, outline its advantages, and provide detailed protocols for its application in enzyme inhibition assays and activity-based protein profiling workflows.

Mechanism of Action: Covalent Inactivation of Serine Proteases by this compound

The catalytic activity of serine proteases is dependent on a highly conserved catalytic triad, most commonly composed of serine, histidine, and aspartate residues. The serine residue acts as the primary nucleophile, attacking the carbonyl carbon of the peptide substrate. This compound (FPSF) acts as an irreversible inhibitor by covalently modifying this catalytic serine.

The reaction proceeds through the nucleophilic attack of the activated serine hydroxyl group on the electrophilic sulfur atom of the sulfonyl fluoride. This results in the formation of a stable sulfonyl-enzyme conjugate and the displacement of the fluoride ion.[6] This covalent modification effectively and irreversibly inactivates the enzyme.

Mechanism of Action Serine_Protease_Active_Site Serine Protease (Active Site Ser-OH) Transition_State Tetrahedral Intermediate Serine_Protease_Active_Site->Transition_State Nucleophilic Attack FPSF This compound (F-CH₂CH₂CH₂-SO₂-F) FPSF->Transition_State Inactive_Enzyme Inactive Sulfonyl-Enzyme Conjugate (Ser-O-SO₂-CH₂CH₂CH₂-F) Transition_State->Inactive_Enzyme Fluoride Displacement Fluoride_Ion Fluoride Ion (F⁻) Transition_State->Fluoride_Ion

Caption: Covalent inactivation of a serine protease by this compound.

Advantages of this compound as a Serine Protease Probe

While a variety of sulfonyl fluorides, such as phenylmethylsulfonyl fluoride (PMSF), have been historically used, FPSF offers several potential advantages:

  • Higher Aqueous Stability: Aliphatic sulfonyl fluorides generally exhibit greater stability in aqueous buffers compared to their aromatic counterparts like PMSF, which can rapidly hydrolyze.[1] This leads to more consistent and reproducible experimental results.

  • Small Size and Minimal Steric Hindrance: The compact propyl chain of FPSF is less likely to introduce steric hindrance that could prevent its access to the active sites of a broader range of serine proteases.

  • Potential for ¹⁹F NMR Studies: The presence of a fluorine atom on the propyl chain, in addition to the sulfonyl fluoride group, provides a unique handle for ¹⁹F NMR-based studies to monitor protein-probe interactions and conformational changes.

  • Foundation for More Complex Probes: The 3-fluoropropyl scaffold can be further elaborated. For instance, replacement of the fluorine with an azide or alkyne group would enable the use of "click chemistry" for the subsequent attachment of reporter tags like fluorophores or biotin.[7][8]

Experimental Protocols

Protocol 1: Determination of Serine Protease Inhibition Kinetics

This protocol outlines a method to determine the second-order rate constant (kobs/[I]) for the inhibition of a purified serine protease by FPSF.

Materials:

  • Purified serine protease of interest (e.g., Trypsin, Chymotrypsin, Thrombin)

  • This compound (FPSF) stock solution (e.g., 100 mM in anhydrous DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • Chromogenic or fluorogenic substrate specific for the protease

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of the serine protease in the assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over the desired time course.

  • Inhibitor Dilutions: Prepare a series of dilutions of the FPSF stock solution in the assay buffer. The final concentrations should span a range that results in a measurable decrease in enzyme activity over time.

  • Inhibition Reaction: a. To the wells of a 96-well plate, add the assay buffer and the diluted FPSF solutions. b. Initiate the reaction by adding the enzyme working solution to each well. c. Incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 5, 15, 30, and 60 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • Residual Activity Measurement: a. At each time point, add the specific chromogenic or fluorogenic substrate to the wells to measure the residual enzyme activity. b. Immediately measure the rate of substrate hydrolysis using a microplate reader at the appropriate wavelength.

  • Data Analysis: a. For each FPSF concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the incubation time. The slope of this line represents the pseudo-first-order rate constant (kobs). b. Plot the kobs values against the corresponding FPSF concentrations. The slope of this second plot represents the second-order rate constant of inhibition (kobs/[I]).

Expected Results:

The second-order rate constant provides a quantitative measure of the inhibitory potency of FPSF against the specific serine protease. This data is crucial for comparing its efficacy to other inhibitors and for designing subsequent experiments.

ParameterDescriptionTypical Value Range
kobs Pseudo-first-order rate constant of inhibitionVaries with inhibitor concentration
kobs/[I] Second-order rate constant of inhibition10² - 10⁵ M⁻¹s⁻¹ for sulfonyl fluorides
Protocol 2: Activity-Based Protein Profiling (ABPP) of Serine Proteases in a Cell Lysate

This protocol describes the use of an alkyne-derivatized version of FPSF, 3-Azidopropane-1-sulfonyl fluoride (AzPSF) or a similar clickable analog, for the identification of active serine proteases in a complex biological sample via a two-step labeling procedure.

ABPP Workflow cluster_0 Step 1: Labeling cluster_1 Step 2: Click Chemistry cluster_2 Step 3: Analysis Lysate Cell Lysate (Active Serine Proteases) Labeled_Lysate Covalently Labeled Proteases Lysate->Labeled_Lysate Incubation Probe Clickable FPSF Analog (e.g., AzPSF) Probe->Labeled_Lysate Clicked_Lysate Fluorescently Tagged Proteases Labeled_Lysate->Clicked_Lysate CuAAC Reaction Reporter Reporter Tag (e.g., Rhodamine-Alkyne) Reporter->Clicked_Lysate SDS_PAGE SDS-PAGE Separation Clicked_Lysate->SDS_PAGE Gel_Scan In-Gel Fluorescence Scan SDS_PAGE->Gel_Scan Mass_Spec Mass Spectrometry (Target ID) SDS_PAGE->Mass_Spec Excise Bands

Caption: Workflow for Activity-Based Protein Profiling using a clickable FPSF analog.

Materials:

  • Cell lysate (e.g., from cultured cells or tissue homogenate)

  • Clickable FPSF analog (e.g., 3-Azidopropane-1-sulfonyl fluoride) stock solution (in anhydrous DMSO)

  • Reporter tag with a complementary reactive handle (e.g., Rhodamine-Alkyne or Biotin-Alkyne)

  • Click chemistry reagents: Copper(II) sulfate (CuSO₄), Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • SDS-PAGE reagents

  • Fluorescence gel scanner

  • For target identification: Streptavidin beads and mass spectrometry equipment

Procedure:

  • Lysate Preparation: Prepare a cell lysate in a buffer without protease inhibitors. Determine the total protein concentration.

  • Probe Labeling: a. Dilute the cell lysate to a working concentration (e.g., 1-2 mg/mL). b. Add the clickable FPSF analog to the lysate to a final concentration of 1-10 µM. c. Incubate for 30-60 minutes at room temperature to allow for covalent labeling of active serine proteases.

  • Click Chemistry Reaction: a. Prepare a "click mix" containing the reporter tag, CuSO₄, TCEP, and TBTA. b. Add the click mix to the labeled lysate and incubate for 1 hour at room temperature, protected from light if using a fluorescent tag.

  • Analysis by SDS-PAGE: a. Quench the reaction by adding SDS-PAGE sample buffer. b. Separate the proteins by SDS-PAGE.

  • Visualization and Identification: a. Fluorescent Tag: Visualize the labeled proteases directly by scanning the gel with a fluorescence scanner. b. Biotin Tag: Transfer the proteins to a membrane and detect with streptavidin-HRP, or use streptavidin beads to enrich the labeled proteins from the lysate for subsequent on-bead digestion and identification by mass spectrometry.

Conclusion and Future Directions

This compound and its derivatives represent a valuable addition to the chemical biology toolbox for studying serine protease activity. Its favorable properties of small size and enhanced stability make it a versatile probe for a wide range of applications, from basic enzyme characterization to complex proteome-wide profiling. Future work could focus on the development of a broader palette of FPSF-based probes incorporating different reporter tags and linkers to further refine their selectivity and utility in diverse biological systems. The synthesis of radiolabeled versions, such as with ¹⁸F, also opens avenues for in vivo imaging applications.[9]

References

  • Pees, K., et al. (2013). Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides. Applied Radiation and Isotopes, 75, 134-143. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2630-2640. [Link]

  • Odake, S., et al. (1992). Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin. Molecular Immunology, 29(6), 713-721. [Link]

  • Wang, Z., et al. (2020). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry, 16, 2133-2153. [Link]

  • Li, Z., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(26), 14931-14935. [Link]

  • Hahm, H. S., et al. (2020). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Cell Chemical Biology, 27(8), 977-992. [Link]

  • Jones, L. H., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 10(7), 1641-1646. [Link]

  • Shannon, D. A., et al. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. ChemBioChem, 13(16), 2327-2330. [Link]

  • Villegas-Slivianskas, M., et al. (1995). Active-site titration of serine proteases using a fluoride ion selective electrode and sulfonyl fluorides. Analytical Biochemistry, 224(1), 191-196. [Link]

  • Willis, M. C. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6(2), 146-162. [Link]

  • Li, Z., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(26), 14931-14935. [Link]

  • Gu, C., et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Chemistry & Biology, 20(4), 541-548. [Link]

  • Jones, L. H., et al. (2021). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 12(10), 1693-1701. [Link]

  • Shannon, D. A., et al. (2012). Sulfonyl Fluoride Analogues as Activity-Based Probes for Serine Proteases. ChemBioChem, 13(16), 2327-2330. [Link]

  • Zoller, J., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. International Journal of Molecular Sciences, 24(7), 6432. [Link]

Sources

Application Notes & Protocols: Synthesis of Novel Sulfonamides Utilizing 3-Fluoropropane-1-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of novel sulfonamides incorporating the 3-fluoropropyl motif. We will explore the unique advantages conferred by the strategic introduction of fluorine into drug candidates and detail the practical application of 3-Fluoropropane-1-sulfonyl fluoride as a key building block. This guide moves beyond simple procedural outlines to offer in-depth mechanistic insights, rationale for experimental choices, and robust, validated protocols. The methodologies described herein are designed to be both reliable and adaptable, facilitating the exploration of new chemical space in the pursuit of next-generation therapeutics.

Introduction: The Strategic Advantage of Fluorinated Sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of antibacterial, anti-inflammatory, and anti-cancer agents.[1][2] The incorporation of fluorine into these privileged scaffolds has emerged as a powerful strategy to modulate and enhance their pharmacological properties.[3][4][5] The unique physicochemical characteristics of the fluorine atom, such as its high electronegativity and small size, can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[3]

The 3-fluoropropyl group, in particular, offers a flexible linker that can position the fluorine atom to interact with specific biological targets or shield metabolically labile sites without introducing significant steric bulk. This guide focuses on the practical synthesis of such valuable compounds using this compound, a versatile and increasingly accessible reagent.

The Reagent: this compound

While the analogous 3-fluoropropanesulfonyl chloride has been utilized for radiolabeling amines, the corresponding sulfonyl fluoride offers distinct advantages in terms of stability and selective reactivity.[6] Sulfonyl fluorides are generally more stable to hydrolysis and less prone to non-specific reactions compared to their sulfonyl chloride counterparts.[7] This enhanced stability makes them ideal for controlled, late-stage functionalization in complex molecule synthesis.

2.1. Reactivity Profile: A Balance of Stability and Electrophilicity

The inherent stability of the sulfur-fluorine (S-F) bond in sulfonyl fluorides necessitates specific activation methods for efficient reaction with amines.[7] While highly nucleophilic amines may react directly, often requiring elevated temperatures or extended reaction times, less nucleophilic or sterically hindered amines typically require catalytic activation to achieve good yields. This tunable reactivity is a key advantage, allowing for greater chemoselectivity in molecules with multiple nucleophilic sites.

Synthetic Pathways to Novel Sulfonamides

The synthesis of sulfonamides from this compound and a primary or secondary amine is a nucleophilic substitution reaction at the sulfur center. The core transformation is depicted below:

G reagent1 F-(CH2)3-SO2F (this compound) catalyst Catalyst / Base reagent1->catalyst reagent2 R1R2NH (Primary or Secondary Amine) reagent2->catalyst product F-(CH2)3-SO2NR1R2 (Novel Sulfonamide) catalyst->product

Caption: General reaction scheme for the synthesis of 3-fluoropropyl sulfonamides.

3.1. Method 1: Base-Mediated Synthesis for Highly Nucleophilic Amines

For aliphatic and other strongly nucleophilic amines, a simple base-mediated approach is often sufficient to drive the reaction to completion. The base serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the hydrofluoric acid byproduct.

Protocol 3.1.1: General Procedure for Base-Mediated Sulfonamide Synthesis

  • Reagent Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) in a suitable aprotic solvent (e.g., anhydrous acetonitrile or dichloromethane).

  • Base Addition: Add a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 - 2.0 eq.).

  • Sulfonyl Fluoride Addition: Slowly add a solution of this compound (1.1 eq.) in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Table 1: Representative Examples of Base-Mediated Synthesis

Amine SubstrateBaseSolventTemp (°C)Time (h)Yield (%)
BenzylamineTEACH3CN251285
MorpholineDIPEADCM25892
PiperidineTEACH3CN40688

3.2. Method 2: Lewis Acid Catalysis for Less Nucleophilic Amines

For weakly nucleophilic amines, such as anilines or heteroaromatic amines, Lewis acid catalysis can effectively activate the sulfonyl fluoride towards nucleophilic attack.[7][8] Calcium triflimide [Ca(NTf2)2] has been shown to be a particularly effective catalyst for this transformation.[7][8]

Mechanism of Lewis Acid Activation: The Lewis acid is proposed to coordinate to the oxygen atoms of the sulfonyl group, increasing the electrophilicity of the sulfur atom and facilitating the nucleophilic addition of the amine.

G start Sulfonyl Fluoride + Amine la_activation Lewis Acid Activation (e.g., Ca(NTf2)2) start->la_activation intermediate Activated Intermediate [R-SO2(LA)-F] la_activation->intermediate nucleophilic_attack Nucleophilic Attack by Amine intermediate->nucleophilic_attack product_formation Sulfonamide Product nucleophilic_attack->product_formation

Caption: Workflow for Lewis acid-catalyzed sulfonamide synthesis.

Protocol 3.2.1: Calcium Triflimide-Catalyzed Sulfonamide Synthesis

  • Reagent Preparation: To an oven-dried reaction vessel, add the amine (2.0 eq.), calcium triflimide (1.0 eq.), and a suitable solvent such as tert-amyl alcohol.

  • Sulfonyl Fluoride Addition: Add this compound (1.0 eq.) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at 60 °C for 24 hours.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

3.3. Method 3: SuFEx (Sulfur(VI) Fluoride Exchange) Chemistry

The concept of SuFEx "click chemistry" provides a powerful and reliable method for the formation of sulfonamides.[9][10][11][12][13] This approach often utilizes a catalyst, such as a strong organic base or a fluoride source, to facilitate the exchange reaction. While initially developed for aryl sulfonyl fluorides, the principles can be adapted for aliphatic sulfonyl fluorides like this compound.

Protocol 3.3.1: SuFEx-based Sulfonamide Synthesis

  • Reagent Preparation: In a dry reaction vessel, combine the amine (1.2 eq.), this compound (1.0 eq.), and a suitable catalyst (e.g., DBU or an ammonium bifluoride salt) in an aprotic solvent like DMSO or DMF.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.

  • Work-up and Purification: Dilute the reaction mixture with water and extract the product with a suitable organic solvent. The organic phase is then washed, dried, and concentrated. The final product is purified via column chromatography.

Safety and Handling

This compound and its analogues, such as 3-chloropropane-1-sulfonyl fluoride, are corrosive and may cause severe skin burns and eye damage.[14] They may also be harmful if swallowed and can cause respiratory irritation.[14][15] Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[15][16][17]

Conclusion

The synthesis of novel sulfonamides incorporating the 3-fluoropropyl moiety is a valuable strategy in modern drug discovery. By leveraging the unique properties of this compound and selecting the appropriate synthetic methodology, researchers can efficiently generate diverse libraries of fluorinated sulfonamides for biological screening. The protocols detailed in this guide provide a solid foundation for the successful implementation of these synthetic strategies, empowering the scientific community to explore new frontiers in medicinal chemistry.

References

  • Cornella, J., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry. Available at: [Link]

  • Meng, G., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters. Available at: [Link]

  • El-Gazzar, M. G., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts. Available at: [Link]

  • Thomson, B. J., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. RSC Advances. Available at: [Link]

  • Sharpless, K. B., et al. (2021). Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. JACS Au. Available at: [Link]

  • Mazzieri, V., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]

  • Pees, A., et al. (2013). Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides. Applied Radiation and Isotopes. Available at: [Link]

  • Lingham, A. R., et al. (2004). Synthesis of Some 3-Furylamine Derivatives. Arkivoc. Available at: [Link]

  • Qin, H.-L., & Sun, J. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances. Available at: [Link]

  • Chen, K., & Sharpless, K. B. (2019). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv. Available at: [Link]

  • Grellepois, F., et al. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Meng, G., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. ACS Publications. Available at: [Link]

  • Ball, N. D., & Sammis, G. M. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)... Retrieved from [Link]

  • Chen, W., et al. (2023). Sulfur-fluoride exchange (SuFEx)-enabled lead discovery of AChE inhibitors by fragment linking strategies. European Journal of Medicinal Chemistry. Available at: [Link]

  • Luisi, R. (2024). A Practical Guide to SuFEx Chemistry: An Overview of S(VI). Synthesis. Available at: [Link]

  • Qin, H.-L., & Sun, J. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - Electronic Supplementary Material. RSC Advances. Available at: [Link]

  • Oudaha, K. H., et al. (2022). The recent progress of sulfonamide in medicinal chemistry. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Reddy, M. V. R., et al. (2004). Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine. Google Patents.
  • PubChem. (n.d.). 3-Chloropropane-1-sulfonyl fluoride. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of a variety of sulfamides via SuFEx with isolated yields... Retrieved from [Link]

  • Yadav, M., et al. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Organic and Biomolecular Chemistry. Available at: [Link]

  • Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Moses, J. E., & Sharpless, K. B. (2023). Sulfur fluoride exchange. Nature Reviews Chemistry. Available at: [Link]

  • Lantz, A., et al. (1998). Process for the synthesis of sulfonimides and their salts. Google Patents.
  • Ball, N. D., & Sammis, G. M. (2021). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates and Sulfonamides from S(VI) Fluorides. ChemRxiv. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3-pyrrolines. Retrieved from [Link]

  • International Journal of Frontiers in Chemistry and Pharmacy Research. (2024). Sulfonamide derivatives: Synthesis and applications. Available at: [Link]

  • Organic & Biomolecular Chemistry. (n.d.). A general approach to nitrile- and sulfonyl fluoride-substituted cyclopropanes. Retrieved from [Link]

Sources

Application Notes and Protocols for Reactions Involving 3-Fluoropropane-1-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendance of Sulfonyl Fluorides in Modern Chemistry

In the landscape of contemporary chemical synthesis and drug discovery, sulfonyl fluorides have emerged as a class of reagents with exceptional utility. Their unique combination of stability and tunable reactivity has positioned them as powerful tools for forging robust molecular connections.[1][2] At the heart of their application is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a paradigm of "click chemistry" that allows for the efficient and selective formation of covalent bonds under mild conditions.[1][3] This reliability has made sulfonyl fluorides invaluable in the synthesis of complex molecules, polymers, and, notably, in the development of novel therapeutics and chemical probes for exploring biological systems.[2][4]

3-Fluoropropane-1-sulfonyl fluoride, the subject of this guide, is a notable member of the aliphatic sulfonyl fluoride family. The presence of the fluorine atom on the propyl chain can subtly modulate the electronic properties and reactivity of the sulfonyl fluoride group, offering unique opportunities for fine-tuning molecular interactions and pharmacokinetic properties in drug design. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving this compound, with a focus on practical protocols and the underlying scientific principles.

Safety First: Essential Precautions for Handling this compound

While sulfonyl fluorides are generally more stable than their chloride counterparts, they are still reactive electrophiles and must be handled with care. The following safety protocols are mandatory for all experiments involving this compound:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles or a face shield.

  • Ventilation: All manipulations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of any volatile compounds or aerosols.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and water, as these can lead to vigorous reactions or decomposition.

  • Spill and Waste Management: In case of a spill, absorb the material with an inert, dry absorbent (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal. Do not use water to clean up spills. Dispose of all chemical waste in accordance with institutional and local regulations.

  • First Aid: In case of skin contact, immediately wash the affected area with copious amounts of water. If inhaled, move to fresh air. In case of eye contact, flush with water for at least 15 minutes. Seek immediate medical attention for any significant exposure.

Core Application: Sulfur(VI) Fluoride Exchange (SuFEx) Reactions

The SuFEx reaction is a cornerstone of the utility of this compound, enabling the formation of highly stable sulfonate esters from phenols. This reaction is prized for its high efficiency, broad functional group tolerance, and mild reaction conditions.[1]

Reaction Mechanism and Key Principles

The SuFEx reaction proceeds via a nucleophilic attack of a phenoxide ion on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable O-S bond. The reaction is typically facilitated by a base, which deprotonates the phenol to generate the more nucleophilic phenoxide. The choice of base and solvent is critical for optimizing reaction efficiency and minimizing side reactions.

Visualizing the SuFEx Workflow

SuFEx_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Reactant1 This compound ReactionVessel Stirring at specified temperature Reactant1->ReactionVessel Reactant2 Phenol Derivative Reactant2->ReactionVessel Base Base (e.g., Cs2CO3, Et3N) Base->ReactionVessel Solvent Solvent (e.g., Acetonitrile) Solvent->ReactionVessel Workup Aqueous Workup ReactionVessel->Workup Extraction Organic Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Product Aryl-3-fluoropropane-1-sulfonate Purification->Product

Caption: Workflow for the SuFEx reaction of this compound with a phenol.

Detailed Experimental Protocol: Synthesis of an Aryl-3-fluoropropane-1-sulfonate

This protocol provides a general procedure for the reaction of this compound with a substituted phenol. Researchers should optimize conditions for their specific substrate.

Materials:

  • This compound

  • Substituted phenol (e.g., 4-methoxyphenol)

  • Cesium carbonate (Cs₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the substituted phenol (1.0 eq).

  • Reagent Addition: Add anhydrous acetonitrile to dissolve the phenol. To this solution, add cesium carbonate (1.5 eq) or triethylamine (2.0 eq).

  • Addition of Sulfonyl Fluoride: Add this compound (1.2 eq) to the reaction mixture dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If cesium carbonate was used, filter the mixture to remove the solid. Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Table 1: Representative Reaction Conditions for SuFEx with Phenols

Phenol DerivativeBase (eq.)SolventTemperature (°C)Time (h)Typical Yield (%)
4-MethoxyphenolCs₂CO₃ (1.5)CH₃CN254-885-95
4-NitrophenolCs₂CO₃ (1.5)DMF6012-1670-85
2,6-DimethylphenolEt₃N (2.0)CH₃CN401260-75

Formation of Sulfonamides via Reaction with Amines

This compound can also react with primary and secondary amines to form stable sulfonamides. This transformation is highly valuable in medicinal chemistry for the synthesis of bioactive compounds.

Reaction Mechanism and Key Principles

The reaction proceeds through a nucleophilic attack of the amine on the sulfur atom of the sulfonyl fluoride, leading to the formation of a sulfonamide linkage. The reaction may require a base to facilitate the reaction, especially with less nucleophilic amines.

Visualizing the Sulfonamide Formation Workflow

Sulfonamide_Formation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Reactant1 This compound ReactionVessel Stirring at room temperature Reactant1->ReactionVessel Reactant2 Amine Derivative Reactant2->ReactionVessel Base Base (optional, e.g., Et3N) Base->ReactionVessel Solvent Solvent (e.g., CH2Cl2) Solvent->ReactionVessel Workup Aqueous Wash ReactionVessel->Workup Drying Drying over Na2SO4 Workup->Drying Purification Chromatography/Recrystallization Drying->Purification Product N-substituted-3-fluoropropane-1-sulfonamide Purification->Product

Caption: Workflow for the synthesis of sulfonamides from this compound.

Detailed Experimental Protocol: Synthesis of an N-substituted-3-fluoropropane-1-sulfonamide

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine)

  • Triethylamine (Et₃N) (optional)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq) in anhydrous dichloromethane.

  • Base Addition (if necessary): For less reactive amines, add triethylamine (1.1 eq).

  • Addition of Sulfonyl Fluoride: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.1 eq) in dichloromethane dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction with water. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to afford the desired sulfonamide.

  • Characterization: Confirm the structure and purity of the product using appropriate analytical techniques (NMR, MS).

Table 2: Representative Reaction Conditions for Sulfonamide Formation

Amine DerivativeBase (eq.)SolventTemperature (°C)Time (h)Typical Yield (%)
BenzylamineNoneCH₂Cl₂0 to 252-490-98
AnilineEt₃N (1.1)CH₂Cl₂258-1275-85
MorpholineNoneCH₂Cl₂0 to 251-3>95

Conclusion and Future Outlook

This compound is a versatile and valuable reagent for modern organic synthesis and drug discovery. Its participation in robust and efficient reactions like SuFEx and sulfonamide formation allows for the straightforward construction of complex molecules with potential biological activity. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound. As the demand for novel therapeutics and chemical probes continues to grow, the applications of tailored sulfonyl fluorides like this compound are poised to expand significantly, contributing to advancements across the chemical and life sciences.

References

  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]

  • Ball, N. D., et al. (2023). Sulfur fluoride exchange with carbon pronucleophiles. Chemical Science, 14(35), 9537-9543. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

  • Am Ende, C. W., et al. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers, 3(1), 1-22. [Link]

  • MDPI. (2020). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 10(8), 830. [Link]

  • Doyle, A. G., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 140(13), 4539-4544. [Link]

Sources

Application Notes and Protocols: Development and Application of Activity-Based Probes Featuring the 3-Fluoropropane-1-sulfonyl Fluoride Warhead

Author: BenchChem Technical Support Team. Date: January 2026

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For correspondence: [email protected]

Introduction: Expanding the Reach of Activity-Based Protein Profiling with Sulfonyl Fluoride Chemistry

Activity-Based Protein Profiling (ABPP) has revolutionized our ability to interrogate enzyme function directly within the complex milieu of native biological systems.[1][2] This powerful chemoproteomic approach utilizes activity-based probes (ABPs), which are small molecules designed to covalently modify the active sites of enzymes.[3] By doing so, ABPP provides a direct readout of the functional state of enzymes, a parameter often uncorrelated with protein abundance.[2] The modular design of ABPs, typically comprising a reactive "warhead," a linker, and a reporter tag, allows for versatile applications in drug discovery, target identification, and biomarker research.[3][4]

Historically, many ABPs have targeted the highly nucleophilic cysteine residue. However, the desire to expand the scope of the "ligandable" proteome has driven the development of novel reactive groups. Among these, the sulfonyl fluoride (SO₂F) moiety has emerged as a privileged warhead.[5][6] Sulfonyl fluorides exhibit a unique balance of stability in aqueous environments and a "context-dependent" reactivity towards a broader range of nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, and histidine.[5][7][8] This versatility significantly broadens the enzyme classes and specific targets that can be studied using ABPP.

This document provides a comprehensive guide to the development and application of activity-based probes incorporating the 3-Fluoropropane-1-sulfonyl fluoride (FPSF) warhead. We will delve into the synthetic strategies for creating FPSF-based probes, explore their mechanism of action, and provide detailed protocols for their use in both in-gel fluorescence analysis and mass spectrometry-based proteomic workflows.

The this compound (FPSF) Warhead: Rationale and Advantages

The selection of the FPSF warhead is predicated on its desirable chemical properties. The presence of the fluorine atom on the propyl chain can subtly modulate the electrophilicity and steric profile of the sulfonyl fluoride group, potentially influencing its reactivity and selectivity towards specific protein targets. Furthermore, the propyl linker provides a convenient scaffold for the attachment of various reporter tags, such as fluorophores or biotin, which are essential for the detection and enrichment of probe-labeled proteins.

Synthesis of FPSF-Based Activity-Based Probes

The synthesis of FPSF-based probes is a multi-step process that can be adapted to incorporate a variety of reporter tags. A general synthetic scheme is outlined below. The most common approach involves the conversion of a precursor molecule, such as a sulfonyl chloride, to the corresponding sulfonyl fluoride.[7][9][10]

A key strategy in modern ABP synthesis is the incorporation of a "clickable" handle, such as a terminal alkyne or azide.[11][12] This allows for a two-step labeling approach where the smaller, more cell-permeable probe is introduced to the biological system first, followed by the attachment of a bulkier reporter tag via bioorthogonal chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[4][13] This method is particularly advantageous for in vivo or live-cell imaging experiments.[14]

General Synthetic Considerations:

StepReagents & ConditionsPurpose
Sulfonyl Fluoride Formation R-SO₂Cl, KF, phase-transfer catalystHalogen exchange to form the R-SO₂F warhead.
Linker Attachment FPSF precursor, appropriate linker moleculeIntroduction of a linker for reporter tag conjugation.
Reporter Tag Conjugation (One-step) FPSF-linker, activated reporter (e.g., NHS-ester)Direct attachment of the reporter tag.
Click Handle Incorporation (Two-step) FPSF-linker, alkyne or azide containing moleculeIntroduction of a bioorthogonal handle.
Click Reaction (Two-step) FPSF-probe-alkyne, azide-reporter, Cu(I) catalystAttachment of the reporter tag post-labeling.

Mechanism of Covalent Modification

The reactivity of the sulfonyl fluoride warhead is central to its function as an ABP. The mechanism involves a nucleophilic attack on the sulfur atom of the sulfonyl fluoride by a suitably positioned and activated amino acid residue within the active site of a target protein.[7] This attack leads to the displacement of the fluoride ion and the formation of a stable, covalent sulfonyl-enzyme adduct.[7]

The "context-dependent" nature of this reaction is crucial; the protein's local microenvironment, including the precise positioning of the nucleophile and surrounding residues, dictates whether the reaction will occur.[1] This inherent selectivity minimizes off-target labeling and ensures that the probe primarily reports on the intended enzyme activity.

Mechanism_of_Action Enzyme Enzyme Active Site (with Nucleophile :Nu) TransitionState Transition State [Enzyme-Nu---SO₂(F)-R]⁻ Enzyme->TransitionState Nucleophilic Attack Probe FPSF Probe (R-SO₂F) Probe->TransitionState CovalentAdduct Covalently Modified Enzyme (Enzyme-Nu-SO₂-R) TransitionState->CovalentAdduct Fluoride Displacement Fluoride Fluoride Ion (F⁻) TransitionState->Fluoride

Caption: Mechanism of covalent modification by an FPSF probe.

Experimental Protocols

The following protocols provide a framework for the application of FPSF-based probes in common ABPP workflows. Optimization of probe concentration, incubation times, and other parameters may be necessary for specific biological systems and experimental goals.

Protocol 1: In-Gel Fluorescence Profiling of Enzyme Activity

This protocol is suitable for the rapid visualization and comparative analysis of enzyme activities in cell lysates or tissue homogenates.

Materials:

  • FPSF probe with a fluorescent reporter tag (e.g., rhodamine or BODIPY)

  • Cell or tissue lysate (prepared in a suitable buffer, e.g., PBS)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Lysate Preparation: Prepare cell or tissue lysates on ice. Determine the protein concentration using a standard assay (e.g., BCA).

  • Probe Labeling:

    • Dilute the lysate to a final concentration of 1-2 mg/mL in the labeling buffer.

    • Add the FPSF-fluorescent probe to the lysate. A typical starting concentration is 1 µM, but this should be optimized.

    • Incubate for 30-60 minutes at room temperature or 37°C.

  • SDS-PAGE:

    • Quench the labeling reaction by adding 4x SDS-PAGE loading buffer.

    • Boil the samples for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Fluorescence Scanning:

    • Carefully remove the gel from the cassette.

    • Visualize the fluorescently labeled proteins using a fluorescence gel scanner with the appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Quantify the fluorescence intensity of the bands of interest using appropriate software. This allows for the comparison of enzyme activity between different samples.

Protocol 2: Mass Spectrometry-Based Proteomic Identification of Labeled Targets

This protocol enables the identification of specific protein targets of FPSF probes using a "bottom-up" proteomics approach.[15] This workflow typically utilizes a biotinylated FPSF probe for the enrichment of labeled proteins.[14]

MS_Workflow cluster_labeling Labeling & Enrichment cluster_digestion Sample Preparation cluster_analysis Mass Spectrometry Analysis Proteome Proteome (Cell Lysate) Labeling Incubate with Biotin-FPSF Probe Proteome->Labeling Enrichment Streptavidin Affinity Purification Labeling->Enrichment OnBeadDigestion On-Bead Tryptic Digestion Enrichment->OnBeadDigestion LCMS LC-MS/MS Analysis OnBeadDigestion->LCMS DataAnalysis Database Searching & Protein Identification LCMS->DataAnalysis

Caption: Workflow for MS-based target identification.

Materials:

  • FPSF probe with a biotin tag

  • Cell or tissue lysate

  • Streptavidin-conjugated magnetic beads or resin

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Trypsin (proteomics grade)

  • Mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

  • Probe Labeling: Follow steps 1 and 2 from Protocol 1, using the biotinylated FPSF probe.

  • Enrichment of Labeled Proteins:

    • Incubate the labeled lysate with pre-washed streptavidin beads for 1-2 hours at 4°C with gentle rotation.

    • Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency (e.g., PBS, 1% SDS in PBS, PBS) is recommended.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Reduce and alkylate the proteins on the beads.

    • Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

  • Peptide Extraction and Desalting:

    • Collect the supernatant containing the tryptic peptides.

    • Desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the resulting MS/MS spectra against a protein sequence database (e.g., UniProt) using a suitable search engine (e.g., MaxQuant, Proteome Discoverer).

    • Identified proteins that are significantly enriched in the probe-treated sample compared to a control (e.g., DMSO-treated) are considered potential targets. Further validation is recommended.[16]

Competitive ABPP for Target Engagement and Inhibitor Screening

A powerful application of ABPP is in a competitive format to assess the binding of non-covalent inhibitors to their targets in a native biological system.[4][15] In this setup, the proteome is pre-incubated with a small molecule inhibitor before the addition of the FPSF probe. If the inhibitor binds to the active site of a target enzyme, it will block the subsequent labeling by the probe, resulting in a decreased signal.

Competitive_ABPP Proteome Proteome Inhibitor Inhibitor Proteome->Inhibitor Pre-incubation Probe FPSF Probe Proteome->Probe Control (No Inhibitor) InhibitorBound Target Occupied by Inhibitor Inhibitor->InhibitorBound NoLabeling No Probe Labeling Probe->NoLabeling Labeling Probe Labeling Probe->Labeling InhibitorBound->Probe Addition of Probe Analysis Analysis (Gel or MS) NoLabeling->Analysis Labeling->Analysis

Caption: Competitive ABPP workflow.

Recommended Probe Concentrations for Different Applications:

ApplicationProbe Concentration (Typical Range)Notes
In-gel Fluorescence0.5 - 5 µMOptimize for signal-to-noise ratio.
Mass Spectrometry (Biotin)1 - 10 µMHigher concentrations may be needed for sufficient enrichment.
Competitive ABPPUse a concentration that gives a robust but not saturating signal.This allows for a clear window to observe competition.

Troubleshooting and Considerations

  • High Background: Insufficient washing during enrichment steps or non-specific binding of the probe can lead to high background. Optimize wash conditions and consider using a probe with a different linker or reporter.

  • No Labeling: The target enzyme may not be active under the experimental conditions, or the probe may not be reactive towards the target. Confirm enzyme activity with a substrate assay and consider synthesizing alternative probes.

  • Probe Stability: While generally stable, the stability of sulfonyl fluoride probes can be influenced by the buffer composition and pH. It is advisable to prepare fresh stock solutions and minimize freeze-thaw cycles.[7]

Conclusion

Activity-based probes featuring the this compound warhead are versatile tools for the study of enzyme function. Their ability to target a broad range of nucleophilic residues expands the reach of ABPP to new enzyme classes. The protocols and principles outlined in this document provide a solid foundation for researchers to successfully employ these powerful chemical probes in their own investigations, ultimately contributing to a deeper understanding of biological processes and accelerating the discovery of new therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols: Employing Sulfamoyl Fluorides in Activity-Based Protein Profiling. BenchChem.
  • Cravatt, B. F., et al. (2008). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology, 1(4), 205-223.
  • BenchChem. (2025). The Emergence of Sulfonyl Fluorides as Versatile Chemical Probes in Drug Discovery: A Technical Guide. BenchChem.
  • Geoghegan, K. F., et al. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. Biochemistry, 57(42), 6063-6072.
  • Various Authors. (2017). Activity-Based Proteomics: Methods and Protocols.
  • Lennox, J. R., & Cravatt, B. F. (2013). Activity-based protein profiling: a graphical review. Molecular BioSystems, 9(12), 2948-2958.
  • Jones, L. H., et al. (2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 14(10), 1873-1880.
  • Verhelst, S. H. L. (2020). Bioorthogonal Reactions in Activity-Based Protein Profiling. Molecules, 25(24), 6003.
  • Verhelst, S. H. L. (2020). Bioorthogonal Reactions in Activity-Based Protein Profiling. Molecules, 25(24), 6003.
  • Grokipedia. (2026). Activity-based proteomics. Grokipedia.
  • Overkleeft, H., et al. (2012). Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS.
  • Jones, L. H., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 10(10), 2231-2237.
  • Jones, L. H., et al. (2023).
  • Wang, H., & Moses, J. E. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry, 17, 2286-2313.
  • Witting, K., et al. (2025). A general approach for activity-based protein profiling of oxidoreductases with redox-differentiated diarylhalonium warheads. Chemical Science.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.
  • Robinson, R. P., et al. (2016). Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis. ChemBioChem, 17(20), 1933-1937.
  • Various Authors. (2024). Applications of sulfonyl fluorides Examples of biologically active...
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.
  • Wikipedia. (2023). Activity-based proteomics. Wikipedia.
  • Shannon, D. A., et al. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. ChemBioChem, 13(16), 2327-2330.
  • Am Ende, C. W., & Jones, L. H. (2022). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 20(48), 9415-9428.
  • Wang, H., & Moses, J. E. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry, 17, 2286-2313.
  • Jones, L. H. (2022). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Journal of Medicinal Chemistry, 65(13), 8776-8788.
  • Szabó, J. E., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. International Journal of Molecular Sciences, 24(7), 6432.
  • Robinson, R. P., et al. (2016). Chemoselective Preparation of "Clickable" Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis.
  • Szabó, J. E., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI.

Sources

Application Notes and Protocols for 3-Fluoropropane-1-sulfonyl fluoride in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Leveraging Covalent Chemistry in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry, identifying low-molecular-weight ligands that bind to biological targets with high efficiency[1]. These initial fragment hits serve as starting points for the development of more potent and selective drug candidates. A burgeoning area within FBDD is the use of covalent fragments, which form a stable bond with the target protein. This approach can offer several advantages, including prolonged duration of action, high potency, and the ability to target shallow binding pockets that are often considered "undruggable" by non-covalent binders.

This guide focuses on the application of a specific covalent fragment, 3-Fluoropropane-1-sulfonyl fluoride , in FBDD campaigns. Sulfonyl fluorides have gained prominence as "privileged" electrophilic warheads due to their unique balance of stability and reactivity[2][3]. Operating through a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx), a concept pioneered by Prof. Barry Sharpless, these compounds exhibit remarkable stability in aqueous environments yet can be activated within the specific microenvironment of a protein binding pocket to react with a range of nucleophilic amino acid residues[3]. This reactivity extends beyond the canonical cysteine targeting of many covalent inhibitors, enabling engagement with tyrosine, lysine, histidine, serine, and threonine residues, thereby significantly expanding the targetable proteome[4][5][6][7].

The incorporation of a fluorine atom in the propyl chain of this compound offers an additional strategic advantage. The fluorine nucleus (¹⁹F) is an exceptional probe for Nuclear Magnetic Resonance (NMR) spectroscopy, a primary screening technique in FBDD. Its 100% natural abundance, high sensitivity, and the large chemical shift dispersion of ¹⁹F signals allow for the rapid and sensitive detection of fragment binding, even in complex mixtures[1][8][9][10][11].

This document provides a comprehensive overview of the properties of this compound, its mechanism of action, and detailed protocols for its use in a typical FBDD workflow, from initial screening to hit validation and structural characterization.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening experiments and interpreting the results.

PropertyValueSource
Molecular Formula C₃H₆F₂O₂SPubChem
Molecular Weight 144.14 g/mol PubChem
CAS Number Not available. Precursor 3-Fluoropropane-1-sulfonyl chloride is 461-28-9.PubChem[12]
Appearance Colorless to pale yellow liquid (predicted)General knowledge
Solubility Predicted to be soluble in common organic solvents (DMSO, DMF) and moderately soluble in aqueous buffers.General knowledge
Reactivity Electrophilic sulfonyl fluoride moiety.[3][4]

Synthesis of this compound

Protocol: Synthesis of this compound from 3-Fluoropropane-1-sulfonyl chloride

This protocol is a general method and may require optimization.

Materials:

  • 3-Fluoropropane-1-sulfonyl chloride

  • Potassium fluoride (KF) or Potassium bifluoride (KHF₂)

  • 18-Crown-6 (optional, as a phase-transfer catalyst)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 3-fluoropropane-1-sulfonyl chloride (1.0 eq) in anhydrous acetonitrile, add potassium fluoride (2.0-3.0 eq). The use of a phase-transfer catalyst such as 18-crown-6 (0.1 eq) can facilitate the reaction.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove excess potassium fluoride.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Covalent Labeling Mechanism: The SuFEx Reaction

The utility of this compound in FBDD is centered on the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. This reaction involves the nucleophilic attack of an amino acid side chain on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable covalent sulfonamide or sulfonate ester bond.

SuFEx_Mechanism cluster_0 Protein Binding Pocket Protein_Residue Nucleophilic Residue (Tyr, Lys, Ser, His, Thr) Covalent_Complex Covalent Adduct Protein_Residue->Covalent_Complex SuFEx Reaction (Nucleophilic Attack) Fragment This compound Fragment->Protein_Residue Non-covalent Binding

SuFEx reaction mechanism within a protein binding pocket.

A key aspect of SuFEx chemistry is its "click" nature, meaning the reaction is highly specific and efficient under biological conditions. The sulfonyl fluoride moiety is relatively inert in the aqueous environment of the cell, minimizing off-target reactions. However, within the confines of a protein's binding pocket, the proximity and orientation of a nucleophilic residue can be optimized, leading to a significant rate enhancement of the covalent modification[3].

Experimental Protocols

Part 1: ¹⁹F NMR-Based Fragment Screening

¹⁹F NMR is a powerful primary screening method for fluorinated fragments due to its high sensitivity and the lack of background signals in biological samples.

Protocol: ¹⁹F NMR Screening of this compound

Materials:

  • Purified target protein (at a concentration of 10-50 µM) in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4, with 10% D₂O).

  • Stock solution of this compound in DMSO-d₆ (e.g., 100 mM).

  • NMR tubes.

Procedure:

  • Reference Spectrum: Prepare a reference sample containing the NMR buffer and this compound at the desired final concentration (e.g., 200 µM). Acquire a 1D ¹⁹F NMR spectrum. This will serve as the control.

  • Protein-Fragment Spectrum: Prepare a sample containing the target protein at the desired concentration in the NMR buffer. Add this compound to the same final concentration as the reference sample.

  • Data Acquisition: Acquire a 1D ¹⁹F NMR spectrum of the protein-fragment sample under the same conditions as the reference spectrum.

  • Data Analysis: Compare the ¹⁹F NMR spectrum of the protein-fragment sample to the reference spectrum. A decrease in the signal intensity, broadening of the signal, or a chemical shift perturbation of the fluorine signal corresponding to this compound indicates binding to the target protein. A complete disappearance of the signal is indicative of a covalent reaction.

  • Competition Experiment (Optional): To confirm the binding site, a competition experiment can be performed by adding a known ligand of the target protein. Displacement of this compound, observed as a return of its ¹⁹F NMR signal to the state of the reference spectrum, suggests binding at the same or an allosterically coupled site.

NMR_Workflow Start Prepare Protein and Fragment Samples Acquire_Ref Acquire 19F NMR Reference Spectrum (Fragment alone) Start->Acquire_Ref Acquire_Sample Acquire 19F NMR Spectrum (Protein + Fragment) Start->Acquire_Sample Analyze Compare Spectra: - Signal Broadening - Chemical Shift Perturbation - Signal Disappearance Acquire_Ref->Analyze Acquire_Sample->Analyze Hit Binding Hit/Covalent Reaction Analyze->Hit Change Detected No_Hit No Binding Analyze->No_Hit No Change Competition Optional: Competition Experiment with known ligand Hit->Competition Validate Validate Hit with Orthogonal Methods Hit->Validate Competition->Validate

Workflow for ¹⁹F NMR-based fragment screening.
Part 2: Mass Spectrometry for Hit Validation and Adduct Characterization

Mass spectrometry (MS) is an indispensable tool for confirming the covalent modification of a target protein and identifying the specific amino acid residue(s) involved.

Protocol: Intact Protein Mass Spectrometry Analysis

Materials:

  • Purified target protein (e.g., 5-10 µM).

  • This compound.

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

  • Quenching solution (e.g., 1 M dithiothreitol or 2-mercaptoethanol if targeting cysteines, though less relevant for sulfonyl fluorides).

  • LC-MS system with a suitable column for protein separation (e.g., C4 reverse-phase).

Procedure:

  • Incubation: Incubate the target protein with an excess of this compound (e.g., 10-100 fold molar excess) in the reaction buffer at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-24 hours). Include a control sample of the protein without the fragment.

  • Quenching (Optional): Stop the reaction by adding a quenching agent if necessary.

  • LC-MS Analysis: Analyze the samples by LC-MS. The protein is first desalted and separated from unbound fragment on the LC column.

  • Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weight of the protein. A mass shift corresponding to the molecular weight of the 3-fluoropropylsulfonyl group (C₃H₆FO₂S, MW = 125.14 Da) confirms covalent adduct formation.

Protocol: Peptide Mapping by LC-MS/MS for Site Identification

Materials:

  • Covalently modified protein from the previous protocol.

  • Denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).

  • Reducing agent (e.g., dithiothreitol, DTT).

  • Alkylating agent (e.g., iodoacetamide, IAA).

  • Protease (e.g., trypsin).

  • LC-MS/MS system with a suitable column for peptide separation (e.g., C18 reverse-phase).

Procedure:

  • Denaturation, Reduction, and Alkylation: Denature the protein sample in the denaturing buffer. Reduce disulfide bonds with DTT and then alkylate the resulting free thiols with IAA.

  • Proteolytic Digestion: Dilute the sample to reduce the urea concentration (to < 1 M) and add trypsin. Incubate overnight at 37°C.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Use proteomics software to search the MS/MS data against the protein sequence. Identify peptides that show a mass modification of +125.14 Da. The fragmentation pattern in the MS/MS spectrum will pinpoint the specific amino acid residue that has been modified.

Part 3: X-ray Crystallography for Structural Characterization

X-ray crystallography provides high-resolution structural information on how the fragment binds to the target protein, revealing the precise covalent linkage and any conformational changes that may occur upon binding.

Protocol: Co-crystallization with this compound

Materials:

  • Highly purified and concentrated target protein.

  • This compound.

  • Crystallization screens and reagents.

Procedure:

  • Complex Formation: Incubate the target protein with a molar excess of this compound to ensure complete covalent modification. The formation of the covalent complex should be confirmed by mass spectrometry prior to crystallization trials.

  • Crystallization Screening: Set up crystallization trials using various commercially available or in-house screens. The sitting-drop or hanging-drop vapor diffusion method is commonly used.

  • Crystal Optimization: Optimize initial crystal hits by varying the concentrations of protein, precipitant, and additives, as well as pH and temperature.

  • Data Collection and Structure Determination: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source. Process the data and solve the crystal structure to visualize the covalent adduct in the protein's binding site.

FBDD_Funnel Screening Primary Screening (e.g., 19F NMR) Hit_Validation Hit Validation (Intact Protein MS) Screening->Hit_Validation Initial Hits Site_ID Site Identification (Peptide Mapping MS/MS) Hit_Validation->Site_ID Confirmed Covalent Binders Structural_Biology Structural Characterization (X-ray Crystallography) Site_ID->Structural_Biology Validated Hits with Site Info Lead_Opt Lead Optimization Structural_Biology->Lead_Opt Structure-Guided Design

FBDD cascade for covalent fragments.

Conclusion

This compound represents a versatile and powerful tool for fragment-based drug discovery. Its sulfonyl fluoride warhead allows for the covalent targeting of a broad range of nucleophilic amino acid residues, expanding the scope of covalent drug design beyond traditional cysteine-reactive fragments. The presence of a fluorine atom provides a convenient handle for rapid and sensitive ¹⁹F NMR-based screening. The detailed protocols provided in this guide offer a comprehensive framework for the successful implementation of this compound in FBDD campaigns, from initial hit identification to detailed structural characterization. As with any covalent modifier, careful assessment of selectivity and potential off-target effects is a critical component of the subsequent lead optimization process.

References

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. Available at: [Link]

  • Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Publications. Available at: [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI. Available at: [Link]

  • Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. ACS Publications. Available at: [Link]

  • Some examples showing the applications of 19 F-NMR in fragment screening. ResearchGate. Available at: [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. Available at: [Link]

  • Facile synthesis of sulfonyl fluorides from sulfonic acids. RSC Publishing. Available at: [Link]

  • Sulfur fluoride exchange. PubMed Central. Available at: [Link]

  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. Available at: [Link]

  • SuFEx Handle Fragment Library. Otava Chemicals. Available at: [Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PubMed Central. Available at: [Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. Available at: [Link]

  • 19F NMR Fragment Screening Platform. University College London. Available at: [Link]

  • Correlation between nonapeptide conversion and amino acid labelling percentage (Tyr—blue, Lys—green). ResearchGate. Available at: [Link]

  • 3-Fluoropropane-1-sulfonyl chloride. PubChem. Available at: [Link]

  • Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. PubMed Central. Available at: [Link]

  • Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Publications. Available at: [Link]

  • High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. ResearchGate. Available at: [Link]

  • Emerging Trends In Cocrystallization: Screening, Formulation, And Characterization Techniques. Journal of Population Therapeutics and Clinical Pharmacology. Available at: [Link]

  • 19F chemical library and 19F-NMR for a weakly bound complex structure. PubMed Central. Available at: [Link]

  • Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine. Available at: [Link]

  • Applications of 19F-NMR in Fragment-Based Drug Discovery. PubMed Central. Available at: [Link]

  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. National Institutes of Health. Available at: [Link]

  • Co-Crystallization: A technique to develop a better pharmaceutical formulation. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. Available at: [Link]

  • Co-crystallization. Creative Biostructure. Available at: [Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PubMed Central. Available at: [Link]

  • Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. Available at: [Link]

  • Fragment-based covalent ligand discovery. PubMed Central. Available at: [Link]

  • Pharmaceutical Co-Crystals in Drug Development: Solid-State Design Principles, Intermolecular Interactions, and Manufacturing Strategies. MDPI. Available at: [Link]

  • Facile synthesis of sulfonyl fluorides from sulfonic acids. PubMed Central. Available at: [Link]

  • 3-H-tetrafluoro-1-propene-1-sulfonyl fluoride. Chemsrc. Available at: [Link]

  • Synthesis of Sulfonyl Fluorides from Sulfonamides. ResearchGate. Available at: [Link]

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. PubMed Central. Available at: [Link]

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. The Royal Society of Chemistry. Available at: [Link]

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reaction of 3-Fluoropropane-1-sulfonyl fluoride with lysine and tyrosine residues

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Covalent Labeling of Lysine and Tyrosine Residues with 3-Fluoropropane-1-sulfonyl fluoride

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed technical guide on the use of this compound as a covalent probe for modifying lysine and tyrosine residues in proteins. Sulfonyl fluorides have emerged as privileged electrophilic warheads in chemical biology, valued for their unique balance of stability in aqueous media and reactivity toward specific nucleophilic amino acid residues.[1][2] This guide elucidates the underlying chemical principles of the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, explores the critical factors governing its efficiency and selectivity, and provides comprehensive, step-by-step protocols for protein labeling and subsequent characterization by mass spectrometry. By explaining the causality behind experimental choices, this note serves as a practical resource for researchers aiming to leverage this chemistry for target identification, validation, and the development of covalent inhibitors.[1][3]

Principles and Reaction Mechanism

The covalent modification of proteins by this compound proceeds via a Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a class of click chemistry known for its efficiency and biocompatibility.[4][5] The sulfonyl fluoride moiety (R-SO₂F) acts as a mild electrophile, where the sulfur atom is susceptible to nucleophilic attack.[6] Its stability in aqueous solutions, compared to more reactive sulfonyl chlorides, allows for controlled and specific labeling within complex biological systems.[2][7]

The reaction targets nucleophilic side chains of amino acids. While several residues can be modified, including serine, threonine, and histidine, this guide focuses on the two most commonly targeted non-cysteine residues: lysine and tyrosine.[8][9] The reaction forms highly stable sulfonamide (with lysine) or sulfonate ester (with tyrosine) bonds.[4]

Reaction with Lysine

The primary nucleophile on a lysine residue is the unprotonated epsilon-amino group (ε-NH₂). This amine attacks the electrophilic sulfur center of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide linkage.

G cluster_0 Reaction with Lysine Lys Protein-Lys-(CH₂)₄-NH₂ (Nucleophilic Amine) TS_L Transition State Lys->TS_L Nucleophilic Attack SF F-SO₂-(CH₂)₃-F (this compound) SF->TS_L Prod_L Protein-Lys-(CH₂)₄-NH-SO₂-(CH₂)₃-F (Stable Sulfonamide Adduct) TS_L->Prod_L Fluoride Departure HF_L H-F TS_L->HF_L

Caption: Mechanism of lysine modification by this compound.

Reaction with Tyrosine

For tyrosine, the nucleophile is the deprotonated hydroxyl group of the phenol side chain (the phenoxide ion). This phenoxide attacks the sulfonyl fluoride, displacing the fluoride ion to form a stable sulfonate ester bond. The reactivity of tyrosine is highly dependent on its deprotonation state.[10][11]

G cluster_1 Reaction with Tyrosine Tyr Protein-Tyr-Ph-O⁻ (Nucleophilic Phenoxide) TS_T Transition State Tyr->TS_T Nucleophilic Attack SF F-SO₂-(CH₂)₃-F (this compound) SF->TS_T Prod_T Protein-Tyr-Ph-O-SO₂-(CH₂)₃-F (Stable Sulfonate Ester Adduct) TS_T->Prod_T Fluoride Departure F_ion F⁻ TS_T->F_ion

Caption: Mechanism of tyrosine modification by this compound.

Factors Influencing Reactivity and Selectivity

The success and specificity of labeling are not inherent to the probe alone but are dictated by a combination of factors. This "context-dependent" reactivity is a hallmark of sulfonyl fluoride probes.[12]

  • pH: This is arguably the most critical parameter. The nucleophilic forms of lysine (ε-NH₂) and tyrosine (-O⁻) are favored at pH values above their respective pKa's (~10.5 for both in solution). However, protein labeling is typically performed under physiological or slightly basic conditions (pH 7.4 - 8.5) to maintain protein integrity.[13] At these pH levels, only a small fraction of lysine and tyrosine side chains are deprotonated, but this is often sufficient for modification of hyper-reactive residues. Studies have shown that mildly basic conditions (pH 7.8) can favor chemoselective modification of tyrosine over other nucleophiles, including lysine, in certain peptide sequences.[10][14]

  • Protein Microenvironment: The local environment around an amino acid residue can dramatically alter its pKa and, therefore, its nucleophilicity.[15]

    • For Tyrosine: The presence of nearby basic residues (Lys, Arg, His) can facilitate deprotonation of the phenolic hydroxyl group by acting as proton acceptors, thus lowering its effective pKa and enhancing reactivity.[3][15]

    • For Lysine: Proximity to acidic residues (Asp, Glu) can stabilize the protonated state, but in a hydrophobic pocket that excludes water, the uncharged amine form may be favored, increasing its nucleophilicity.[15]

  • Reagent Concentration and Incubation Time: As with any bimolecular reaction, the rate of modification is dependent on the concentration of both the protein and the sulfonyl fluoride probe. It is crucial to perform titration experiments to determine the optimal concentration and time to maximize target labeling while minimizing off-target effects.

  • Temperature: Reactions are typically conducted between 4°C and 37°C. Room temperature (~22°C) or 37°C often provides a good balance between reaction rate and protein stability.

Table 1: Recommended Starting Conditions for Labeling Reactions

ParameterRecommended RangeRationale & Key Considerations
pH 7.5 - 8.5Balances protein stability with the need for deprotonated nucleophiles. Higher pH can increase reactivity but also hydrolysis of the probe.
Buffer PBS, HEPES, TrisUse non-nucleophilic buffers. Avoid buffers containing primary or secondary amines (e.g., glycine).
Probe:Protein Ratio 10:1 to 100:1 (molar excess)Start with a 10-fold molar excess and optimize. High excess can lead to non-specific labeling.
Incubation Time 1 - 24 hoursHighly dependent on residue reactivity. Monitor reaction progress over a time course.
Temperature 4°C - 37°CLower temperatures (4°C) can be used for long incubations to preserve protein integrity. Room temperature is a good starting point.

Experimental Protocols

These protocols provide a framework for labeling a target protein and confirming the covalent modification.

Protocol 3.1: Covalent Labeling of a Target Protein

This protocol describes a general procedure for labeling a purified protein with this compound.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.8).

  • This compound.

  • Anhydrous DMSO for stock solution preparation.

  • Quenching reagent (e.g., 1 M dithiothreitol (DTT) or 1 M β-mercaptoethanol (BME)).

  • Reaction tubes (e.g., low-protein-binding microcentrifuge tubes).

Procedure:

  • Prepare Reagent Stock: Prepare a 100 mM stock solution of this compound in anhydrous DMSO. Causality: DMSO is used as it is a non-protic solvent that will not react with the sulfonyl fluoride, ensuring the probe's stability.

  • Set up the Reaction: In a microcentrifuge tube, combine the protein solution and buffer to a final protein concentration of 1-10 µM. Self-Validation: Include a "No Probe" control reaction containing only the protein and an equivalent volume of DMSO.

  • Initiate the Reaction: Add the required volume of the this compound stock solution to achieve the desired final molar excess (e.g., 10-fold). Mix gently by pipetting.

  • Incubate: Incubate the reaction at the desired temperature (e.g., room temperature) for a set period (e.g., 4 hours). The optimal time should be determined empirically.

  • Quench the Reaction: Stop the reaction by adding a quenching reagent, such as DTT, to a final concentration of 10-20 mM. This will consume any unreacted sulfonyl fluoride. Incubate for 30 minutes.

  • Sample Preparation for Analysis: The sample is now ready for analysis by mass spectrometry. Depending on the downstream workflow, this may involve buffer exchange, denaturation, or immediate proteolytic digestion.

Protocol 3.2: Characterization by Mass Spectrometry

Mass spectrometry is the definitive method for confirming covalent modification.

A. Intact Protein Analysis (LC-MS) This method confirms if the protein has been labeled and determines the stoichiometry of labeling.

  • Sample Preparation: If necessary, desalt the quenched reaction mixture using a C4 ZipTip or a similar buffer exchange method to remove non-volatile salts.

  • LC-MS Analysis: Analyze the sample using liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis: Deconvolute the resulting mass spectrum to obtain the molecular weight of the intact protein. Compare the mass of the labeled protein to the "No Probe" control. A successful modification results in a specific mass increase.

Table 2: Expected Mass Shift Upon Modification

Modification EventAdducted MoietyExpected Mass Increase (Da)
Single Labeling-SO₂(CH₂)₃F+124.01
Double Labeling2 x [-SO₂(CH₂)₃F]+248.02
Note: The mass increase corresponds to the addition of the 3-fluoropropanesulfonyl group (C₃H₅FO₂S), which is the mass of the parent molecule minus HF.

B. Peptide Mapping (LC-MS/MS) This method identifies the specific amino acid residue(s) that have been modified.

  • Denaturation and Reduction: To the quenched reaction mixture, add urea or guanidine-HCl to a final concentration of 6-8 M. Add DTT to 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

  • Alkylation: Cool the sample to room temperature and add iodoacetamide (IAM) to a final concentration of 25 mM. Incubate in the dark for 30 minutes to alkylate free cysteines.

  • Digestion: Dilute the sample at least 4-fold with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration. Add a protease (e.g., trypsin) at a 1:50 enzyme:protein ratio and incubate overnight at 37°C.

  • LC-MS/MS Analysis: Acidify the digest with formic acid and analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: Use database search software (e.g., MaxQuant, Proteome Discoverer) to identify peptides. The search must be configured to include a variable modification on lysine and tyrosine residues corresponding to the mass of the adduct (+124.01 Da). The MS/MS spectrum of the modified peptide will confirm the precise site of modification.

G cluster_workflow Characterization Workflow Start Labeled Protein Sample (from Protocol 3.1) Decision Goal of Analysis? Start->Decision Intact Intact Mass Analysis (LC-MS) Decision->Intact Confirm Labeling? Peptide Peptide Mapping (Digestion & LC-MS/MS) Decision->Peptide Identify Site? Result_Intact Confirm Mass Adduct (+124.01 Da) Intact->Result_Intact Result_Peptide Identify Specific Lys/Tyr Site Peptide->Result_Peptide

Caption: Workflow for the mass spectrometric analysis of labeled proteins.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No/Low Labeling Inactive residue; pH too low; Insufficient probe concentration or incubation time; Degraded probe.Confirm protein activity. Increase pH (e.g., to 8.0-8.5), probe concentration, or incubation time. Use freshly prepared probe stock.
Non-Specific/Multiple Labeling Probe concentration too high; Incubation time too long; Multiple reactive residues present.Perform a probe concentration and time-course titration to find optimal conditions. Use site-directed mutagenesis to remove non-target reactive residues if necessary.
Protein Precipitation High concentration of DMSO from probe stock; Protein instability under reaction conditions.Keep the final DMSO concentration below 5% (v/v). Perform the reaction at a lower temperature (e.g., 4°C). Screen different buffer conditions.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
  • Li, F., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]

  • Gómez-Biagi, P., & Adibekian, A. (2018). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. PMC - NIH. [Link]

  • Jones, L. H., et al. (2024). Advances in sulfonyl exchange chemical biology: expanding druggable target space. NIH. [Link]

  • Narayanan, A., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. PMC - NIH. [Link]

  • Gayo, M. (2018). Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. University of Gothenburg. [Link]

  • Li, F., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry.
  • Boyd, S. J., et al. (2024). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. PMC - PubMed Central. [Link]

  • Kelly, J. S., & Betts, R. J. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing. [Link]

  • Hett, E. C., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Publications. [Link]

  • Dong, J., et al. (2023). Sulfur fluoride exchange. PMC - PubMed Central. [Link]

  • Boyd, S. J., et al. (2024). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science. [Link]

  • Boyd, S. J., et al. (2024). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. ResearchGate. [Link]

  • Pellecchia, M., et al. (2021). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. NIH. [Link]

  • Grimster, N. P., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC. [Link]

  • Hett, E. C., et al. (2015). Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. PubMed. [Link]

  • Boyd, S. J., et al. (2024). Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macro- cyclization of Tyrosine-Containing Peptides in Aqueous Media. ChemRxiv. [Link]

  • Wang, Z., & Chen, G. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry. [Link]

  • Britton, R. A., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. PMC - NIH. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoropropane-1-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoropropane-1-sulfonyl fluoride. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to synthesize this valuable chemical probe and building block. Here, we address common challenges and frequently asked questions to help you improve your reaction yields and obtain high-purity material. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability of your experimental outcomes.

Troubleshooting Guide: Navigating Common Synthesis Challenges

I. Low or No Yield of this compound

Low or no yield is a frequent issue in multi-step syntheses or when working with reactive intermediates. The synthesis of this compound can be approached from various starting materials, and each route has its own potential pitfalls.

Question 1: My reaction to synthesize this compound from 1-bromo-3-fluoropropane resulted in a low yield. What are the likely causes and how can I improve it?

Answer: Synthesizing aliphatic sulfonyl fluorides from alkyl halides is a common strategy.[1] A one-pot synthesis developed by Shavnya and co-workers involves using a sulfur dioxide surrogate like Rongalite (sodium hydroxymethylsulfinate) to form the sulfinate intermediate, which is then quenched with an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI).[1] Low yields in this process can often be attributed to several factors:

  • Inefficient Formation of the Sulfinate Intermediate: The reaction of the alkyl halide with the SO₂ surrogate is a critical step. Ensure that your Rongalite is of high quality and the reaction conditions (temperature, solvent) are optimized for the formation of the sodium sulfinate.

  • Side Reactions of the Alkyl Halide: 1-bromo-3-fluoropropane can undergo elimination reactions under basic conditions, which might be present depending on the specific protocol. Using a non-nucleophilic base or carefully controlling the reaction pH can mitigate this.

  • Degradation of the Sulfinate Intermediate: Sulfinates can be sensitive to oxidation or other side reactions. It is often beneficial to proceed to the fluorination step without isolating the sulfinate.

  • Suboptimal Fluorination: The choice of the fluorinating agent and the reaction conditions for this step are crucial. NFSI is a common choice, but other electrophilic fluorine sources like Selectfluor could also be considered.[2] The stoichiometry of the fluorinating agent should be carefully optimized; an excess may be required, but a large excess can lead to side reactions.

Troubleshooting Workflow for Low Yield from Alkyl Halide:

Low_Yield_Alkyl_Halide start Low Yield of this compound check_sulfinate Verify Sulfinate Formation (e.g., by LC-MS or derivatization of an aliquot) start->check_sulfinate sulfinate_ok Sulfinate Formation is Efficient check_sulfinate->sulfinate_ok sulfinate_not_ok Inefficient Sulfinate Formation check_sulfinate->sulfinate_not_ok check_fluorination Evaluate Fluorination Step sulfinate_ok->check_fluorination optimize_sulfinate Optimize SO2 Surrogate Reaction: - Check reagent quality - Vary temperature - Screen solvents sulfinate_not_ok->optimize_sulfinate optimize_sulfinate->check_sulfinate fluorination_ok Fluorination is Efficient check_fluorination->fluorination_ok fluorination_not_ok Inefficient Fluorination check_fluorination->fluorination_not_ok check_side_reactions Investigate Side Reactions (e.g., elimination, hydrolysis) fluorination_ok->check_side_reactions optimize_fluorination Optimize Fluorination: - Screen electrophilic fluorine sources (NFSI, Selectfluor) - Adjust stoichiometry - Vary reaction time and temperature fluorination_not_ok->optimize_fluorination optimize_fluorination->check_fluorination end Improved Yield check_side_reactions->end

Caption: Troubleshooting workflow for low yield.

Question 2: I am attempting to synthesize this compound from 3-fluoropropane-1-thiol, but the yield is poor. What are the key parameters to control?

Answer: The synthesis of sulfonyl fluorides from thiols typically involves an oxidative process to form a sulfonyl chloride intermediate, followed by a halide exchange.[2] A method developed by Hallstrom and Wright uses aqueous sodium hypochlorite for the oxidation, followed by the addition of a fluoride source like potassium bifluoride (KHF₂).[2][3] For an aliphatic thiol like 3-fluoropropane-1-thiol, careful control of the oxidation is paramount.

  • Over-oxidation: The thiol can be oxidized beyond the sulfonyl chloride stage, leading to the formation of sulfonic acid. This is a common side reaction that can significantly reduce the yield of the desired sulfonyl fluoride. To avoid this, the stoichiometry of the oxidant (sodium hypochlorite) must be carefully controlled, and the reaction temperature should be kept low.

  • Incomplete Oxidation: Insufficient oxidant will result in unreacted thiol or disulfide, which will complicate purification and lower the yield.

  • Hydrolysis of the Sulfonyl Chloride Intermediate: The intermediate sulfonyl chloride is susceptible to hydrolysis, especially in the aqueous conditions of the oxidation step. It is crucial to perform the subsequent fluorination step promptly.

  • Inefficient Halide Exchange: The conversion of the sulfonyl chloride to the sulfonyl fluoride requires an effective fluoride source. Potassium bifluoride is often used as it is less basic than potassium fluoride and can reduce hydrolysis of the sulfonyl fluoride product.[1] Phase-transfer catalysts like 18-crown-6 in combination with KF in an anhydrous solvent can also be effective for this exchange.[2]

Experimental Protocol: Synthesis from 3-Fluoropropane-1-thiol

  • Oxidative Chlorination:

    • Dissolve 3-fluoropropane-1-thiol in a suitable solvent (e.g., acetonitrile).

    • Cool the solution in an ice bath.

    • Slowly add a freshly prepared aqueous solution of sodium hypochlorite, maintaining the temperature below 5 °C.

    • Monitor the reaction progress by TLC or GC-MS to ensure complete consumption of the thiol and minimal formation of the sulfonic acid.

  • Fluoride Exchange:

    • Once the oxidation is complete, add potassium bifluoride to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until the sulfonyl chloride is fully converted to the sulfonyl fluoride.

    • Monitor the progress by ¹⁹F NMR or GC-MS.

  • Workup and Purification:

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

II. Formation of Impurities

The presence of impurities can complicate purification and affect the utility of the final product, especially in applications like drug discovery where high purity is essential.

Question 3: My final product is contaminated with a significant amount of 3-fluoropropane-1-sulfonic acid. How can I prevent its formation and remove it?

Answer: The formation of 3-fluoropropane-1-sulfonic acid is a common issue and primarily results from the hydrolysis of either the intermediate 3-fluoropropane-1-sulfonyl chloride or the final this compound product.[1][4]

Prevention:

  • Anhydrous Conditions: For methods that do not inherently require water, using anhydrous solvents and reagents is critical.

  • Prompt Conversion: In aqueous oxidative methods, minimizing the time the sulfonyl chloride intermediate is in the aqueous phase before the addition of the fluoride source is important.

  • Choice of Fluoride Source: Using potassium bifluoride (KHF₂) instead of aqueous potassium fluoride (KF) can create a less hydrolytic environment for the halide exchange.[1]

  • Careful Workup: During the workup, avoid prolonged contact with aqueous acidic or basic solutions. A quick extraction and drying of the organic phase are recommended.

Removal:

  • Aqueous Extraction: 3-fluoropropane-1-sulfonic acid is highly polar and water-soluble. It can often be removed by washing the organic solution of your product with water or a saturated sodium bicarbonate solution.

  • Chromatography: If aqueous extraction is insufficient, column chromatography on silica gel can effectively separate the non-polar sulfonyl fluoride from the highly polar sulfonic acid.

Question 4: I observe the formation of a disulfide byproduct when starting from 3-fluoropropane-1-thiol. Why does this happen and how can I avoid it?

Answer: The formation of bis(3-fluoropropyl) disulfide is a result of mild oxidation of the starting thiol. This can occur if the oxidizing agent is not potent enough or is added in insufficient quantities. It can also happen if the thiol is exposed to air for extended periods, especially in the presence of base.

Avoidance Strategies:

  • Sufficient Oxidant: Ensure the correct stoichiometry of a strong oxidizing agent is used to drive the reaction past the disulfide stage to the desired sulfonyl chloride.

  • Controlled Addition: Add the thiol to the oxidant solution rather than the other way around to maintain an excess of oxidant throughout the reaction.

  • Inert Atmosphere: While not always necessary for strong oxidations, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize air oxidation.

III. Scalability and Safety

Scaling up a reaction from the lab bench to a pilot or production scale introduces new challenges related to reaction management, safety, and purification.

Question 5: I need to scale up the synthesis of this compound. What are the key safety and procedural considerations?

Answer: Scaling up any chemical synthesis requires a thorough safety assessment and process optimization. For this compound synthesis, consider the following:

  • Exothermic Reactions: The oxidation of thiols and the reaction of alkyl halides with SO₂ surrogates can be exothermic. On a larger scale, heat dissipation becomes a critical factor. Ensure adequate cooling capacity and consider slow, controlled addition of reagents. A continuous stirred tank reactor (CSTR) system can be beneficial for managing exotherms in scalable photoredox catalysis methods.[5]

  • Reagent Handling: Some reagents used in these syntheses can be hazardous. For example, sulfuryl fluoride (SO₂F₂) is a toxic gas.[2] Using safer, solid SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) is a good alternative for scalability.[3][6]

  • Pressure Build-up: Some reactions may evolve gases. Ensure the reaction vessel is appropriately vented.

  • Purification: Distillation or crystallization may be more practical for large-scale purification than column chromatography. Develop and optimize these procedures at a smaller scale first.

  • Process Analytical Technology (PAT): For larger-scale synthesis, implementing in-situ monitoring techniques (e.g., IR, Raman) can provide better control over the reaction progress and endpoint, improving consistency and safety.

Frequently Asked Questions (FAQs)

Q1: What is the role of the sulfonyl fluoride moiety in drug discovery?

A1: The sulfonyl fluoride group is considered a "privileged warhead" in chemical biology and drug discovery.[1][7] It has a unique balance of stability in aqueous environments and reactivity towards certain nucleophilic amino acid residues (like serine, threonine, and lysine) within protein binding sites.[7][8] This allows for the design of highly selective covalent inhibitors and chemical probes for target identification and validation.[1][7][9]

Q2: Are there any catalytic methods to synthesize this compound?

A2: Yes, several catalytic methods have been developed for the synthesis of sulfonyl fluorides, which could be adapted for this compound. These include:

  • Palladium-catalyzed synthesis: Methods have been developed for the synthesis of aryl and alkyl sulfonyl fluorides from the corresponding bromides or iodides using a palladium catalyst, an SO₂ source like DABSO, and a fluorine source.[3][6]

  • Copper-catalyzed reactions: Copper catalysis has been employed for the fluorosulfonylation of diazonium salts.[10]

  • Photoredox catalysis: Recent advances have enabled the synthesis of alkyl sulfonyl fluorides from alkyl bromides and even alcohols under mild conditions using photoredox catalysis.[5][11] This approach is often highly functional group tolerant and scalable.[5][10]

Q3: How can I purify the final this compound product?

A3: The purification method will depend on the scale of the reaction and the nature of the impurities.

  • Column Chromatography: For lab-scale synthesis, silica gel chromatography is a common and effective method to obtain high-purity material.

  • Distillation: As this compound is likely a liquid at room temperature, vacuum distillation can be an excellent method for purification, especially on a larger scale.

  • Aqueous Workup: As mentioned earlier, washing with water or bicarbonate solution can remove acidic impurities.

Q4: What are the key analytical techniques to characterize this compound?

A4: The following techniques are essential for confirming the structure and purity of your product:

  • ¹⁹F NMR Spectroscopy: This is a crucial technique for identifying the two distinct fluorine environments: the C-F bond and the S-F bond, which will have characteristic chemical shifts and coupling patterns.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the overall structure of the propyl chain.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and identifying volatile impurities.

  • Infrared (IR) Spectroscopy: To identify the characteristic strong absorbances of the S=O bonds in the sulfonyl group.

Quantitative Data Summary

Synthesis MethodStarting MaterialKey ReagentsTypical YieldReference
One-pot from Alkyl Halide1-bromo-3-fluoropropaneRongalite, NFSIModerate to Good
Oxidation of Thiol3-fluoropropane-1-thiolNaOCl, KHF₂Good
Photoredox Catalysis1-bromo-3-fluoropropaneIr catalyst, DABSO, Fluoride sourceGood to Excellent

Visualizing Reaction Pathways

General Synthesis Routes to this compound:

Synthesis_Routes cluster_0 Route 1: From Alkyl Halide cluster_1 Route 2: From Thiol start1 1-bromo-3-fluoropropane inter1 Sulfinate Intermediate start1->inter1 + SO2 surrogate end1 This compound inter1->end1 + Electrophilic F source start2 3-fluoropropane-1-thiol inter2 Sulfonyl Chloride Intermediate start2->inter2 Oxidation (e.g., NaOCl) end2 This compound inter2->end2 Fluoride Exchange (e.g., KHF2)

Caption: Key synthetic routes to the target molecule.

References

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Dyes and Pigments. Available at: [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. Catalysts. Available at: [Link]

  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. Accounts of Chemical Research. Available at: [Link]

  • Sulfonyl fluoride synthesis by fluorosulfonation. Organic Chemistry Portal. Available at: [Link]

  • Sulfonyl fluoride synthesis by fluorination. Organic Chemistry Portal. Available at: [Link]

  • One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Chemical Science. Available at: [Link]

  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. Accounts of Chemical Research. Available at: [Link]

  • Mild Strategy for the Preparation of Alkyl Sulfonyl Fluorides from Alkyl Bromides and Alcohols Using Photoredox Catalysis and Flow Chemistry. Organic Letters. Available at: [Link]

  • Aryl sulfonyl fluoride synthesis via palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts. Organic & Biomolecular Chemistry. Available at: [Link]

  • Aryl sulfonyl fluoride synthesis via organophotocatalytic fluorosulfonylation of diaryliodonium salts. Organic & Biomolecular Chemistry. Available at: [Link]

  • Sulfonyl fluoride synthesis via visible-light-mediated fluorosulfonylation of thianthrenium salts. Semantic Scholar. Available at: [Link]

  • Facile synthesis of sulfonyl fluorides from sulfonic acids. National Institutes of Health. Available at: [Link]

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances. Available at: [Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. Available at: [Link]

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. National Institutes of Health. Available at: [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. Available at: [Link]

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. The Royal Society of Chemistry. Available at: [Link]

  • Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. National Institutes of Health. Available at: [Link]

  • Sulfur fluoride exchange. Nature Reviews Methods Primers. Available at: [Link]

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry. Available at: [Link]

  • Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. National Institutes of Health. Available at: [Link]

  • Synthesis of Sulfonyl Fluorides from Sulfonamides. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of 3-Fluoropropane-1-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 3-Fluoropropane-1-sulfonyl fluoride from reaction mixtures. It is designed to address common challenges and provide robust, field-proven methodologies to ensure the highest purity of your final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and purification of this compound.

Q1: What are the most likely impurities in my crude this compound reaction mixture?

A1: The impurity profile depends heavily on the synthetic route. For instance, if synthesized from 3-chloropropane-1-sulfonyl chloride via halogen exchange[1][2], the primary impurities include:

  • Unreacted Starting Material: 3-chloropropane-1-sulfonyl chloride.

  • Hydrolysis Byproduct: 3-Fluoropropane-1-sulfonic acid, formed by the reaction of the sulfonyl fluoride with residual water, especially under non-neutral pH or at elevated temperatures. While sulfonyl fluorides are generally more resistant to hydrolysis than their chloride counterparts, it remains a possibility[3][4][5].

  • Inorganic Salts: Residual fluorinating agents (e.g., KF, KHF₂) and their byproducts (e.g., KCl).

  • Residual Solvents: Acetonitrile, DMF, or other solvents used during the reaction and workup.

The following table summarizes these common impurities and the recommended primary removal strategy.

Impurity TypeSpecific ExampleRationale for PresencePrimary Removal Method
Unreacted Precursor 3-chloropropane-1-sulfonyl chlorideIncomplete halogen exchange reaction.Flash Chromatography or Fractional Vacuum Distillation
Hydrolysis Product 3-Fluoropropane-1-sulfonic acidReaction with water.Aqueous wash (e.g., with cold, dilute NaHCO₃)
Inorganic Salts Potassium Fluoride (KF), Potassium Chloride (KCl)Byproducts of fluorination.Aqueous wash / Filtration
Reaction Solvents Acetonitrile, AcetoneUsed as reaction medium.Evaporation under reduced pressure / Vacuum Distillation

Q2: What is the recommended first step before attempting any purification?

A2: Analysis of the crude product. Before any purification protocol, you must understand the composition of your mixture. A small aliquot of the crude material should be analyzed by ¹H NMR, ¹⁹F NMR, and GC-MS. This provides critical information on the relative amounts of product, starting materials, and byproducts, which directly informs the most efficient purification strategy.

Q3: How stable is this compound to aqueous workup conditions?

A3: Alkyl sulfonyl fluorides exhibit a beneficial balance of reactivity and stability.[4][6] They are significantly more stable towards hydrolysis under neutral or acidic conditions than the analogous sulfonyl chlorides.[3][5] An aqueous wash with cold, deionized water or a brief wash with a cold, mild base like sodium bicarbonate to remove acidic impurities is generally safe. However, prolonged exposure to strong bases or heating during an aqueous workup can induce hydrolysis.

Q4: What are the primary recommended methods for purifying this compound?

A4: The two most effective methods are vacuum distillation and flash column chromatography.

  • Vacuum Distillation: This is the preferred method for large-scale purification, especially if the main impurities are residual solvents or precursors with significantly different boiling points. Performing the distillation under reduced pressure is critical to lower the boiling point and prevent thermal decomposition.[7][8][9]

  • Flash Column Chromatography: This technique is ideal for removing impurities with similar boiling points but different polarities, such as the 3-chloropropane-1-sulfonyl chloride precursor.[10][11]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the purification process.

Problem: My final product is significantly contaminated with the chloro-precursor (3-chloropropane-1-sulfonyl chloride) after distillation.

  • Plausible Cause: The boiling points of this compound and its chloro-analog are too close for effective separation via simple or even fractional distillation under the conditions used.

  • Solution & Scientific Rationale:

    • Optimize Distillation: Employ a fractional distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column) under a high vacuum. This enhances the separation efficiency between compounds with close boiling points.

    • Switch to Chromatography: If distillation fails, flash column chromatography is the superior method. The polarity difference between the C-F and C-Cl bonds, while subtle, is often sufficient for separation on silica gel. The more polar sulfonyl fluoride group will interact more strongly with the silica, leading to differential elution.

    • Workflow: A typical mobile phase would be a gradient of ethyl acetate in hexanes. Start with a low polarity eluent to first elute the less polar 3-chloropropane-1-sulfonyl chloride.

Problem: I observe a significant loss of product and charring in the distillation flask.

  • Plausible Cause: Thermal decomposition. Sulfonyl fluorides, while relatively stable, can decompose at high temperatures.[12] Heating a substance to its atmospheric boiling point can be too harsh.[9]

  • Solution & Scientific Rationale:

    • Reduce Pressure: The most critical parameter is pressure. Lowering the pressure via a vacuum pump drastically reduces the compound's boiling point, allowing distillation to occur at a much lower, non-destructive temperature.[7][8]

    • Ensure Even Heating: Use a heating mantle with a stirrer for uniform heat distribution. This prevents localized "hot spots" that can initiate decomposition. For anti-bumping, a magnetic stir bar is essential as boiling chips are ineffective under vacuum.[9]

    • Minimize Residence Time: For highly sensitive compounds, a short-path distillation apparatus minimizes the time the compound spends at high temperatures.

Problem: My product is decomposing on the silica gel column during chromatography.

  • Plausible Cause: Silica gel is weakly acidic and can catalyze the hydrolysis of sensitive compounds if water is present in the solvent or on the silica itself. The sulfonyl fluoride group is electrophilic and can react with nucleophiles, with the silica surface potentially facilitating this interaction.

  • Solution & Scientific Rationale:

    • Use High-Purity Solvents: Ensure your elution solvents (e.g., hexanes, ethyl acetate) are anhydrous.

    • Deactivate the Silica: If decomposition persists, consider deactivating the silica gel. This is done by pre-treating the silica with a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v), mixed into the eluent. This neutralizes the acidic sites on the silica surface.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a fluorinated stationary phase ("fluorous" chromatography), which can offer unique selectivity for organofluorine compounds.[13][14]

Problem: My NMR spectrum shows broad signals, and the product has a low pH after workup, indicating acidic impurities.

  • Plausible Cause: The presence of 3-Fluoropropane-1-sulfonic acid due to hydrolysis. This acidic impurity can contaminate the desired product and affect downstream reactions.

  • Solution & Scientific Rationale:

    • Aqueous Bicarbonate Wash: Before final drying and concentration, wash the organic layer containing your product with a cold, saturated solution of sodium bicarbonate (NaHCO₃). The basic bicarbonate will deprotonate the sulfonic acid, forming the corresponding sodium sulfonate salt.

    • Phase Separation: This sodium sulfonate salt is highly polar and water-soluble, causing it to partition exclusively into the aqueous layer, which can then be separated and discarded. The neutral organic product remains in the organic phase.

    • Final Wash and Drying: Follow the bicarbonate wash with a brine (saturated NaCl) wash to remove residual water, then dry the organic layer thoroughly with an anhydrous drying agent like MgSO₄ or Na₂SO₄ before solvent removal.

Section 3: Experimental Protocols & Visual Workflows

Purification Workflow Decision Diagram

This diagram outlines the logical steps to select the appropriate purification strategy based on initial crude analysis.

PurificationWorkflow start Crude Reaction Mixture analysis Analyze Aliquot (GC-MS, NMR) start->analysis decision1 Significant Water-Soluble Impurities (Salts, Acid)? analysis->decision1 wash Perform Aqueous Workup (H₂O, NaHCO₃, Brine) decision1->wash Yes decision2 Precursor Boiling Point Sufficiently Different? decision1->decision2 No dry Dry Organic Layer (e.g., MgSO₄) wash->dry dry->decision2 distill Purify by Vacuum Distillation decision2->distill Yes chromatography Purify by Flash Chromatography decision2->chromatography No final_product Pure 3-Fluoropropane- 1-sulfonyl fluoride distill->final_product chromatography->final_product

Caption: Decision tree for purification strategy.

Protocol 1: Purification by Vacuum Distillation

This protocol is recommended when impurities have boiling points that are significantly different from the product.

Safety: Perform all steps in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Vacuum distillation carries a risk of implosion; ensure your glassware is free of cracks or star fractures.[9]

  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Place a magnetic stir bar in the round-bottom distillation flask. Lightly grease all glass joints with vacuum grease to ensure a good seal.

  • Charge the Flask: Add the crude, dry this compound to the distillation flask (do not fill more than two-thirds full).

  • System Seal & Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump. Turn on the magnetic stirrer to ensure smooth boiling.[9] Slowly open the vacuum source and allow the system to evacuate to the target pressure (e.g., 1-10 mmHg).

  • Heating: Once the pressure is stable, begin to gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect any initial low-boiling fractions (e.g., residual solvent) in a separate receiving flask. As the temperature rises and stabilizes, switch to a new receiving flask to collect the main product fraction. Record the temperature and pressure at which the product distills.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before venting the apparatus to atmospheric pressure. Venting a hot system can cause autoignition of flammable vapors.

ParameterRecommended ValueRationale
Pressure 1-20 mmHgLowers boiling point to prevent thermal decomposition.[7][8]
Heating Heating MantleProvides even, controllable heat.
Anti-Bumping Magnetic Stir BarBoiling chips are ineffective under vacuum.[9]
Cold Trap -78 °C (Dry Ice/Acetone)Protects the vacuum pump from corrosive vapors.
Troubleshooting Logic: Low Yield After Distillation

This diagram illustrates the thought process for diagnosing yield loss during distillation.

DistillationTroubleshooting start Problem: Low Yield After Distillation q1 Was there residue in the distillation pot? start->q1 a1_yes Likely Non-Volatile Impurities or Decomposition q1->a1_yes Yes a1_no Product may have been lost during workup or transfer q1->a1_no No q2 Was the residue a dark tar? a1_yes->q2 a2_yes Thermal Decomposition Occurred. Solution: Use Higher Vacuum (Lower Temperature) q2->a2_yes Yes a2_no Residue is likely high-boiling impurities. Separation was successful. q2->a2_no No

Caption: Troubleshooting low distillation yield.

References

  • Aberlin, M. E., & Bunton, C. A. (1968). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry. [Link]

  • Chen, Y., et al. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry. [Link]

  • Aberlin, M. E., & Bunton, C. A. (1968). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry. [Link]

  • Chen, Y., et al. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. PubMed. [Link]

  • Löser, R., et al. (2018). Scheme 3: Synthesis of 3-fluoropropanesulfonamides 12-18. ResearchGate. [Link]

  • Wikipedia. (n.d.). Vacuum distillation. Wikipedia. [Link]

  • Wang, Z., et al. (2020). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. The Royal Society of Chemistry. [Link]

  • Shao, Y., et al. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH National Library of Medicine. [Link]

  • Dong, J., et al. (2020). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry. [Link]

  • Giri, R., & Daugulis, O. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Kim, H., et al. (2000). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science. [Link]

  • Pierce, R. A., et al. (2012). Application of Vacuum Salt Distillation Technology for the Removal of Fluoride. OSTI.GOV. [Link]

  • Busch Vacuum Solutions. (n.d.). Vacuum Distillation. Busch United States. [Link]

  • Request PDF. (n.d.). A general approach to nitrile- And sulfonyl fluoride-substituted cyclopropanes. ResearchGate. [Link]

  • Organic Lab Techniques. (2022). Vacuum Distillation. YouTube. [Link]

  • Istrati, M. A., et al. (2022). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

  • Chinthakindi, P. K., et al. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. PubMed. [Link]

  • Request PDF. (n.d.). Sulfonyl Fluorides (SFs): More Than Click Reagents? ResearchGate. [Link]

Sources

stability of 3-Fluoropropane-1-sulfonyl fluoride in aqueous buffer solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Fluoropropane-1-sulfonyl fluoride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in aqueous buffer solutions. As Senior Application Scientists, we have compiled this information to help you anticipate and troubleshoot challenges in your experiments.

Understanding the Stability of this compound

This compound belongs to the class of aliphatic sulfonyl fluorides. The sulfonyl fluoride functional group is known for its unique balance of reactivity and stability, making it a valuable tool in chemical biology and drug discovery, often used as a covalent warhead for targeting nucleophilic amino acid residues.[1][2] Generally, sulfonyl fluorides are significantly more stable towards hydrolysis than their sulfonyl chloride counterparts, a key advantage for their use in biological systems.[3]

The stability of a sulfonyl fluoride in an aqueous environment is primarily dictated by its susceptibility to hydrolysis, which yields the corresponding sulfonic acid and fluoride ion. This process is generally slow under neutral or acidic conditions but can be accelerated in the presence of nucleophiles, including hydroxide ions, making the stability pH-dependent. While much of the literature focuses on aryl sulfonyl fluorides, the principles of reactivity and stability are applicable to aliphatic derivatives like this compound.[4][5] The presence of the electron-withdrawing fluorine atom on the propyl chain may slightly increase the electrophilicity of the sulfur atom, potentially influencing its reactivity with nucleophiles and its rate of hydrolysis.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and stability of this compound in aqueous solutions.

Q1: What is the expected stability of this compound at physiological pH (7.4)?
Q2: How does pH affect the stability of this compound?

The hydrolysis of sulfonyl fluorides is known to be base-catalyzed. Therefore, the stability of this compound will decrease as the pH of the buffer increases. In strongly basic solutions, the rate of hydrolysis will be significantly faster. Conversely, under acidic conditions, the compound is expected to be more stable. For applications requiring long-term stability, it is advisable to maintain a neutral or slightly acidic pH.

Q3: Can common buffer components react with this compound?

Yes, nucleophilic buffer components can potentially react with sulfonyl fluorides. Buffers containing primary or secondary amines, such as Tris, or thiol-containing reagents like DTT, should be used with caution. These components are nucleophilic and can react with the sulfonyl fluoride group, leading to the formation of sulfonamides or thioesters, respectively. It is recommended to use non-nucleophilic buffers such as phosphate, HEPES, or MES when working with sulfonyl fluorides to minimize potential reactions.

Q4: How can I monitor the stability of this compound in my experiments?

The stability of this compound can be monitored over time using analytical techniques such as ¹⁹F NMR spectroscopy or LC-MS.

  • ¹⁹F NMR: This technique is particularly useful as you can directly observe the disappearance of the signal corresponding to the sulfonyl fluoride (-SO₂F) and the appearance of a new signal for the fluoride ion (F⁻) product of hydrolysis.

  • LC-MS: By monitoring the disappearance of the parent compound's mass peak and the appearance of the hydrolyzed product's (3-fluoropropane-1-sulfonic acid) mass peak, you can quantify the rate of degradation.[8]

A detailed protocol for stability assessment is provided in the "Experimental Protocols" section of this guide.

Q5: What are the primary degradation products of this compound in aqueous buffer?

The primary degradation pathway for this compound in an aqueous buffer is hydrolysis. This reaction involves the nucleophilic attack of water or a hydroxide ion on the sulfur atom, leading to the displacement of the fluoride ion. The final products are 3-fluoropropane-1-sulfonic acid and fluoride ion.

Hydrolysis Pathway

Hydrolysis Compound This compound TransitionState Transition State Compound->TransitionState Nucleophilic Attack Products 3-Fluoropropane-1-sulfonic acid + F⁻ TransitionState->Products Fluoride leaving Nucleophile H₂O / OH⁻ Nucleophile->TransitionState

Caption: Hydrolysis of this compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid loss of compound in solution High pH of the buffer: The buffer pH may be too basic, accelerating hydrolysis.Verify the pH of your buffer. If possible, adjust to a neutral or slightly acidic pH. Consider using a buffer with a lower pKa.
Reactive buffer components: The buffer may contain nucleophiles (e.g., Tris, amino acids, thiols) that are reacting with your compound.Switch to a non-nucleophilic buffer such as phosphate, HEPES, or MES.
Inconsistent experimental results Stock solution degradation: The compound may be degrading in the stock solution if not stored properly or if prepared in an inappropriate solvent.Prepare fresh stock solutions in an anhydrous aprotic solvent like DMSO or DMF. Store at -20°C or -80°C. Perform a stability check on the stock solution.
Temperature effects: Higher temperatures can increase the rate of hydrolysis.Conduct experiments at a consistent and controlled temperature. For long-term incubations, consider running experiments at lower temperatures if the protocol allows.
Formation of unexpected adducts Reaction with other molecules in the assay: The sulfonyl fluoride may be reacting with other nucleophilic components in your experimental system (e.g., proteins, peptides, other small molecules).Analyze your reaction mixture by LC-MS to identify any unexpected adducts. This can help identify reactive species in your assay. Consider if this reactivity is part of the intended mechanism of action.

Data Presentation

Table 1: General Buffer Compatibility

This table provides a general guideline for buffer selection. It is always recommended to test the stability of this compound in your specific buffer system.

Buffer Type Compatibility Reasoning
Phosphate (PBS) Non-nucleophilicHigh Lacks nucleophilic groups that can react with the sulfonyl fluoride.
HEPES Non-nucleophilicHigh Zwitterionic buffer with good buffering capacity at physiological pH and no reactive nucleophiles.
MES Non-nucleophilicHigh Good for slightly acidic conditions and lacks nucleophilic groups.
Tris Nucleophilic (Primary Amine)Low The primary amine can act as a nucleophile and react with the sulfonyl fluoride.
Glycine Nucleophilic (Amine)Low The amine group can react with the sulfonyl fluoride.
Bicine Nucleophilic (Secondary Amine)Low The secondary amine can react with the sulfonyl fluoride.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound by LC-MS

This protocol provides a framework for determining the half-life of this compound in a chosen aqueous buffer.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., 100 mM PBS, pH 7.4)

  • LC-MS system

Procedure:

  • Prepare a stock solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Initiate the stability study: Add the stock solution to your pre-warmed (e.g., 37°C) aqueous buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., <1%) to minimize solvent effects.

  • Time points: Immediately take a time zero (t=0) sample. Continue to take samples at various time points (e.g., 1, 2, 4, 8, 24 hours).

  • Sample analysis: For each time point, quench any potential reaction by diluting the sample in a suitable solvent (e.g., acetonitrile) and analyze by LC-MS.

  • Data analysis: Monitor the peak area of the parent compound (this compound) at each time point. Plot the natural logarithm of the peak area versus time. The slope of this plot will give you the observed rate constant (k_obs). The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k_obs.[8]

Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock in DMSO Incubate Incubate Compound in Buffer Stock->Incubate Buffer Prepare Aqueous Buffer Buffer->Incubate Timepoints Collect Samples at Time Points Incubate->Timepoints LCMS Analyze by LC-MS Timepoints->LCMS Data Plot ln(Peak Area) vs. Time LCMS->Data HalfLife Calculate Half-Life Data->HalfLife

Caption: Experimental workflow for assessing compound stability.

References

  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. (n.d.). National Institutes of Health.
  • 3-Fluoropropane-1-sulfonyl chloride | C3H6ClFO2S. (n.d.). PubChem.
  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. (2022). Nature Reviews Chemistry, 6(2).
  • Aberlin, M. E., & Bunton, C. A. (1970). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry, 35(6), 1825–1828.
  • Cady, G. H., & Misra, S. (1973). Hydrolysis of Sulfuryl Fluoride. Inorganic Chemistry, 13(4), 837-841.
  • Bunton, C. A., & Fendler, J. H. (1966). The Hydrolysis of Acetyl Fluoride. The Journal of Organic Chemistry, 31(8), 2307–2311.
  • Cady, G. H., & Misra, S. (1974). Hydrolysis of sulfuryl fluoride. Inorganic Chemistry, 13(4), 837-841.
  • Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography-Microwave Plasma Torch Ionization Mass Spectrometry. (2024). Analytical Chemistry, 96(14), 5664–5668.
  • NMAM 6012: Sulfuryl Fluoride. (n.d.). Centers for Disease Control and Prevention.
  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Propane-1-sulfonyl fluoride | C3H7FO2S. (n.d.). PubChem.
  • 3-Chloropropanesulfonyl fluoride. (n.d.). CF Plus Chemicals.
  • A Comparative Guide to the Reactivity of Sulfonyl Fluorides and Sulfamoyl Fluorides. (n.d.). Benchchem.
  • Synthetic Routes to Arylsulfonyl Fluorides. (n.d.). MDPI.
  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. (n.d.). PubMed.
  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. (2023). RSC Publishing.
  • Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. (2020). PubMed.
  • Degradation of Halogenated Aliphatic Compounds: The Role of Adaptation. (1994). PubMed.
  • 3-Chloropropane-1-sulfonyl fluoride | C3H6ClFO2S. (n.d.). PubChem.
  • 3-Chloropropane-1-sulfonyl Fluoride. (n.d.). Tokyo Chemical Industry Co., Ltd.
  • Sulfonyl fluorides as privileged warheads in chemical biology. (n.d.). RSC Publishing.
  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). PubMed Central.
  • A rapid access to aliphatic sulfonyl fluorides. (2019). ResearchGate.
  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. (2018). The Doyle Group.
  • Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjug
  • Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. (n.d.). PubMed Central.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025). ChemRxiv.
  • Emerging Utility of Fluorosulfate Chemical Probes. (n.d.). PubMed Central.
  • Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. (n.d.). PubMed Central.
  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. (2023). PubMed Central.

Sources

Technical Support Center: Experimental Integrity of 3-Fluoropropane-1-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 3-Fluoropropane-1-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for maintaining the stability of this reagent during experimental workflows. Here, we address common challenges and provide troubleshooting strategies rooted in the principles of sulfonyl fluoride chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is an aliphatic sulfonyl fluoride. The sulfonyl fluoride (-SO₂F) moiety is a highly valuable functional group in chemical biology and drug discovery. It is recognized for its unique balance of stability and reactivity, making it an excellent electrophilic "warhead" for forming covalent bonds with nucleophilic residues on proteins, such as lysine, tyrosine, and serine.[1][2][3] This property is harnessed in the design of covalent inhibitors and chemical probes.[3]

The primary concern regarding its stability is its susceptibility to hydrolysis, where the sulfonyl fluoride group reacts with water to form the corresponding sulfonic acid. This reaction is often undesirable as it deactivates the compound, preventing it from engaging with its intended biological target. The rate of hydrolysis is highly dependent on experimental conditions such as pH, temperature, and the solvent system employed.

Q2: Under what conditions is hydrolysis of this compound most likely to occur?

Hydrolysis of sulfonyl fluorides is significantly accelerated under basic (high pH) conditions. The hydroxide ion (OH⁻) is a potent nucleophile that readily attacks the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion. While sulfonyl fluorides are generally more resistant to hydrolysis than their sulfonyl chloride counterparts, their stability can be compromised in aqueous buffers, especially at physiological or higher pH values (pH > 7).[4][5][6] Increased temperatures will also increase the rate of hydrolysis.

Q3: Can I use aqueous buffers for my experiments with this compound?

Yes, but with caution. While sulfonyl fluorides are noted for their utility in aqueous environments, their stability is finite. For many biological assays, the use of aqueous buffers is unavoidable. The key is to control the pH and duration of the experiment. It is recommended to work at a neutral or slightly acidic pH (pH 6.0-7.4) if the experimental design allows. Some studies have shown that certain substituted aryl sulfonyl fluorides exhibit limited stability in buffers at physiological pH (around 8), underscoring the need for careful experimental planning.[4][7]

Q4: What are the best practices for storing this compound?

Proper storage is critical to prevent degradation over time. This compound should be stored in a cool, dry place, away from moisture.[8] The container should be tightly sealed to prevent the ingress of atmospheric water vapor.[8][9] For long-term storage, keeping the compound in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is advisable. It is also good practice to aliquot the compound upon receipt to minimize repeated opening of the main container, which can introduce moisture.

Q5: How can I detect if my sample of this compound has undergone hydrolysis?

Several analytical techniques can be used to assess the integrity of your sample. The most common methods include:

  • ¹⁹F NMR Spectroscopy: This is a highly sensitive method for detecting fluorine-containing compounds. The sulfonyl fluoride group will have a characteristic chemical shift. The appearance of a new peak corresponding to the fluoride ion (F⁻) and the disappearance of the original peak would indicate hydrolysis.

  • ¹H NMR Spectroscopy: While less direct than ¹⁹F NMR, changes in the proton signals adjacent to the sulfonyl group can indicate hydrolysis.

  • Mass Spectrometry (MS): LC-MS can be used to detect the mass of the parent compound and its hydrolyzed sulfonic acid product. This allows for the quantification of the extent of degradation.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Inconsistent or lower-than-expected activity in a biological assay.
Potential Cause Troubleshooting Step Scientific Rationale
Hydrolysis of the compound prior to or during the assay. 1. Prepare fresh stock solutions of this compound in an anhydrous organic solvent (e.g., DMSO, DMF) immediately before use. 2. Minimize the time the compound spends in aqueous assay buffers. Add the compound to the assay medium at the last possible moment. 3. If possible, lower the pH of the assay buffer to a range where the compound is more stable (e.g., pH 6.5-7.0), ensuring this does not adversely affect your biological system.Sulfonyl fluorides have limited stability in aqueous buffers, particularly at physiological pH.[4] Preparing fresh solutions and reducing incubation time in aqueous media minimizes the opportunity for hydrolysis to occur, ensuring a higher concentration of the active compound is available to interact with the target.
Reaction with buffer components. 1. Scrutinize the components of your assay buffer. Avoid buffers containing primary or secondary amines (e.g., Tris, HEPES) if they are not part of the intended reaction, as they can react with the sulfonyl fluoride. 2. Consider using phosphate-based buffers (e.g., PBS) or other non-nucleophilic buffer systems.The electrophilic sulfur of the sulfonyl fluoride can react with nucleophilic functional groups present in some common biological buffers, leading to the consumption of your compound.[2][7]
Issue 2: Poor solubility of this compound in aqueous media.
Potential Cause Troubleshooting Step Scientific Rationale
Inherent low aqueous solubility of the compound. 1. Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO. 2. When adding to the aqueous medium, ensure rapid mixing to avoid precipitation. The final concentration of the organic solvent in the assay should be kept low (typically <1%) and consistent across all experiments, including controls.Many small organic molecules have limited solubility in water. Using a co-solvent like DMSO helps to keep the compound in solution. However, high concentrations of organic solvents can be detrimental to biological systems, so it's crucial to control the final concentration.
Issue 3: Difficulty in confirming covalent modification of the target protein.
Potential Cause Troubleshooting Step Scientific Rationale
Insufficient reaction time or concentration. 1. Perform a time-course and concentration-response experiment to determine the optimal conditions for covalent modification. 2. Use intact protein mass spectrometry to confirm the addition of the 3-fluoropropane-1-sulfonyl group to your target protein.The kinetics of covalent bond formation can vary. Optimizing the reaction parameters is essential. Mass spectrometry provides direct evidence of a covalent adduct by detecting the expected mass shift in the modified protein.
Hydrolysis is outcompeting the reaction with the target. 1. Follow the steps outlined in "Issue 1" to minimize hydrolysis. 2. If the target protein is stable at a lower pH, consider performing the labeling reaction at a pH where the sulfonyl fluoride is more stable.By improving the stability of the sulfonyl fluoride in the reaction mixture, you increase the probability of it reacting with the intended protein target rather than with water.

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Stock Solutions

This protocol outlines the best practices for preparing stock solutions to maintain the compound's integrity.

  • Materials:

    • This compound

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Inert gas (Argon or Nitrogen)

    • Low-volume, airtight vials

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Under a stream of inert gas, weigh the desired amount of the compound.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

    • Cap the vial tightly and vortex until the compound is fully dissolved.

    • For storage, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.

    • Store the aliquots at -20°C or -80°C in a desiccated environment.

Protocol 2: General Procedure for a Protein Labeling Experiment

This protocol provides a general workflow for labeling a target protein with this compound.

  • Materials:

    • Purified target protein in a suitable, non-nucleophilic buffer (e.g., PBS, pH 7.4).

    • Freshly prepared stock solution of this compound in anhydrous DMSO.

    • Quenching solution (e.g., SDS-PAGE loading buffer).

  • Procedure:

    • Dilute the target protein to the desired final concentration in the reaction buffer.

    • Add the this compound stock solution to the protein solution to achieve the desired final concentration. Ensure the final DMSO concentration is low and consistent across all samples.

    • Incubate the reaction at the desired temperature for a predetermined amount of time.

    • Quench the reaction by adding SDS-PAGE loading buffer or by another suitable method (e.g., buffer exchange).

    • Analyze the reaction products by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm labeling.

Visualizing the Hydrolysis Pathway

The following diagram illustrates the key factors influencing the stability of this compound in an experimental setting.

Hydrolysis_Pathway cluster_reagent Reagent State pH High pH (Basic) Active This compound (Active Electrophile) pH->Active Accelerates Hydrolysis Temp High Temperature Temp->Active Accelerates Hydrolysis Water Aqueous Solvent Water->Active Enables Hydrolysis Inactive 3-Fluoropropane-1-sulfonic acid (Inactive Hydrolysis Product) Active->Inactive Hydrolysis Anhydrous Anhydrous Solvent Anhydrous->Active Maintains Stability LowTemp Low Temperature LowTemp->Active Maintains Stability NeutralpH Neutral/Acidic pH NeutralpH->Active Maintains Stability Inert Inert Atmosphere Inert->Active Maintains Stability

Caption: Factors influencing the hydrolysis of this compound.

References

  • A. D. D. C. M. S. L. P. E. A. C. G. P. D. L. V. P. T. S. L. C. R. P. M. F. C. M. F. P. S. E. Z. Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. ChemMedChem, 2020 , 15(22), 2176-2184. [Link]

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ResearchGate. [Link]

  • P. S. L. C. R. P. M. F. C. M. F. P. S. E. Z. Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. PubMed. [Link]

  • T. S.-B. Lou, M. C. Willis. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 2022 , 6(2), 146-162. [Link]

  • S. T. T. G. S. G. H.-J. M. F. W. Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides. Beilstein Journal of Organic Chemistry, 2013 , 9, 1033-1044. [Link]

  • L. D. P. K. B. S. Sulfur fluoride exchange. Nature Reviews Methods Primers, 2023 , 3(1), 1-22. [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]

  • J. C. T. L. S. T. C. Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 2017 , 8(10), 6765-6774. [Link]

  • G. P. D. L. V. P. T. S. L. C. R. P. M. F. C. M. F. P. S. E. Z. Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 2020 , 25(21), 5083. [Link]

  • M. R. R. J. A. E. M. J. N. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 2018 , 20(12), 3562-3566. [Link]

  • A. J. B. J. A. L. J. C. Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications, 2022 , 58(84), 11823-11826. [Link]

  • A general approach to nitrile- And sulfonyl fluoride-substituted cyclopropanes. Request PDF. [Link]

  • PubChemLite. This compound (C3H6F2O2S). [Link]

  • T. S.-B. Lou, M. C. Willis. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. PubMed. [Link]

  • PubChem. 3-Chloropropane-1-sulfonyl fluoride. [Link]

  • Synthesis of Sulfonyl Fluorides from Sulfonamides. ResearchGate. [Link]

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central. [Link]

Sources

Technical Support Center: Synthesis of Aliphatic Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of aliphatic sulfonyl fluorides. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable compounds. Aliphatic sulfonyl fluorides are increasingly critical reagents in drug discovery and chemical biology, primarily for their role as electrophilic hubs in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2] Their unique balance of stability and latent reactivity makes them ideal for creating covalent inhibitors and probes.[3][4]

However, their synthesis is not without challenges, ranging from precursor instability to difficult purifications and competing side reactions.[3][5] This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common hurdles and streamline your synthetic workflow.

Section 1: Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of aliphatic sulfonyl fluorides. Each answer provides potential causes and actionable solutions grounded in chemical principles.

Q1: My reaction yield is extremely low or I've isolated no product. What are the most likely causes?

This is a common and frustrating issue. The cause often lies in one of three areas: the fluorinating agent, the stability of the starting material, or the reaction conditions.

Potential Cause 1: Ineffective Fluoride Source The most common synthetic route involves a halide exchange from a sulfonyl chloride.[6][7] Many fluoride salts, like potassium fluoride (KF), have poor solubility in common organic solvents, leading to a low effective concentration of the nucleophile.[8]

  • Solution:

    • Use a Phase-Transfer Catalyst (PTC): Add a catalyst like 18-crown-6 ether to complex the potassium ion, making the "naked" fluoride anion more soluble and nucleophilic in solvents like acetonitrile.[8][9]

    • Switch to a More Soluble Fluoride Source: Potassium bifluoride (KHF₂) is often a superior choice. It is more soluble and its acidic nature helps to suppress base-mediated side reactions like elimination, which can be a problem with alkyl sulfonyl fluorides.[5][7]

    • Employ Deoxyfluorination Reagents: For syntheses starting from sulfonic acids, bench-stable solid reagents like Xtalfluor-E® can provide milder reaction conditions and improved yields.[10][11]

Potential Cause 2: Moisture Contamination Aliphatic sulfonyl chlorides are moisture-sensitive and can hydrolyze back to the corresponding sulfonic acid. The sulfonyl fluoride product itself, while more stable than the chloride, can also hydrolyze, especially under basic conditions or at elevated temperatures.[8][12]

  • Solution:

    • Rigorous Anhydrous Technique: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Check Reagent Quality: Use freshly opened or properly stored anhydrous reagents. Fluoride salts can be hygroscopic; dry them in a vacuum oven before use if necessary.

Potential Cause 3: Precursor Instability While aryl sulfonyl chlorides are often stable, crystalline solids, their aliphatic counterparts can be less stable and difficult to isolate and store, posing a significant challenge.[5]

  • Solution:

    • In-Situ Generation: Generate the sulfonyl chloride from a stable precursor like a sulfonic acid or thiol immediately before the fluorination step, without isolating the intermediate.[5] For example, sulfonic acids can be converted to sulfonyl chlorides using cyanuric chloride, followed by the addition of KHF₂ in a one-pot procedure.[8][13]

Q2: My NMR analysis shows multiple products. What are the common side reactions and how can I prevent them?

Side product formation in aliphatic sulfonyl fluoride synthesis is often related to the reactivity of the alkyl chain.

Side Reaction 1: Elimination (Alkene Formation) For short-chain aliphatic substrates, particularly those with a hydrogen on the β-carbon, E2 elimination can be a major competing pathway, especially under basic conditions, leading to the formation of an alkene.

  • Preventative Measures:

    • Control Basicity: Avoid strongly basic conditions. Using the mildly acidic KHF₂ instead of KF can significantly reduce elimination.[5]

    • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Substrate Choice: If possible, use longer-chain aliphatic substrates, which are less prone to elimination. For example, when synthesizing pentanesulfonyl fluoride from the sulfonic acid, pentene was observed as a major byproduct; however, using longer chains like octylsulfonic acid gave excellent yields of the desired sulfonyl fluoride.[10]

Side Reaction 2: Hydrolysis (Sulfonic Acid/Salt Formation) As mentioned in Q1, hydrolysis of the starting material or product leads to the corresponding sulfonic acid or its salt. This is often observed as a baseline impurity in the crude reaction mixture.

  • Preventative Measures:

    • Strict Anhydrous Conditions: This is the primary defense against hydrolysis.

    • Buffered Workup: During aqueous workup, use a buffered solution or perform the extraction quickly at low temperatures to minimize product decomposition.

Side Reaction 3: Anhydride Formation When starting from sulfonic acids, particularly when using activating agents like thionyl fluoride in non-coordinating solvents, the formation of the sulfonic acid anhydride can be a significant side reaction.[11]

  • Preventative Measures:

    • Solvent Choice: The choice of solvent is critical. For example, the thionyl fluoride-mediated conversion of p-toluenesulfonic acid to the sulfonyl fluoride fails in acetonitrile (MeCN) and produces only the anhydride, but proceeds in high yield in dimethylformamide (DMF) at elevated temperatures.[10][11]

Q3: I'm struggling with the purification of my final product. What are the best practices?

Purification can be challenging due to the volatility of some aliphatic sulfonyl fluorides and their similar polarity to certain byproducts.

  • Strategy 1: Distillation For smaller, more volatile aliphatic sulfonyl fluorides, distillation under reduced pressure is often the most effective purification method, especially for large-scale preparations.[14] This avoids potential decomposition on silica gel.

  • Strategy 2: Column Chromatography For less volatile or more functionalized products, column chromatography on silica gel is feasible.[14]

    • Solvent System: Use a non-polar solvent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) to elute the product.

    • Deactivation: Some sulfonyl fluorides can be sensitive to acidic silica gel. Consider pre-treating the silica with a small amount of a non-nucleophilic base like triethylamine in the eluent or using deactivated (neutral) silica gel.

  • Strategy 3: Aqueous Workup and Extraction A simple aqueous wash can remove water-soluble impurities like fluoride salts and sulfonic acids.

    • Caution: Be mindful of potential hydrolysis. Use cold water or brine and perform the extraction quickly. Ensure the organic layer is thoroughly dried with a drying agent like MgSO₄ or Na₂SO₄ before solvent removal.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for my aliphatic substrate?

The optimal route depends on the availability of the starting material, the scale of the reaction, and the functional groups present in your molecule.

Starting Material Common Reagents Advantages Challenges Best For...
Aliphatic Sulfonyl Chloride KHF₂, KF/18-crown-6Most direct route, often high-yielding.[7]Precursor may be unstable or commercially unavailable.[5]Substrates where the sulfonyl chloride is stable and accessible.
Aliphatic Sulfonic Acid/Salt Thionyl fluoride, Xtalfluor-E®, Cyanuric Chloride/KHF₂Stable, readily available starting materials.[10][11] One-pot procedures are common.[13]Can require harsh conditions (high temp) or specialized reagents.[10]General purpose; good functional group tolerance with modern reagents.
Aliphatic Thiol/Disulfide NaOCl/KHF₂, Selectfluor™, Electrochemical OxidationThiols are widely available.[15] Electrochemical methods are green and avoid harsh oxidants.[16]Oxidation conditions can be harsh and lack functional group tolerance.[5]Simple alkyl or benzyl thiols.
Aliphatic Carboxylic Acid Radical-mediated processes (e.g., via NHPI esters)Utilizes abundant and diverse carboxylic acid feedstocks.[3][17][18]Multi-step process to activate the carboxylic acid; radical conditions may not be suitable for all substrates.Complex molecules and late-stage functionalization.
Alkene (e.g., Ethenesulfonyl Fluoride) Michael AdditionProvides access to β-functionalized sulfonyl fluorides.[14][19]Requires a specific starting material (ESF) and a suitable nucleophile.Building specific, functionalized aliphatic chains.
Q2: How should I handle and store my aliphatic sulfonyl fluoride product?

Despite being more stable than other sulfonyl halides, proper handling is key to maintaining purity.

  • Storage: Store in a tightly sealed container (e.g., an amber vial with a PTFE-lined cap) in a cool, dry place. For long-term storage, refrigeration or freezing is recommended. Storing under an inert atmosphere can further prevent degradation.

  • Handling: While they are generally resistant to hydrolysis under neutral conditions, avoid prolonged exposure to moisture, especially in the presence of acids or bases which can catalyze decomposition.[12] They are generally stable enough for use in aqueous buffers for biological experiments, but stability should be assessed for each compound.[12]

Q3: What are the essential analytical techniques for characterization?
  • ¹⁹F NMR Spectroscopy: This is the most powerful tool. The sulfonyl fluoride group (-SO₂F) gives a characteristic singlet or multiplet in a predictable region of the ¹⁹F NMR spectrum. It is invaluable for monitoring reaction progress and confirming the presence of the S-F bond.[10][11]

  • ¹H and ¹³C NMR Spectroscopy: Essential for confirming the structure of the aliphatic backbone.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Look for strong characteristic stretches for the S=O bonds (typically around 1380-1410 cm⁻¹ and 1180-1210 cm⁻¹) of the sulfonyl group.

Section 3: Key Experimental Protocols

Protocol 1: Synthesis from an Aliphatic Sulfonyl Chloride via Halide Exchange

This protocol is adapted from the method improved by Sharpless and co-workers, which uses potassium bifluoride to minimize side reactions.[7]

Reagents & Equipment:

  • Aliphatic sulfonyl chloride (1.0 equiv)

  • Potassium bifluoride (KHF₂) (3.0 equiv)

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask with stir bar

  • Condenser and inert gas inlet (N₂ or Ar)

  • Standard glassware for workup and extraction

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the aliphatic sulfonyl chloride (e.g., 10 mmol).

  • Add anhydrous acetonitrile (e.g., 50 mL) and stir to dissolve.

  • Add potassium bifluoride (30 mmol) to the solution.

  • Heat the reaction mixture to a gentle reflux (approx. 82 °C) and monitor the reaction by TLC or ¹⁹F NMR. Reactions are typically complete within 2-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove excess KHF₂ and other inorganic salts. Rinse the filter cake with a small amount of acetonitrile.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Safety: Aliphatic sulfonyl chlorides are lachrymatory and corrosive. KHF₂ is toxic and corrosive. Handle all reagents in a fume hood with appropriate personal protective equipment (PPE).

Protocol 2: One-Pot Synthesis from an Aliphatic Sulfonate Salt

This protocol is based on the work of Qin and Sun, utilizing cyanuric chloride for in-situ sulfonyl chloride formation.[8][13]

Reagents & Equipment:

  • Sodium aliphatic sulfonate (1.0 equiv)

  • Cyanuric chloride (1.0 equiv)

  • Potassium bifluoride (KHF₂) (3.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.05 equiv)

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask, condenser, inert gas setup

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the sodium aliphatic sulfonate (e.g., 5 mmol), cyanuric chloride (5 mmol), and TBAB (0.25 mmol).

  • Add anhydrous acetonitrile (e.g., 25 mL) and heat the mixture to 60 °C for 4-6 hours to form the sulfonyl chloride intermediate.

  • Cool the reaction mixture to room temperature.

  • Add potassium bifluoride (15 mmol) to the flask.

  • Re-heat the mixture to 60 °C and stir for an additional 12-24 hours. Monitor the reaction by TLC or ¹⁹F NMR.

  • After completion, cool the mixture and filter off the solid residues.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or vacuum distillation.

Safety: Cyanuric chloride is corrosive and reacts with water. Handle all reagents in a fume hood with appropriate PPE.

Section 4: Visual Guides

Diagram 1: Troubleshooting Workflow for Low-Yield Reactions

TroubleshootingWorkflow Start Low or No Product Yield CheckMoisture 1. Check for Moisture - Anhydrous solvents/reagents? - Inert atmosphere used? Start->CheckMoisture CheckFluoride 2. Evaluate Fluoride Source - Is it soluble (e.g., KF)? - Is it reactive enough? CheckMoisture->CheckFluoride No Sol_Moisture Solution: - Dry glassware & solvents. - Use inert atmosphere. CheckMoisture->Sol_Moisture Yes CheckPrecursor 3. Assess Precursor Stability - Is the sulfonyl chloride degrading? - Was the sulfonic acid pure? CheckFluoride->CheckPrecursor No Sol_Fluoride Solution: - Add Phase-Transfer Catalyst. - Switch to KHF₂ or Xtalfluor-E®. CheckFluoride->Sol_Fluoride Yes CheckTemp 4. Review Reaction Conditions - Temperature too low/high? - Reaction time sufficient? CheckPrecursor->CheckTemp No Sol_Precursor Solution: - Use precursor immediately. - Generate sulfonyl chloride in-situ. CheckPrecursor->Sol_Precursor Yes Sol_Temp Solution: - Optimize temperature. - Monitor by ¹⁹F NMR to determine endpoint. CheckTemp->Sol_Temp Yes Success Improved Yield CheckTemp->Success No Sol_Moisture->CheckFluoride Sol_Fluoride->CheckPrecursor Sol_Precursor->CheckTemp Sol_Temp->Success

Caption: A decision tree for troubleshooting low-yield syntheses.

Diagram 2: Synthetic Route Selection Guide

RouteSelection Start Select Starting Material SM_Chloride Sulfonyl Chloride Start->SM_Chloride SM_Acid Sulfonic Acid / Salt Start->SM_Acid SM_Thiol Thiol / Disulfide Start->SM_Thiol SM_Carboxylic Carboxylic Acid Start->SM_Carboxylic Route_Halex Direct Halide Exchange (e.g., KHF₂) SM_Chloride->Route_Halex Route_Deoxy Deoxyfluorination (e.g., Xtalfluor-E®) SM_Acid->Route_Deoxy Route_Oxidative Oxidative Fluorination (e.g., Electrochemical) SM_Thiol->Route_Oxidative Route_Radical Radical Decarboxylation & Fluorosulfonylation SM_Carboxylic->Route_Radical Adv_Halex Advantage: Most direct route Route_Halex->Adv_Halex Adv_Deoxy Advantage: Stable precursors Route_Deoxy->Adv_Deoxy Adv_Oxidative Advantage: Mild, 'green' conditions Route_Oxidative->Adv_Oxidative Adv_Radical Advantage: For late-stage functionalization Route_Radical->Adv_Radical

Caption: Guide for selecting a synthetic route based on available starting material.

References

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  • Gemo,ets, H., de Andrade Bartolomeu, A., Govaerts, S., & Noël, T. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(29), 11832–11836. [Link]

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  • Xu, R., Xu, T., Yang, M., Cao, T., & Liao, S. (2019). A rapid access to aliphatic sulfonyl fluorides. Nature Communications, 10(1), 3780. [Link]

  • Wang, C., et al. (2023). Green and efficient synthesis of pure β-sulfonyl aliphatic sulfonyl fluorides through simple filtration in aqueous media. Organic & Biomolecular Chemistry, 21(22), 4683-4687. [Link]

  • Isenegger, P. G., & Gademann, K. (2019). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. Bioorganic & Medicinal Chemistry Letters, 29(16), 2111-2114. [Link]

  • Visible-light-driven reactions for the synthesis of sulfur dioxide-inserted compounds. (2021). ResearchGate. [Link]

  • Zhang, W., & Lu, L. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(9), 2735-2744. [Link]

  • General synthesis of aliphatic sulfonyl fluorides. (2021). ResearchGate. [Link]

  • Am Ende, C. W., et al. (2018). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science, 9(12), 3109-3114. [Link]

  • Xu, R., Xu, T., Yang, M., Cao, T., & Liao, S. (2019). A rapid access to aliphatic sulfonyl fluorides. Nature Communications, 10(1), 3780. [Link]

  • NIOSH. (2017). Sulfuryl Fluoride: Method 6012. NIOSH Manual of Analytical Methods. [Link]

  • Moses, J. E., & Sharpless, K. B. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers, 3(1), 59. [Link]

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Technical Support Center: Minimizing Non-Specific Binding of Sulfonyl Fluoride Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for our sulfonyl fluoride probe series, including 3-Fluoropropane-1-sulfonyl fluoride (FPSF). This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in chemoproteomics: non-specific binding. As covalent chemical probes, sulfonyl fluorides are powerful tools for identifying and profiling protein targets by reacting with nucleophilic amino acid residues.[1] However, their inherent reactivity can also lead to off-target labeling, which can obscure results and lead to false positives.[2][3][4]

This document provides a structured approach to troubleshooting and minimizing non-specific binding, ensuring the generation of high-quality, reliable data.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during experiments with FPSF and other sulfonyl fluoride probes.

Q1: What is non-specific binding and why is it a problem?

Non-specific binding refers to the interaction of a probe with proteins or other molecules that are not the intended target of the investigation.[5] This can be caused by several factors, including hydrophobic or electrostatic interactions between the probe and various cellular components.[5][6] It is a significant problem because it increases background noise, making it difficult to distinguish the true "signal" from your target of interest from the "noise" of off-target interactions. This can lead to the misinterpretation of data and false-positive target identification.[3][7]

Q2: My gel/blot has very high background. What is the first thing I should check?

Excessive background is most often caused by a probe concentration that is too high.[7][8] The first and most critical step in troubleshooting is to perform a probe concentration titration to find the optimal balance between specific signal and background noise. Start with a lower concentration than you initially used and perform a dilution series to identify the lowest concentration that still provides a detectable specific signal.

Q3: How do I choose the right concentration for my FPSF probe?

The optimal concentration is empirically determined and can vary significantly based on the cell type, lysate concentration, and the abundance of your target. A good starting point for lysate experiments is between 1-10 µM. It is essential to perform a titration experiment to find the ideal concentration that saturates the specific binding sites without causing excessive non-specific labeling.[9]

Q4: Can my buffer composition increase non-specific binding?

Absolutely. Buffer conditions play a critical role. Key factors to consider are:

  • pH: The charge of your target protein and potential off-targets is pH-dependent. Deviating from the optimal pH can promote unwanted electrostatic interactions.[10]

  • Detergents: Hydrophobic interactions are a major cause of non-specific binding.[6] Including a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) can significantly reduce this type of background.[5]

  • Blocking Agents: Additives like Bovine Serum Albumin (BSA) can be used to saturate non-specific binding sites on surfaces and other proteins, effectively "shielding" your probe from off-targets.[10]

Q5: How can I be sure the signal I'm seeing is specific to my target?

The gold standard for validating target-specific engagement is a competition assay .[11][12] In this experiment, you pre-incubate your sample with an excess of an unlabeled, known binder or inhibitor for your target protein before adding your FPSF probe. If the signal is specific, the unlabeled competitor will occupy the binding site on your target, preventing the probe from binding and leading to a significant reduction in signal.[13] A persistent signal in the presence of the competitor is likely due to non-specific binding.

Section 2: In-Depth Troubleshooting Guides

For more complex issues, a systematic approach is required. These guides provide structured workflows for optimizing your experiments and validating your results.

Guide 1: Foundational Workflow for Probe Labeling

A successful experiment begins with a robust and reproducible workflow. The following diagram outlines the critical steps for a standard in-lysate labeling experiment. Adhering to this workflow provides a solid baseline from which to troubleshoot.

Caption: General workflow for labeling protein lysates with sulfonyl fluoride probes.

Guide 2: Systematic Optimization of Labeling Conditions

If you are experiencing high background after following the foundational workflow, proceed with this systematic optimization guide. Perform these steps sequentially.

Step 2.1: Probe Concentration Titration

The goal is to find the lowest probe concentration that gives a robust specific signal.

ParameterRecommendationRationale
Concentration Range 0.1 µM to 25 µMCovers a broad range to identify the optimal window.
Incubation Time 30-60 minutesA fixed, sufficient time to allow for specific binding.
Temperature Room Temperature or 37°CKeep constant during titration.
Control DMSO (Vehicle) onlyEstablishes the baseline background signal.

Procedure:

  • Prepare at least six identical aliquots of your protein lysate.

  • Add the FPSF probe to each aliquot to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 2, 10, 25 µM).

  • Incubate all samples under identical conditions.

  • Analyze the results via in-gel fluorescence or Western blot. The optimal concentration will show a clear band for the target with minimal background smearing.

Step 2.2: Buffer Optimization

Once an approximate probe concentration is determined, refining the buffer composition can further reduce non-specific interactions.

AdditiveStarting ConcentrationMechanism of Action
Non-ionic Detergent 0.01 - 0.1% (v/v)Disrupts non-specific hydrophobic interactions.[5]
Bovine Serum Albumin (BSA) 0.1 - 1% (w/v)Acts as a blocking agent to saturate non-specific sites.[5][10]
Salt (NaCl) 150 mM - 500 mMShields electrostatic charges to reduce non-specific ionic interactions.[10]

Procedure:

  • Using the optimized probe concentration from Step 2.1, prepare your lysate in buffers containing different additives.

  • Test each condition individually to assess its impact.

  • Compare the signal-to-background ratio for each condition to identify the optimal buffer formulation.

Step 2.3: Optimizing Incubation and Wash Steps
  • Incubation Time: Shorter incubation times can sometimes reduce background, but may also decrease the specific signal. Test a time course (e.g., 15, 30, 60, 120 minutes) to find the best balance.

  • Washing: For protocols involving affinity purification (e.g., for mass spectrometry), increasing the number and stringency of wash steps is critical.[7]

    • Increase the number of washes from 3 to 5.

    • Include a mild detergent (e.g., 0.1% Tween-20) in your wash buffers to help remove non-specifically bound proteins.[7]

Guide 3: Validating Target Engagement with Competition Assays

This is the definitive experiment to confirm that your probe is binding to the intended target. The principle is to block the specific binding site before introducing the covalent probe.

G cluster_condition1 Condition A: No Competitor cluster_condition2 Condition B: With Competitor cluster_result Expected Result Probe1 FPSF Probe Target1 Target Protein Probe1->Target1 Specific Binding OffTarget1 Off-Target Probe1->OffTarget1 Non-Specific Binding Probe2 FPSF Probe OffTarget2 Off-Target Probe2->OffTarget2 Non-Specific Binding Target2 Target Protein Competitor Competitor Competitor->Target2 Site Blocked Result Signal from Target Protein is significantly reduced in Condition B. Signal from Off-Target remains.

Caption: Principle of a competition assay for validating specific probe binding.

Section 3: Experimental Protocols

Protocol 1: General Labeling of Cellular Lysates with an FPSF Probe
  • Lysate Preparation: Harvest cells and lyse in a suitable buffer (e.g., PBS with protease inhibitors). Determine protein concentration using a BCA or Bradford assay and normalize all samples to a final concentration of 1-2 mg/mL.

  • Labeling Reaction: In a microcentrifuge tube, add 50 µL of the normalized lysate.

  • Probe Addition: Add the FPSF probe from a concentrated stock (in DMSO) to the desired final concentration (e.g., 2 µM). Add an equivalent volume of DMSO to a "vehicle control" tube.

  • Incubation: Incubate the reaction at 37°C for 30 minutes with gentle shaking.

  • Quenching: Stop the reaction by adding 20 µL of 4x SDS-PAGE loading buffer containing DTT or β-mercaptoethanol.

  • Denaturation: Boil the samples at 95°C for 5 minutes.

  • Analysis: Load 15-20 µg of protein per lane on an SDS-PAGE gel for analysis by in-gel fluorescence or subsequent Western blot.

Protocol 2: Competitive Labeling for Target Validation
  • Lysate Preparation: Prepare and normalize lysate as described in Protocol 1.

  • Competitor Pre-incubation: To the "competition" sample, add a known inhibitor or ligand for your target protein at a concentration 50-100 fold higher than the probe concentration. To the "control" sample, add an equivalent volume of vehicle (e.g., DMSO).

  • Incubation: Incubate both samples at 37°C for 30 minutes to allow the competitor to bind to the target.

  • Probe Addition: Add the FPSF probe (at its optimized concentration) to both the competition and control samples.

  • Incubation: Incubate again at 37°C for 30 minutes.

  • Quenching and Analysis: Proceed with steps 5-7 from Protocol 1. A significant decrease in the band intensity in the competition lane compared to the control lane validates specific target engagement.

References
  • Tracer, A. M., & Turetsky, A. (2010). Minimizing off-target signals in RNA fluorescent in situ hybridization. PMC - NIH. [Link]

  • Zhang, J., et al. (2014). Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction. PubMed Central. [Link]

  • Gomez, D., et al. (2024). Optimization of Fluorescence In Situ Hybridization Protocols in the Era of Precision Medicine. Current Protocols. [Link]

  • Lelek, M., et al. (2021). Fluorescent labeling strategies for molecular bioimaging. PubMed Central. [Link]

  • Abcam. (2019). Fluorescent microscopy troubleshooting: high background. YouTube. [Link]

  • Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences. [Link]

  • Lin, Y. H., et al. (2021). Chemoproteomic Approach toward Probing the Interactomes of Perfluoroalkyl Substances. PMC - NIH. [Link]

  • Gaines, C. S., et al. (2020). Probe-target hybridization depends on spatial uniformity of initial concentration condition across large-format chips. Nature Communications. [Link]

  • Johnson, D. S., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society. [Link]

  • Chardon, F., et al. (2021). Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies. MDPI. [Link]

  • Sacco, F., et al. (2019). Stability-based approaches in chemoproteomics. PMC - NIH. [Link]

  • Zanetti-Domingues, L. C., et al. (2013). Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. PLOS One. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • Zhang, W., et al. (2023). Biospecific Chemistry for Covalent Linking of Biomacromolecules. PMC - PubMed Central. [Link]

  • Takk, A., & Kutt, A. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI. [Link]

  • Addgene. (2024). CRISPR 101: Off-Target Effects. Addgene Blog. [Link]

  • Li, L., et al. (2023). Chemoproteomic Profiling of Geranyl Pyrophosphate-Binding Proteins. PubMed. [Link]

  • Horizon Discovery. (n.d.). Off-target effects: disturbing the silence of RNA interference (RNAi). Horizon Discovery. [Link]

  • Lo, C., et al. (2025). Evidence of off-target probe binding in the 10x Genomics Xenium v1 Human Breast Gene Expression Panel compromises accuracy of spatial transcriptomic profiling. eLife. [Link]

  • Lomenick, B., et al. (2017). Emerging Methods in Chemoproteomics with Relevance to Drug Discovery. PubMed. [Link]

  • Bateman, L. A., et al. (2021). Chemoproteomic methods for covalent drug discovery. PMC - PubMed Central. [Link]

Sources

Technical Support Center: Monitoring Reactions with 3-Fluoropropane-1-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Fluoropropane-1-sulfonyl fluoride. This guide is designed to provide expert insights, practical troubleshooting advice, and detailed protocols to ensure the smooth execution and monitoring of your chemical reactions involving this versatile reagent.

Introduction to this compound

This compound is an aliphatic sulfonyl fluoride that is gaining interest in medicinal chemistry and chemical biology. Like other sulfonyl fluorides, it can participate in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of powerful reactions for building molecular complexity.[1] Its unique combination of a reactive sulfonyl fluoride warhead and a fluorinated alkyl chain makes it a valuable building block. However, its reactivity also presents specific challenges for real-time reaction monitoring and offline analysis. This guide provides a structured approach to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions for handling this compound?

A: this compound is a reactive electrophile and should be handled with care in a well-ventilated fume hood.[2][3][4] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (neoprene or nitrile).[5][6] Avoid inhalation of vapors and contact with skin and eyes. It is incompatible with strong bases, oxidizing agents, and water, which can lead to rapid decomposition.[6] Store in a cool, dry place under an inert atmosphere.

Q2: What types of reactions is this compound typically used for?

A: It is primarily used in SuFEx-type reactions where the sulfonyl fluoride group acts as an electrophile.[1] It readily reacts with a variety of nucleophiles, including amines, phenols, and thiols, to form stable sulfonamides, sulfonate esters, and thioesters, respectively. This reactivity is harnessed in drug discovery and chemical biology to covalently modify proteins or to synthesize complex molecules.[1]

Q3: Why is it important to quench the reaction before analysis by HPLC or LC-MS?

A: this compound is highly reactive and can continue to react with nucleophiles present in the reaction mixture, solvents (like methanol in the mobile phase), or even on the surface of the HPLC column. This can lead to inaccurate quantification of reactants and products, the appearance of artifact peaks, and potential damage to the analytical column. Quenching stops the reaction, providing a stable and accurate snapshot of the reaction's progress at a specific time point.

Q4: What is the best general-purpose quenching agent for reactions with this compound?

A: A common and effective method is to dilute an aliquot of the reaction mixture with a solution of 1% formic acid in acetonitrile (ACN).[7] The acid neutralizes any basic catalysts and protonates nucleophiles, reducing their reactivity towards the sulfonyl fluoride. The ACN helps to precipitate proteins if present and ensures miscibility with typical reversed-phase HPLC mobile phases.

Analytical Techniques: Troubleshooting Guides

This section provides detailed troubleshooting guides for the most common analytical techniques used to monitor reactions involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for monitoring these reactions, with ¹⁹F NMR being particularly advantageous due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[8][9][10]

Troubleshooting ¹H and ¹⁹F NMR Analysis

Problem Potential Cause Troubleshooting Steps & Solutions
Broad or distorted peaks - Unquenched reaction continuing in the NMR tube.- Presence of paramagnetic species.- Poor shimming.1. Quench the reaction: Before preparing the NMR sample, quench a small aliquot of the reaction mixture. A suitable method is to add a small amount of a non-nucleophilic acid (e.g., a drop of deuterated acetic acid) to a sample drawn from the reaction.2. Filter the sample: If solids are present, filter the sample through a small plug of glass wool in a Pasteur pipette into the NMR tube.3. Optimize shimming: Re-shim the spectrometer, especially if the solvent composition has changed significantly.
Inaccurate integration - Incomplete relaxation of nuclei, especially ¹⁹F.- Overlapping peaks.1. Increase relaxation delay (d1): For quantitative ¹⁹F NMR, a longer relaxation delay is crucial. Start with a d1 of 5 times the longest T1 value. If T1 is unknown, use a d1 of 30-60 seconds as a starting point.2. Use a reference standard: Add a known amount of an inert, fluorinated internal standard (e.g., trifluorotoluene) for accurate quantification.3. Improve peak separation: If peaks are overlapping in ¹H NMR, consider acquiring a 2D spectrum (e.g., COSY, HSQC) to resolve individual signals. ¹⁹F NMR generally has excellent chemical shift dispersion, minimizing overlap.[8]
Shifting peaks during monitoring - Change in pH as the reaction progresses (e.g., formation of HF).- Change in temperature or solvent polarity.1. Buffer the reaction mixture: If permissible for the reaction chemistry, use a buffered solvent system to minimize pH fluctuations.2. Monitor the HF peak: In ¹⁹F NMR, the formation of hydrofluoric acid can be observed as a peak around -140 to -145 ppm, which may shift as the reaction environment changes.[8]3. Maintain constant temperature: Use a temperature-controlled probe to ensure consistent spectral acquisition conditions.

Experimental Protocol: Monitoring a Reaction by ¹⁹F NMR

  • Prepare the reaction: Set up the reaction as planned.

  • Initial Spectrum (t=0): Before initiating the reaction (e.g., before adding the final reagent), take a small, quenched aliquot, prepare an NMR sample in a suitable deuterated solvent, and acquire a ¹⁹F NMR spectrum. This will serve as your reference for the starting material.

  • Reaction Monitoring: At regular intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench: Immediately quench the aliquot by adding it to a vial containing a quenching solution (e.g., 500 µL of deuterated chloroform with a trace of acetic acid).

  • Acquire Spectrum: Transfer the quenched sample to an NMR tube and acquire a ¹⁹F NMR spectrum.

  • Data Analysis: Integrate the peaks corresponding to the starting material (this compound) and the fluorinated product. The disappearance of the starting material and the appearance of the product can be plotted against time to determine reaction kinetics.

High-Performance Liquid Chromatography (HPLC) & LC-MS

HPLC is the workhorse for monitoring reaction conversion and purity. When coupled with a mass spectrometer (LC-MS), it provides invaluable data on the identity of reactants, products, and byproducts.

Troubleshooting HPLC / LC-MS Analysis

Problem Potential Cause Troubleshooting Steps & Solutions
Peak Tailing (especially for amine products) - Secondary interactions between basic analytes and acidic silanols on the column stationary phase.- Column overload.1. Modify mobile phase: Add a small amount of an acid modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both mobile phase components. This protonates free silanols and the basic analyte, reducing secondary interactions.2. Lower injection concentration: Dilute the quenched sample to avoid overloading the column.[11]3. Use a different column: Consider a column with end-capping or a different stationary phase designed for basic compounds.
Appearance of new/unexpected peaks over time - Incomplete quenching of the reaction.- Degradation of the analyte on the column or in the autosampler.1. Optimize quenching: Ensure the quenching procedure is effective. Test by letting a quenched sample sit for an extended period before injection to see if its chromatogram changes.2. Inject in mobile phase: Whenever possible, dilute the quenched sample in the initial mobile phase to minimize solvent effects.3. Check for reactivity with mobile phase: Avoid using nucleophilic solvents like methanol in the mobile phase if possible. Acetonitrile is generally a better choice.
Irreproducible retention times - Poor column equilibration.- Fluctuations in mobile phase composition or temperature.1. Ensure proper equilibration: Before starting a sequence, flush the column with at least 10-20 column volumes of the initial mobile phase.[11]2. Prepare fresh mobile phase: Prepare mobile phases daily and ensure they are thoroughly mixed and degassed.[11]3. Use a column oven: Maintain a constant column temperature to ensure reproducible chromatography.[11]
No or low signal in MS (ESI) - Poor ionization of the analyte.- Analyte is too volatile.1. Switch ionization mode: Try both positive and negative electrospray ionization (ESI) modes. Sulfonamides and sulfonate esters may ionize differently.2. Optimize mobile phase: The presence of modifiers like formic acid (for positive mode) or a small amount of ammonium hydroxide (for negative mode) can significantly enhance ionization.3. Consider APPI/APCI: If the compound is neutral and less polar, Atmospheric Pressure Photoionization (APPI) or Atmospheric Pressure Chemical Ionization (APCI) might be more effective.

Experimental Protocol: Quenching and Analysis by HPLC-MS

  • Prepare Quenching Solution: In a series of autosampler vials, add 900 µL of a solution of 1% formic acid in acetonitrile.

  • Sample Collection: At each time point, withdraw 100 µL of the reaction mixture.

  • Quench and Dilute: Immediately add the 100 µL aliquot to a prepared vial, cap, and vortex thoroughly. This provides a 1:10 dilution and quenches the reaction.[7]

  • HPLC-MS Analysis:

    • Column: Use a standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute all components.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • MS Detection: Use Selected Ion Monitoring (SIM) to track the m/z of the starting material and the expected product for maximum sensitivity.

Workflow Diagrams

The following diagrams illustrate the decision-making process for troubleshooting common analytical issues.

Caption: HPLC Troubleshooting Decision Tree.

Sources

Validation & Comparative

A Comparative Guide to the Validation of Protein Labeling with 3-Fluoropropane-1-sulfonyl fluoride (FPSF) by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the validation of protein labeling using 3-Fluoropropane-1-sulfonyl fluoride (FPSF), a covalent probe leveraging Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. We will delve into the mechanistic underpinnings of sulfonyl fluoride-based labeling, offer a comparative analysis with alternative reagents, and provide detailed, field-tested protocols for robust validation using mass spectrometry. This document is intended for researchers, scientists, and drug development professionals seeking to employ covalent labeling strategies for target identification, validation, and the study of protein-ligand interactions.

Introduction: The Power of Covalent Labeling and the Rise of SuFEx Chemistry

Covalent labeling, in conjunction with mass spectrometry (CL-MS), has emerged as a powerful technique for elucidating protein structure, function, and interactions.[1][2] By forming a stable, irreversible bond with a protein target, covalent probes enable the capture and identification of binding partners, even those with transient or weak interactions. This approach provides invaluable insights into drug target engagement, binding site mapping, and the broader landscape of the proteome.

At the forefront of covalent probe development is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a versatile and highly specific click chemistry transformation.[3] Sulfonyl fluorides (SFs) are a class of electrophiles that exhibit a unique balance of stability in aqueous environments and reactivity towards nucleophilic amino acid residues within a protein's binding pocket.[4][5] This "context-dependent" reactivity allows for the selective labeling of key residues such as lysine, tyrosine, serine, threonine, and histidine, which are often found in functionally important regions of proteins.[6][7]

Understanding this compound (FPSF)

This compound (FPSF) is an aliphatic sulfonyl fluoride that presents an intriguing alternative to the more commonly employed aryl sulfonyl fluorides. While specific literature on the proteomic applications of FPSF is emerging, its chemical properties suggest a distinct reactivity profile that may offer advantages in certain experimental contexts. The electron-withdrawing fluorine atom on the propyl chain is expected to modulate the electrophilicity of the sulfonyl fluoride warhead, potentially influencing its reactivity and selectivity towards different nucleophilic residues.

The proposed mechanism for protein labeling by FPSF follows the general principles of SuFEx chemistry. A nucleophilic amino acid side chain within a protein's binding pocket attacks the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable covalent bond.

FPSF_Labeling_Mechanism Protein Protein with Nucleophilic Residue (Nu:) Intermediate Transition State Protein->Intermediate Nucleophilic Attack FPSF This compound (F-CH2CH2CH2-SO2F) FPSF->Intermediate Labeled_Protein Covalently Labeled Protein (Protein-Nu-SO2-CH2CH2CH2-F) Intermediate->Labeled_Protein Covalent Bond Formation Fluoride Fluoride Ion (F-) Intermediate->Fluoride Leaving Group Departure

Caption: Mechanism of protein labeling by this compound (FPSF).

Comparative Analysis: FPSF vs. Alternative Labeling Reagents

The selection of a covalent labeling reagent is a critical experimental decision. Below is a comparison of FPSF (representing aliphatic sulfonyl fluorides) with other common classes of labeling reagents.

FeatureThis compound (FPSF) (Aliphatic SF)Aryl Sulfonyl Fluorides (e.g., AEBSF)N-hydroxysuccinimide (NHS) EstersMaleimides
Primary Targets Lys, Tyr, Ser, Thr, His (context-dependent)Lys, Tyr, Ser, Thr, His (context-dependent)[6]Primary amines (Lys, N-terminus)Thiols (Cys)
Reactivity Moderate, context-dependentModerate to high, context-dependent[5]HighVery high
Stability in Aqueous Buffer Predicted to be relatively stableVariable, can be prone to hydrolysis[8]Prone to hydrolysisStable at neutral pH, but can undergo hydrolysis at high pH
Selectivity Potentially high due to context-dependent reactivityGenerally high, influenced by the aryl scaffold[4]Primarily targets accessible aminesHighly selective for thiols
Bond Stability Stable sulfonamide/sulfonate esterStable sulfonamide/sulfonate ester[7]Stable amide bondStable thioether bond
Key Advantages Small size, potential for unique reactivity due to aliphatic nature.Well-characterized, proven efficacy in chemical proteomics.[4]Well-established chemistry, commercially available in many forms.High specificity for cysteine.
Potential Limitations Less characterized than aryl SFs, reactivity profile needs empirical determination.Can exhibit off-target labeling, stability can be an issue.[8]Can label many surface-exposed lysines, potentially leading to complex mixtures.Cysteine is a low-abundance amino acid.

Experimental Validation Workflow using Mass Spectrometry

A robust and self-validating experimental workflow is essential for confirming covalent protein labeling. The following diagram and protocols outline a comprehensive approach for validating FPSF labeling.

MS_Validation_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein_Labeling 1. Protein Labeling with FPSF Quenching 2. Quenching of Reaction Protein_Labeling->Quenching Purification 3. Protein Purification / SDS-PAGE Quenching->Purification Digestion 4. In-gel or In-solution Digestion (e.g., Trypsin) Purification->Digestion LC_MSMS 5. LC-MS/MS Analysis Digestion->LC_MSMS Database_Search 6. Database Search (with variable modification) LC_MSMS->Database_Search Spectrum_Validation 7. Manual Spectrum Validation Database_Search->Spectrum_Validation Site_Localization 8. Modification Site Localization Spectrum_Validation->Site_Localization

Caption: Workflow for the validation of FPSF protein labeling by mass spectrometry.

Experimental Protocols

Protocol 1: In-vitro Labeling of a Purified Protein with FPSF

  • Protein Preparation: Dissolve the purified protein of interest in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a 100 mM stock solution of this compound (FPSF) in anhydrous DMSO.

  • Labeling Reaction: Add the FPSF stock solution to the protein solution to achieve a final concentration of 100-500 µM (a 20-100 fold molar excess over the protein). The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle agitation.

  • Quenching: Quench the reaction by adding a final concentration of 10-50 mM of a nucleophilic scavenger such as Tris-HCl or β-mercaptoethanol.

  • Sample Preparation for MS: The labeled protein can be prepared for mass spectrometry analysis by either SDS-PAGE followed by in-gel digestion or by in-solution digestion.

Protocol 2: Proteolytic Digestion and Sample Preparation for Mass Spectrometry

  • In-Gel Digestion:

    • Run the labeled protein sample on a 1D SDS-PAGE gel.

    • Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue).

    • Excise the protein band of interest.

    • Destain the gel piece with a solution of 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate.

    • Reduce the protein with 10 mM dithiothreitol (DTT) at 56°C for 1 hour.

    • Alkylate with 55 mM iodoacetamide (IAA) in the dark at room temperature for 45 minutes.

    • Wash the gel piece with 50 mM ammonium bicarbonate and then dehydrate with 100% ACN.

    • Rehydrate the gel piece with a solution of sequencing-grade trypsin (e.g., 10-20 ng/µL in 50 mM ammonium bicarbonate) and incubate at 37°C overnight.

    • Extract the peptides from the gel piece using a series of extractions with solutions of increasing ACN concentration and 0.1% formic acid.

    • Pool the extracts and dry them in a vacuum centrifuge.

  • In-Solution Digestion:

    • Denature the labeled protein in 8 M urea, 50 mM ammonium bicarbonate.

    • Reduce with 10 mM DTT at 37°C for 1 hour.

    • Alkylate with 55 mM IAA in the dark at room temperature for 45 minutes.

    • Dilute the solution to <2 M urea with 50 mM ammonium bicarbonate.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate at 37°C overnight.

    • Acidify the reaction with formic acid to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptides using a C18 StageTip or ZipTip.

    • Dry the desalted peptides in a vacuum centrifuge.

Protocol 3: LC-MS/MS Analysis and Data Interpretation

  • LC-MS/MS Setup:

    • Resuspend the dried peptides in 0.1% formic acid in water.

    • Inject the peptide sample onto a reversed-phase LC column (e.g., a C18 column).

    • Elute the peptides using a gradient of increasing ACN concentration in 0.1% formic acid.

    • Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) operating in data-dependent acquisition (DDA) mode.

    • Set the instrument to acquire a full MS scan followed by MS/MS scans of the most abundant precursor ions.

  • Database Searching:

    • Use a proteomics search engine (e.g., Mascot, Sequest, MaxQuant) to search the acquired MS/MS spectra against a protein sequence database.

    • Specify the correct protease (e.g., trypsin) and allow for a maximum of 2-3 missed cleavages.

    • Set the precursor and fragment ion mass tolerances according to the instrument's performance.

    • Crucially, define a variable modification corresponding to the mass of the FPSF adduct on the potential target amino acid residues (Lys, Tyr, Ser, Thr, His). The mass of the FPSF adduct is the mass of the FPSF molecule minus the mass of the fluorine atom that is displaced.

  • Validation of Modified Peptides:

    • Manually inspect the MS/MS spectra of peptides identified with the FPSF modification.

    • Look for a series of b- and y-ions that confidently assign the peptide sequence.

    • The presence of fragment ions that contain the modification will have a corresponding mass shift, confirming the presence and location of the adduct.[9][10]

    • Utilize software tools for visualizing annotated MS/MS spectra to aid in the validation process.

Conclusion

The validation of protein labeling with this compound by mass spectrometry is a powerful approach for advancing our understanding of protein function and interaction. While FPSF represents a promising new tool in the chemical biology arsenal, its successful application hinges on a rigorous and systematic validation workflow. By following the principles and protocols outlined in this guide, researchers can confidently identify and characterize covalently labeled proteins, thereby unlocking new avenues for discovery in basic research and drug development. The context-dependent reactivity of sulfonyl fluorides, including aliphatic variants like FPSF, offers a level of specificity that is highly advantageous for probing the complex environment of the proteome.[6][7] As with any covalent labeling strategy, careful optimization and thorough validation are paramount to ensure the generation of high-quality, reproducible data.

References

  • A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. (2019). [Source URL not available]
  • Analysis of Posttranslational Modifications of Proteins by Tandem Mass Spectrometry. (2018). [Source URL not available]
  • The characterization of protein post-translational modific
  • The Characterization of Protein Post-Translational Modifications by Mass Spectrometry.
  • Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry.
  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2019).
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  • A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry. (2024, May 31). PreOmics.
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  • Application Notes and Protocols for Click Chemistry-Enabled 2-Phenoxyethane-1-sulfonyl Fluoride Probes. Benchchem.
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  • This compound (C3H6F2O2S). PubChem.
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  • The Application of Fluorine‐Containing Reagents in Structural Proteomics.
  • Sulfonyl Fluorides. Enamine.
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  • 3-Chloropropane-1-sulfonyl fluoride | C3H6ClFO2S. PubChem.
  • Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine.
  • Propane-1-sulfonyl fluoride | C3H7FO2S. PubChem.
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A Comparative Guide to Sulfonyl Fluoride Probes in Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of chemical biology, the choice of a chemical probe is a critical decision that dictates the course and outcome of an investigation. Among the arsenal of covalent probes, sulfonyl fluorides (SFs) have emerged as a privileged class of warheads. Their remarkable balance of aqueous stability and context-dependent reactivity has expanded the scope of the "ligandable" proteome beyond the traditional focus on cysteine residues.[1][2][3] This guide provides an in-depth comparative analysis of sulfonyl fluoride-based probes, offering experimental insights and detailed protocols to empower researchers in their quest to identify and validate novel therapeutic targets.

The Rise of Sulfonyl Fluorides: Beyond Cysteine Targeting

The pursuit of covalent inhibitors and chemical probes has historically been dominated by electrophiles targeting cysteine, the most intrinsically nucleophilic amino acid.[4] However, the low abundance of cysteine in protein binding sites limits the breadth of targets amenable to this approach.[5] Sulfonyl fluorides have risen to prominence due to their ability to form stable covalent adducts with a wider range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine.[1][5] This versatility stems from the unique properties of the sulfonyl fluoride moiety, which acts as a latent electrophile, requiring the specific microenvironment of a protein binding pocket to facilitate its reactivity.[6][7]

The underlying mechanism of this reactivity is rooted in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[4] In the context of a protein binding site, specific interactions can enhance the electrophilicity of the sulfur atom, making it susceptible to nucleophilic attack by a proximal amino acid side chain. This results in the displacement of the fluoride ion and the formation of a stable sulfonylated protein-probe adduct.

A Comparative Analysis of Sulfonyl-Based Probes

The sulfonyl fluoride family is not monolithic. Variations in the structure of the sulfur(VI) core give rise to distinct reactivity profiles, allowing for a tailored approach to probe design. The three major classes are aryl sulfonyl fluorides (Ar-SO₂F), arylfluorosulfates (Ar-OSO₂F), and N-disubstituted sulfamoyl fluorides (R₂N-SO₂F).

Reactivity and Selectivity Profile

The intrinsic reactivity of these probes is a key determinant of their utility. Generally, aryl sulfonyl fluorides are the most reactive, followed by arylfluorosulfates, with sulfamoyl fluorides being the least reactive.[8][9] This tiered reactivity has profound implications for their selectivity within the proteome.

Probe TypeRelative ReactivityPrimary Amino Acid TargetsKey Characteristics
Aryl Sulfonyl Fluoride (SF) HighTyrosine, Lysine, Serine, HistidineBroadly reactive, ideal for initial screening and target discovery.[4][9]
Arylfluorosulfate (OSF) ModerateTyrosine, HistidineLess reactive than SFs, offering greater selectivity and improved stability.[8][10]
N-disubstituted Sulfamoyl Fluoride LowLysineHighly selective due to lower intrinsic reactivity, suitable for targeting specific lysine residues.[2][9]

A direct comparative chemoproteomic study highlighted these differences, revealing that a less reactive fluorosulfate probe modifies a significantly smaller subset of the proteome compared to a more reactive sulfonyl fluoride probe.[8] This tunability allows researchers to choose a probe that best suits their experimental goals, from broad-spectrum profiling to the selective labeling of a single protein target.

Quantitative Reactivity Analysis

The reactivity of these probes can be quantified by measuring their hydrolytic stability and their rate of reaction with individual amino acids. Studies have shown a strong correlation between the rate of hydrolysis and the reactivity with nucleophilic amino acids.[4] For instance, electron-withdrawing substituents on an aryl ring increase the electrophilicity of the sulfur atom, leading to faster hydrolysis and greater reactivity with amino acids. Conversely, electron-donating groups or the introduction of a methylene spacer enhance stability.[4]

Probe MoietyHydrolytic Half-life (pH 8, 24h)Reactivity with N-acetyltyrosineReactivity with Nα-acetyllysine
p-amido-benzenesulfonyl fluoride< 1 hrHighModerate
m-amido-benzenesulfonyl fluoride~ 4-5 hrsModerateLow
Phenylmethylsulfonyl fluoride> 24 hrsLowVery Low
Benzene fluorosulfate> 24 hrsModerateLow
N,N-dimethylsulfamoyl fluoride> 24 hrsVery LowLow

This table presents a qualitative summary based on trends reported in the literature. Actual rates will vary depending on the specific molecular scaffold and reaction conditions.[4][11]

This data underscores the principle that a balance between aqueous stability and intrinsic reactivity is crucial for an effective chemical probe. A probe that is too reactive will hydrolyze before it can engage its target, while a probe that is too stable may not react at all.

Experimental Workflows and Protocols

The successful application of sulfonyl fluoride probes hinges on well-defined experimental workflows. The following sections provide detailed protocols for probe synthesis, activity-based protein profiling (ABPP), and target identification.

Synthesis of Sulfonyl Fluoride Probes

The synthesis of sulfonyl fluoride probes can be achieved through several established methods. The choice of synthetic route often depends on the availability of starting materials and the desired complexity of the final probe.

Protocol 1: Synthesis of an Arylsulfonyl Fluoride Probe from a Sulfonyl Chloride

This is the most traditional method, involving a halogen exchange reaction.[12]

  • Dissolve the starting arylsulfonyl chloride (1 equivalent) in a suitable organic solvent such as acetonitrile.

  • Add a fluoride source , such as potassium fluoride (KF) or potassium bifluoride (KHF₂), in excess (e.g., 3-5 equivalents).

  • Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter to remove the excess fluoride salt.

  • Remove the solvent in vacuo and purify the crude product by column chromatography on silica gel to obtain the desired arylsulfonyl fluoride.

Protocol 2: Synthesis of an Arylfluorosulfate Probe from a Phenol

This method avoids the direct handling of toxic sulfuryl fluoride gas by generating it in situ.[8]

  • To a solution of 1,1'-sulfonyldiimidazole (SDI) (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add the phenol substrate (1 equivalent).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • In a separate flask, prepare a solution of a fluoride source , such as tetrabutylammonium fluoride (TBAF) (2 equivalents) in the same solvent.

  • Cool the reaction mixture back to 0 °C and slowly add the fluoride solution.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the arylfluorosulfate.

Activity-Based Protein Profiling (ABPP) Workflow

ABPP is a powerful technique to assess the functional state of enzymes in their native environment.[13] This workflow typically utilizes a "clickable" sulfonyl fluoride probe bearing a terminal alkyne or azide for subsequent reporter tag installation.[1]

ABPP_Workflow cluster_labeling In Vitro / In Situ Labeling cluster_click Click Chemistry cluster_analysis Downstream Analysis proteome Complex Proteome (Lysate or Live Cells) labeled_proteome Covalently Labeled Proteome proteome->labeled_proteome Incubation probe Alkyne-tagged Sulfonyl Fluoride Probe probe->labeled_proteome tagged_proteome Reporter-Tagged Proteome labeled_proteome->tagged_proteome CuAAC reporter Azide-Reporter Tag (Biotin or Fluorophore) reporter->tagged_proteome gel In-gel Fluorescence Scanning (Fluorophore) tagged_proteome->gel enrichment Streptavidin Enrichment (Biotin) tagged_proteome->enrichment ms LC-MS/MS Analysis enrichment->ms

Caption: General workflow for Activity-Based Protein Profiling (ABPP) using a clickable sulfonyl fluoride probe.

Protocol 3: ABPP for Target Identification

This protocol outlines the steps for identifying the protein targets of an alkyne-tagged sulfonyl fluoride probe.[14]

  • Sample Preparation: Prepare a cell lysate from your biological sample of interest. Determine the protein concentration using a standard assay (e.g., BCA).

  • Probe Labeling: Treat the cell lysate (e.g., 1 mg/mL) with the alkyne-tagged sulfonyl fluoride probe (e.g., 1-10 µM) for 1 hour at room temperature. Include a DMSO vehicle control.

  • Click Chemistry: To the labeled lysate, add the following "click" cocktail components to the final concentrations:

    • Biotin-Azide: 100 µM

    • Tris(2-carboxyethyl)phosphine (TCEP): 1 mM

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 100 µM

    • Copper(II) sulfate (CuSO₄): 1 mM Incubate the reaction for 1 hour at room temperature.

  • Protein Enrichment:

    • Precipitate the proteins using cold acetone.

    • Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).

    • Dilute the sample to reduce the SDS concentration to ~0.2%.

    • Add streptavidin-agarose beads and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

  • On-Bead Digestion:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Resuspend the beads in a digestion buffer containing a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide).

    • Add trypsin and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the digested peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the resulting MS/MS spectra against a protein database to identify the proteins that were covalently modified by the sulfonyl fluoride probe.

Target Validation and Competitive Profiling

Once a target has been identified, it is crucial to validate the engagement of the probe with the target in a cellular context. Competitive profiling is a powerful method for this, and it can also be used to assess the selectivity of a small molecule inhibitor.[15]

Competitive_Profiling cluster_pretreatment Pre-treatment cluster_labeling Probe Labeling cluster_analysis Analysis cluster_control Control cells Live Cells treated_cells Inhibitor-treated Cells cells->treated_cells inhibitor Small Molecule Inhibitor inhibitor->treated_cells competitively_labeled Competitively Labeled Proteome treated_cells->competitively_labeled probe Clickable SF Probe probe->competitively_labeled lysis Cell Lysis competitively_labeled->lysis click Click Chemistry lysis->click analysis Enrichment & LC-MS/MS or In-gel Fluorescence click->analysis control_cells Live Cells dmso_cells DMSO-treated Cells control_cells->dmso_cells dmso DMSO Vehicle dmso->dmso_cells dmso_cells->dmso_cells probe_control Clickable SF Probe dmso_cells->probe_control labeled_control Labeled Proteome dmso_cells->labeled_control dmso_cells->labeled_control dmso_cells->labeled_control lysis_control Cell Lysis dmso_cells->lysis_control click_control Click Chemistry dmso_cells->click_control analysis_control Enrichment & LC-MS/MS or In-gel Fluorescence dmso_cells->analysis_control probe_control->labeled_control probe_control->labeled_control probe_control->lysis_control probe_control->click_control probe_control->analysis_control labeled_control->labeled_control labeled_control->lysis_control labeled_control->lysis_control labeled_control->click_control labeled_control->analysis_control lysis_control->click_control click_control->analysis_control

Sources

A Researcher's Guide to Assessing the Amino Acid Selectivity of 3-Fluoropropane-1-sulfonyl Fluoride (3F-PSF) and Related Alkylsulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of covalent drug discovery, the pursuit of electrophilic warheads that can target residues beyond cysteine has opened new frontiers for tackling previously "undruggable" proteins. Among the promising classes of "beyond-cysteine" probes are the sulfur(VI) fluorides (SVI-F), particularly sulfonyl fluorides. These moieties, once primarily known as inhibitors of serine proteases, are now recognized for their ability to react with a broader range of nucleophilic amino acids, including tyrosine, lysine, histidine, serine, and threonine.[1][2] This guide provides an in-depth technical overview of 3-Fluoropropane-1-sulfonyl fluoride (3F-PSF), a representative alkylsulfonyl fluoride, and presents a framework for rigorously assessing its amino acid selectivity. We will delve into the underlying chemistry, compare it to other covalent warheads, and provide detailed experimental protocols for its characterization.

The Rise of Sulfonyl Fluorides: Beyond Cysteine Targeting

For decades, covalent drug design has heavily relied on targeting the highly nucleophilic thiol of cysteine residues. However, the infrequent presence of cysteine in many protein binding sites has limited the scope of this approach.[3] This has spurred the development of novel electrophiles capable of engaging other nucleophilic amino acids. Sulfonyl fluorides have emerged as a particularly versatile class of warheads due to their unique reactivity profile. Governed by the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept championed by Nobel laureate K. Barry Sharpless, these compounds offer a balance of stability in aqueous environments and sufficient reactivity to form stable covalent bonds with protein targets.[4][3][5]

Unlike the more promiscuous and highly reactive aryl sulfonyl fluorides, smaller alkylsulfonyl fluorides like 3F-PSF present an intriguing profile. The presence of the electron-withdrawing fluorine atom on the propyl chain is expected to modulate the electrophilicity of the sulfur center, potentially fine-tuning its reactivity and selectivity.

Understanding the Reactivity and Selectivity of Sulfonyl Fluorides

The covalent modification of proteins by sulfonyl fluorides is not solely dependent on the intrinsic reactivity of the warhead. Instead, it is highly "context-dependent," influenced by the local microenvironment of the protein binding pocket.[6] The key to the broad utility of sulfonyl fluorides lies in their ability to react with multiple nucleophilic amino acids:

  • Tyrosine: The phenolic hydroxyl group of tyrosine can be deprotonated to a highly nucleophilic phenoxide ion, which can then attack the electrophilic sulfur of the sulfonyl fluoride. This is often facilitated by nearby basic residues (e.g., lysine, histidine) that can act as proton acceptors.[7]

  • Lysine: The ε-amino group of lysine is a potent nucleophile, especially when its pKa is lowered within a binding pocket. It can readily react with sulfonyl fluorides to form a stable sulfonamide linkage.[8][9]

  • Serine and Threonine: The hydroxyl groups of serine and threonine are generally less nucleophilic than tyrosine or lysine. However, in the active sites of enzymes like serine proteases, a catalytic triad (e.g., Ser-His-Asp) dramatically enhances the nucleophilicity of the serine hydroxyl, making it highly reactive towards sulfonyl fluorides.[7]

  • Histidine: The imidazole side chain of histidine can also act as a nucleophile, reacting with sulfonyl fluorides to form a sulfonyl-imidazole adduct.[1][3]

It is noteworthy that while sulfonyl fluorides can react with cysteine, the resulting adducts are often unstable, making them less suitable for durable covalent inhibition of this residue compared to other warheads like acrylamides.[3][8][9]

Comparative Analysis of Covalent Warheads

To appreciate the unique position of alkylsulfonyl fluorides like 3F-PSF, it is essential to compare them with other commonly used covalent warheads.

Warhead ClassPrimary Target Residue(s)Reactivity MechanismKey AdvantagesKey Disadvantages
Alkylsulfonyl Fluorides (e.g., 3F-PSF) Tyr, Lys, Ser, Thr, HisNucleophilic Substitution (SuFEx)Broad "beyond-cysteine" reactivity; tunable reactivity; stable adducts with Tyr/Lys.Potentially lower intrinsic reactivity than some warheads; unstable adducts with Cys.
Acrylamides CysteineMichael AdditionWell-established; tunable reactivity; good for targeting Cys.Primarily limited to Cys; potential for off-target reactivity with glutathione.
Chloroacetamides CysteineNucleophilic SubstitutionHigh reactivity.High intrinsic reactivity can lead to promiscuity and off-target effects.
Vinyl Sulfones Cysteine, LysineMichael AdditionCan target both Cys and Lys; stable adducts.Can be highly reactive, requiring careful tuning to achieve selectivity.
Fluorosulfates Tyr, Lys, Ser, HisNucleophilic Substitution (SuFEx)Similar to sulfonyl fluorides but generally less reactive, which can improve selectivity.[6]Lower reactivity may require highly favorable binding pocket geometry.

Experimental Protocols for Assessing Selectivity

The following protocols provide a comprehensive framework for characterizing the amino acid selectivity of a novel probe like 3F-PSF.

Protocol 1: Kinetic Analysis of Covalent Modification

This protocol aims to determine the second-order rate constant (k_inact/K_I), which represents the covalent efficiency of the inhibitor. This is achieved by incubating the probe with a model protein known to contain a reactive nucleophile and monitoring the formation of the covalent adduct over time using intact protein mass spectrometry.

Materials:

  • 3F-PSF

  • Model protein (e.g., Carbonic Anhydrase II for Lys targeting, a serine protease for Ser targeting)

  • LC-MS grade water, acetonitrile, and formic acid

  • Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Protein Preparation: Prepare a stock solution of the model protein (e.g., 10 µM) in the reaction buffer.

  • Probe Preparation: Prepare a stock solution of 3F-PSF (e.g., 10 mM in DMSO) and create serial dilutions in the reaction buffer to achieve a range of final concentrations (e.g., 10 µM to 500 µM).

  • Reaction Initiation: Initiate the covalent modification reaction by mixing the protein and probe solutions at a 1:1 ratio. For example, mix 50 µL of 10 µM protein with 50 µL of 20 µM probe to get a final concentration of 5 µM protein and 10 µM probe.

  • Time-Course Monitoring: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of 0.1% formic acid in water.

  • LC-MS Analysis: Analyze the quenched samples by LC-MS. Use a C4 or C18 reverse-phase column suitable for protein separation. Monitor the disappearance of the unmodified protein peak and the appearance of the covalently modified protein peak (mass shift corresponding to the addition of the 3F-PSF minus HF).

  • Data Analysis: Plot the percentage of unmodified protein remaining versus time for each probe concentration. Fit the data to a pseudo-first-order kinetic model to obtain the observed rate constant (k_obs) for each concentration. Then, plot k_obs versus the probe concentration and fit to a hyperbolic equation to determine k_inact and K_I. The covalent efficiency is the ratio k_inact/K_I.

G cluster_prep Preparation cluster_reaction Reaction & Quenching cluster_analysis Analysis p1 Prepare Protein Stock r1 Mix Protein & 3F-PSF p1->r1 p2 Prepare 3F-PSF Dilutions p2->r1 r2 Incubate (Time Course) r1->r2 r3 Quench with Formic Acid r2->r3 a1 Intact Protein LC-MS r3->a1 a2 Quantify Modified vs. Unmodified a1->a2 a3 Calculate k_inact/K_I a2->a3 G cluster_labeling Labeling cluster_enrichment Enrichment cluster_analysis Analysis l1 Cell Lysate l2 Group A: Alkyne-Probe l1->l2 l3 Group B: 3F-PSF (excess) + Alkyne-Probe l1->l3 e1 Click Chemistry (Biotin-Azide) l2->e1 l3->e1 e2 Streptavidin Enrichment e1->e2 e3 On-Bead Digestion e2->e3 a1 LC-MS/MS e3->a1 a2 Protein Identification & Quantification a1->a2 a3 Identify Competed Targets a2->a3

Caption: Workflow for Competitive Chemoproteomics Profiling.

Conclusion and Future Outlook

This compound and related alkylsulfonyl fluorides represent a promising, yet underexplored, area of covalent probe development. Their potential for broader amino acid reactivity compared to traditional cysteine-targeting warheads makes them valuable tools for expanding the "ligandable" proteome. [1]The true selectivity of these probes is a product of both their intrinsic chemical properties and the unique microenvironment of protein binding sites. Therefore, a rigorous and multi-faceted experimental approach, as outlined in this guide, is crucial for their effective development and application in drug discovery. By combining kinetic analysis with proteome-wide chemoproteomic profiling, researchers can build a comprehensive understanding of the selectivity of 3F-PSF and pave the way for the design of next-generation covalent therapeutics with enhanced potency and precision.

References

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A Comparative Guide to Cross-Reactivity Profiling of 3-Fluoropropane-1-sulfonyl fluoride (FPSF) Probes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical biology and drug discovery, covalent probes are indispensable tools for identifying and characterizing protein function, particularly for targets previously deemed "undruggable." Among the arsenal of reactive moieties, or "warheads," sulfonyl fluorides have emerged as a privileged class due to their unique reactivity profile. This guide provides an in-depth comparison of 3-Fluoropropane-1-sulfonyl fluoride (FPSF) probes, as a representative of the sulfonyl fluoride class, against other common covalent probes. We will delve into the experimental methodologies for assessing their cross-reactivity, ensuring scientific integrity and providing actionable insights for researchers in the field.

The Significance of Covalent Probes and the Imperative of Selectivity

Covalent probes function by forming a stable, irreversible bond with a target protein, enabling a range of applications from target identification and validation to the development of targeted covalent inhibitors. The efficacy and safety of such probes and the drugs derived from them are critically dependent on their selectivity. A lack of selectivity, or high cross-reactivity, can lead to off-target effects, cellular toxicity, and misleading experimental results. Therefore, rigorous profiling of a probe's interactions across the entire proteome is not just a recommendation but a necessity.

A Comparative Analysis of Covalent Warheads

The choice of a covalent warhead is a critical decision in probe design, as it dictates the probe's reactivity and its preference for certain amino acid residues. Below is a comparison of sulfonyl fluorides with other commonly used covalent warheads.

The Unique Reactivity of Sulfonyl Fluorides

Sulfonyl fluorides, operating through the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, are distinguished by their broad reactivity spectrum.[1] Unlike many other warheads that predominantly target the highly nucleophilic cysteine, sulfonyl fluorides can react with a wider array of residues, including serine, threonine, tyrosine, lysine, and histidine.[2][3] This versatility allows for the probing of a larger portion of the proteome but also necessitates careful assessment of their selectivity. The reactivity of the sulfonyl fluoride warhead can be tuned by modifying its electronic properties, offering a handle for optimizing probe performance.[4]

Warhead ClassPrimary Target ResiduesReactivity ProfileKey AdvantagesKey Disadvantages
Sulfonyl Fluorides (e.g., FPSF) Ser, Thr, Tyr, Lys, His, CysBroadly reactive, tunableTargets a wide range of nucleophiles, stable in aqueous solutionPotential for higher cross-reactivity, requiring thorough profiling
Acrylamides CysteineMichael acceptor, highly selective for thiolsHigh selectivity for cysteine, widely used in kinase inhibitorsLimited to cysteine-containing targets
Fluorosulfates Tyrosine, LysineLess reactive than sulfonyl fluoridesCan offer higher selectivity for Tyr and LysSlower reaction kinetics, may not achieve full labeling
Vinyl Sulfones Cysteine, LysineMichael acceptorCan target both Cys and LysCan be highly reactive, potentially leading to off-target effects

Experimental Workflow for Cross-Reactivity Profiling: Competitive Activity-Based Protein Profiling (ABPP)

To empirically determine the on- and off-targets of a covalent probe like FPSF, competitive Activity-Based Protein Profiling (ABPP) is the gold standard.[5][6] This chemoproteomic technique allows for the proteome-wide assessment of a probe's binding profile in a native biological system.[7]

ABPP_Workflow cluster_sample_prep Sample Preparation cluster_competition Competitive Binding cluster_labeling_enrichment Labeling & Enrichment cluster_analysis Analysis Cell_Lysate Native Proteome (Cell or Tissue Lysate) FPSF_Incubation Incubate with FPSF Probe Cell_Lysate->FPSF_Incubation Split DMSO_Control Incubate with DMSO (Vehicle) Cell_Lysate->DMSO_Control Split Broad_Spectrum_Probe Add Broad-Spectrum Alkyne Probe FPSF_Incubation->Broad_Spectrum_Probe DMSO_Control->Broad_Spectrum_Probe Click_Chemistry Click Chemistry with Biotin-Azide Broad_Spectrum_Probe->Click_Chemistry Enrichment Streptavidin Enrichment Click_Chemistry->Enrichment Digestion On-Bead Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Quantitative Proteomics LC_MS->Data_Analysis

Figure 1: Competitive ABPP workflow for cross-reactivity profiling.

Step-by-Step Protocol for Competitive ABPP
  • Proteome Preparation:

    • Culture cells of interest to the desired confluency.

    • Harvest cells and prepare a native cell lysate under non-denaturing conditions to preserve protein structure and function.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Competitive Incubation:

    • Aliquot the cell lysate into two sets of tubes.

    • To the experimental set, add the this compound (FPSF) probe at various concentrations. To the control set, add an equivalent volume of the vehicle (e.g., DMSO).

    • Incubate for a predetermined time at 37°C to allow for covalent modification of target proteins by the FPSF probe. The incubation time and concentration range should be optimized in pilot experiments.

  • Broad-Spectrum Probe Labeling:

    • To both the experimental and control samples, add a broad-spectrum, alkyne-functionalized covalent probe that targets the same class of residues as FPSF (e.g., a general sulfonyl fluoride probe with an alkyne handle).

    • This probe will label the active sites of proteins that were not blocked by the FPSF probe.

    • Incubate to allow for labeling by the broad-spectrum probe.

  • Reporter Tagging via Click Chemistry:

    • Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction to attach a biotin-azide reporter tag to the alkyne handle of the broad-spectrum probe.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-coated beads to the samples to capture the biotinylated proteins.

    • Incubate with gentle rotation to allow for binding.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Perform on-bead digestion of the enriched proteins using a protease such as trypsin.

    • Collect the resulting peptides. For quantitative analysis, peptides from the experimental and control samples can be differentially labeled with isotopic tags (e.g., iTRAQ or TMT).

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins in each sample.

    • The targets of the FPSF probe are identified as those proteins whose signal is significantly reduced in the FPSF-treated sample compared to the DMSO control. A dose-dependent reduction in signal provides stronger evidence of a direct interaction.

Interpreting the Data: A Decision-Making Framework

The output of a competitive ABPP experiment is a list of proteins with altered abundance between the FPSF-treated and control groups. The following diagram illustrates a logical framework for interpreting these results.

Data_Interpretation Start Quantitative Proteomics Data (Protein Ratios: FPSF/Control) Is_Ratio_Low Is Protein Ratio < Threshold? Start->Is_Ratio_Low Dose_Dependent Is Reduction Dose-Dependent? Is_Ratio_Low->Dose_Dependent Yes Non_Target Non-Target or False Positive Is_Ratio_Low->Non_Target No On_Target Potential On-Target Dose_Dependent->On_Target Yes (Known Target) Off_Target Potential Off-Target Dose_Dependent->Off_Target Yes (Unknown Target) Dose_Dependent->Non_Target No Validate Further Validation Required (e.g., Western Blot, ITC) On_Target->Validate Off_Target->Validate

Figure 2: Decision-making framework for interpreting competitive ABPP data.

Conclusion

The this compound probe, representative of the broader class of sulfonyl fluoride electrophiles, offers a powerful tool for exploring the proteome due to its ability to target a diverse range of nucleophilic amino acid residues.[2] However, this broad reactivity profile underscores the critical importance of comprehensive cross-reactivity profiling. The competitive Activity-Based Protein Profiling workflow detailed in this guide provides a robust and unbiased method for identifying both the intended and unintended targets of FPSF and other covalent probes. By combining careful experimental design with a logical data interpretation framework, researchers can confidently assess the selectivity of their probes, paving the way for the development of more precise and effective chemical tools and therapeutics.

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comparison of SuFEx reagents for bioconjugation efficiency

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparison of SuFEx Reagents for Bioconjugation Efficiency

Executive Summary

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has established itself as a paramount tool in bioconjugation, earning its place as a next-generation "click chemistry" reaction.[1] Its power lies in the unique balance of stability and reactivity of the sulfur(VI)-fluoride bond, which remains inert in aqueous, biological environments yet can be triggered to react with specific nucleophilic amino acid residues.[2] This guide offers a comparative analysis of the primary SuFEx reagents, or "hubs," used in bioconjugation. We will delve into the mechanistic nuances, comparative efficiencies, and practical applications of hubs derived from sulfuryl fluoride (SO₂F₂), thionyl tetrafluoride (SOF₄), and ethenesulfonyl fluoride (ESF). Our focus is to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal SuFEx reagent and protocol for their specific application, from protein labeling to the development of novel antibody-drug conjugates.

The SuFEx Advantage in Bioconjugation

Before comparing reagents, it is crucial to understand why SuFEx has become so prominent. Unlike traditional methods that often target the highly nucleophilic but relatively rare cysteine residue, SuFEx chemistry enables the covalent modification of a broader palette of amino acids, including lysine, tyrosine, serine, histidine, and threonine.[3][4]

The core principle is the exchange reaction between an electrophilic S(VI)-F center and a nucleophilic group on a biomolecule.[1] The S-F bond is thermodynamically stable and resistant to hydrolysis, yet its reactivity can be "unleashed" under specific conditions, often catalyzed by proximity to activating residues within a protein's binding pocket.[2][5] This "proximity-enabled" reactivity is the foundation of its remarkable specificity in complex biological systems, minimizing off-target modifications.[3][6]

The SuFEx Hubs: A Comparative Analysis

The choice of the central SuFEx hub dictates the reactivity, selectivity, and versatility of the bioconjugation strategy. The three foundational hubs are the gases sulfuryl fluoride (SO₂F₂), thionyl tetrafluoride (SOF₄), and the liquid ethenesulfonyl fluoride (ESF).[7]

Sulfuryl Fluoride (SO₂F₂) Derived Reagents: Aryl Fluorosulfates & Sulfamoyl Fluorides

SO₂F₂ is an inexpensive and abundant gas that reacts readily with phenols and secondary amines to produce aryl fluorosulfates (Ar-OSO₂F) and sulfamoyl fluorides (R₂N-SO₂F), respectively.[2][8]

  • Mechanism & Reactivity : Aryl fluorosulfates are notably stable in aqueous solutions across a wide pH range and do not react with free amino acids under physiological conditions.[2][9] Their reactivity is highly context-dependent, typically requiring activation within a protein binding site where juxtaposed residues can stabilize the fluoride leaving group.[10][11] This makes them exceptional tools for developing highly selective covalent inhibitors.[11][12] In comparison, alkyl sulfonyl fluorides are generally more reactive.[13]

  • Selectivity : Aryl fluorosulfates have been shown to selectively target tyrosine, lysine, and serine residues.[9][14] The specific residue targeted is dictated by the design of the molecular probe and the microenvironment of the binding pocket.[10][15]

  • Limitations : The primary drawback is the use of gaseous and toxic SO₂F₂ for their synthesis, which requires specialized equipment.[8][16] However, solid surrogates have been developed to mitigate this issue.[5]

Thionyl Tetrafluoride (SOF₄) Derived Reagents: Iminosulfur Oxydifluorides

SOF₄ is a three-dimensional hub that reacts with primary amines to generate iminosulfur oxydifluorides (R-N=SOF₂).[17][18] These derivative hubs have proven to be exceptionally biocompatible and versatile for bioconjugation.[19][20]

  • Mechanism & Reactivity : The R-N=SOF₂ hub can undergo further SuFEx reactions with nucleophiles. It reacts with primary amines (e.g., the ε-amino group of lysine) to form stable sulfamides and with phenols (e.g., tyrosine) to produce sulfurofluoridoimidates.[19][20] These reactions proceed efficiently in aqueous buffers at mild pH and temperature, highlighting their biological compatibility.[19][21]

  • Bioconjugation Efficiency : Studies using Bovine Serum Albumin (BSA) as a model protein have demonstrated the high efficiency of these reagents. Reaction of an alkyne-bearing iminosulfur oxydifluoride with BSA in PBS (pH 7.3) at 25°C for just one hour resulted in controlled levels of modification, primarily on lysine residues.[19] Using a 1:1 molar equivalent of reagent to protein resulted in a single modification, while a 10-fold excess led to triple modification, showcasing the tunability of the process.[19]

  • Advantages : The key advantage is the demonstrated biocompatibility of the reaction, allowing for efficient labeling of proteins and even DNA in aqueous media with high yields (up to 98% with small molecules).[19][20] This makes SOF₄-derived hubs a superior choice for applications involving sensitive biomolecules in their native environment.

Ethenesulfonyl Fluoride (ESF): The Dual-Reactive Hub

ESF is unique among the SuFEx hubs as it possesses two distinct reactive sites: an activated alkene that can act as a Michael acceptor and the sulfonyl fluoride group for SuFEx reactions.

  • Mechanism & Reactivity : The alkene moiety of ESF shows high reactivity towards a broad range of nucleophiles.[13] The alkyl sulfonyl fluoride group, in contrast, is less reactive than its aromatic counterparts. This differential reactivity allows for a "switchable" linker strategy, where the Michael addition occurs first, followed by a proximity-induced activation of the sulfonyl fluoride for a subsequent SuFEx reaction.[13]

  • Applications : This dual reactivity makes ESF an excellent platform for creating bifunctional linkers and for sequential polymer synthesis.[13][22] In bioconjugation, it can be used to first attach to a surface or molecule via the Michael addition, presenting the SuFEx moiety for a subsequent targeted conjugation.[22]

  • Considerations : The Michael addition is less specific than a proximity-enabled SuFEx reaction, which must be considered in the experimental design. The lower intrinsic reactivity of the alkyl sulfonyl fluoride means that the subsequent SuFEx step often requires significant proximity enhancement to proceed efficiently.

Quantitative Comparison of SuFEx Reagents

Direct, side-by-side kinetic comparisons of different SuFEx hubs for bioconjugation in the literature are still emerging. However, we can synthesize available data to provide a clear performance overview.

Reagent Class Precursor Hub Typical Target Residues Relative Stability Biocompatibility & Conditions Key Advantages Key Limitations
Aryl Fluorosulfate SO₂F₂Tyrosine, Lysine, Serine[9]Very High (more stable than sulfonyl fluorides)[11]Excellent; stable in aqueous solution (pH 1-10)[2]High target specificity via proximity-enabled reactivity.[10]Synthesis involves toxic SO₂F₂ gas; lower intrinsic reactivity requires binding-site activation.[8]
Iminosulfur Oxydifluoride SOF₄Lysine, Primary Amines, Phenols[19]HighExcellent; operates at low concentration in aqueous buffer (e.g., PBS pH 7.3), mild temperature.[19][20]High reaction yields under biocompatible conditions; versatile hub for multiple connections.[19]Precursor SOF₄ is a reactive gas requiring careful handling.[18]
Alkyl Sulfonyl Fluoride (e.g., from ESF) ESFLysine, Serine, Threonine, Histidine, Tyrosine[3]Moderate (less stable than aryl fluorosulfates)[11]Good; tolerates aqueous buffers.[23]Dual reactivity (Michael acceptor + SuFEx); useful for creating bifunctional linkers.[13]Lower intrinsic SuFEx reactivity; Michael addition can be less specific.

Experimental Protocols: A Self-Validating System

Adherence to a robust, well-reasoned protocol is critical for success. Here, we provide a detailed methodology for a benchmark experiment: the controlled labeling of a model protein (BSA) with an SOF₄-derived iminosulfur oxydifluoride.

Protocol: Labeling of Bovine Serum Albumin (BSA) with an Iminosulfur Oxydifluoride Reagent

This protocol is adapted from the work of Sharpless et al. and represents a validated method for achieving controlled protein modification.[1][19]

Rationale: This protocol is designed to be self-validating. By varying the molar equivalents of the SuFEx reagent, a clear dose-dependent increase in protein modification should be observed via LC-MS analysis. This confirms that the conjugation is proceeding as expected and allows for the optimization of the desired degree of labeling.

Workflow Diagram:

G cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_purification 3. Purification cluster_analysis 4. Analysis p_prep Dissolve BSA in PBS (15 µM, pH 7.3) mix Add Reagent to BSA (e.g., 1-10 equivalents) p_prep->mix Protein Solution r_prep Prepare SuFEx Reagent Stock in DMSO r_prep->mix Reagent Stock incubate Incubate at 25°C for 1 hour mix->incubate purify Remove Excess Reagent (PD-10 Desalting Column) incubate->purify analyze Characterize Conjugate (LC-MS Analysis) purify->analyze

Caption: General workflow for SuFEx-based protein bioconjugation.

Step-by-Step Methodology:

  • Protein Solution Preparation:

    • Action: Dissolve Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS, pH 7.3) to a final concentration of 15 µM.[19]

    • Causality: PBS at pH 7.3 mimics physiological conditions and ensures the protein remains in its native conformation. The deprotonated state of the target lysine ε-amino groups (pKa ~10.5) is low but sufficient for the reaction to proceed without harsh basic conditions that could denature the protein.

  • SuFEx Reagent Preparation:

    • Action: Prepare a stock solution (e.g., 10 mM) of the alkyne-bearing iminosulfur oxydifluoride reagent in anhydrous dimethyl sulfoxide (DMSO).

    • Causality: DMSO is a polar aprotic solvent that is miscible with the aqueous reaction buffer and effectively solubilizes the organic SuFEx reagent, ensuring its availability for the reaction.

  • Reaction Incubation:

    • Action: Add the required volume of the SuFEx reagent stock solution to the protein solution. For single modification, use a 1:1 molar ratio of reagent to protein. For multiple modifications, use a 10-fold molar excess.[19]

    • Action: Gently mix and incubate the reaction at 25°C for 1 hour.[19]

    • Causality: Room temperature (25°C) incubation is sufficient for efficient conjugation, avoiding heat that could compromise protein integrity. The 1-hour timeframe is based on reported successful conjugations and represents a balance between reaction completion and minimizing potential side reactions or protein degradation.[19]

  • Purification of the Bioconjugate:

    • Action: Following incubation, purify the BSA-SuFEx conjugate to remove unreacted reagent and byproducts using a PD-10 desalting column (size-exclusion chromatography), eluting with PBS.

    • Causality: Size-exclusion chromatography is a gentle purification method that separates the large protein conjugate from the small molecule reagent based on size, preserving the protein's structure and function.

  • Analysis and Characterization:

    • Action: Analyze the purified conjugate using liquid chromatography-mass spectrometry (LC-MS) to determine the degree of labeling.

    • Causality: LC-MS provides a precise mass measurement of the protein. By comparing the mass of the conjugated protein to the unconjugated protein, the number of attached reagent molecules (degree of labeling) can be accurately determined, thus validating the reaction's efficiency.

Mechanistic Overview

The underlying mechanism for SuFEx reactions involves the nucleophilic attack on the electrophilic sulfur(VI) center, leading to the displacement of a fluoride ion. The specific pathway can be influenced by catalysts.

G cluster_lysine Lysine Modification (R-N=SOF₂) cluster_tyrosine Tyrosine Modification (Ar-OSO₂F) Lys Protein-Lys-NH₂ Prod1 Protein-Lys-NH-S(O)(F)=N-Payload Lys->Prod1 Nucleophilic Attack Hub1 Payload-N=S(O)F₂ Hub1->Prod1 Int1 Sulfuramidimidoyl Fluoride Linkage Prod1->Int1 Tyr Protein-Tyr-OH Prod2 Protein-Tyr-O-SO₂-O-Ar-Payload Tyr->Prod2 Nucleophilic Attack Hub2 Payload-Ar-OSO₂F Hub2->Prod2 Int2 Aryl Sulfate Linkage Prod2->Int2

Caption: Comparison of SuFEx reaction mechanisms on different residues.

Conclusion and Future Outlook

The selection of a SuFEx reagent for bioconjugation is a strategic decision based on the desired target residue, the required stability of the probe, and the nature of the biomolecule.

  • For applications demanding the highest selectivity through proximity-enabled reactivity, aryl fluorosulfates are unparalleled, though their synthesis requires special considerations.

  • For robust, efficient labeling of proteins and other biomolecules under maximally biocompatible conditions, SOF₄-derived iminosulfur oxydifluorides represent the current state-of-the-art.[19][20]

  • Ethenesulfonyl fluoride offers unique possibilities for creating dual-functional or "switchable" systems.[13]

As research progresses, we anticipate the development of new SuFEx hubs with even greater efficiency, selectivity, and ease of use. The continued application of this powerful click chemistry will undoubtedly accelerate innovation in drug discovery, diagnostics, and our fundamental understanding of biological systems.

References

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Evaluating the Stability of Protein Adducts with 3-Fluoropropane-1-sulfonyl fluoride (FPSF): A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical biology and covalent drug discovery, the choice of an electrophilic "warhead" is a critical decision that dictates the potency, selectivity, and durability of a molecular probe or inhibitor. Among the privileged classes of electrophiles, sulfonyl fluorides (SFs) have garnered significant attention for their unique "context-dependent" reactivity.[1] Unlike highly reactive electrophiles that indiscriminately label proteins, SFs exhibit a fine balance of aqueous stability and targeted reactivity, primarily engaging serine, tyrosine, and lysine residues within specific protein microenvironments.[2][3]

This guide provides an in-depth technical overview for evaluating the stability of protein adducts formed with 3-Fluoropropane-1-sulfonyl fluoride (FPSF), a representative alkyl-sulfonyl fluoride. We will explore the fundamental principles behind adduct stability, present a multi-faceted experimental workflow for its assessment, and compare the performance of the sulfonyl fluoride moiety against other commonly used covalent warheads. This document is intended for researchers, scientists, and drug development professionals seeking to harness the power of covalent modifiers in their work.

The Nature of the Sulfonyl Fluoride Adduct: A Question of Durability

The utility of a covalent probe hinges on the stability of the bond it forms with its target protein. An ideal covalent adduct is robust enough to withstand biological conditions for the duration of an experiment or therapeutic window, yet specific enough to minimize off-target effects. Sulfonyl fluorides form sulfonamide (with lysine), sulfonate ester (with serine, threonine, or tyrosine), or thioester (with cysteine) linkages.[2][4] While generally stable, the stability of these adducts is not absolute and can be influenced by several factors:

  • The Nucleophilic Residue: Adducts with different amino acids exhibit varying stability. For instance, while SFs form stable adducts with tyrosine and lysine, the resulting adducts with cysteine have been found to be unstable.[4]

  • The Local Protein Microenvironment: The same adduct can have vastly different half-lives depending on the accessibility to water and the presence of nearby catalytic residues that may promote hydrolysis.[5][6]

  • The Structure of the SF Probe: The electronics and sterics of the group attached to the sulfonyl fluoride can modulate both reactivity and the stability of the resulting adduct.

Therefore, a rigorous and multi-pronged approach is essential to characterize the stability of any new covalent adduct, including those formed by FPSF.

A Multi-Modal Workflow for Assessing Adduct Stability

No single technique can provide a complete picture of adduct stability. We advocate for a combination of mass spectrometry, biophysical, and biochemical methods to build a comprehensive stability profile.

cluster_0 Phase 1: Adduct Formation & Confirmation cluster_1 Phase 2: Stability Assessment A Incubate Protein + FPSF B Intact Protein MS A->B Confirm Mass Shift & Stoichiometry C Peptide Mapping (LC-MS/MS) A->C Identify Modification Site F Washout / Jump Dilution Assays A->F G Competition Assays A->G E Differential Scanning Fluorimetry (DSF) B->E D Time-Course MS C->D H Determine Adduct Half-Life, Reversibility & Thermal Stability D->H E->H F->H G->H

Caption: Workflow for evaluating FPSF-protein adduct stability.

Mass Spectrometry: The Gold Standard for Covalent Adduct Characterization

Mass spectrometry (MS) is the most direct method for confirming covalent modification and assessing stability.[7] It provides unambiguous evidence of the mass change associated with adduct formation and allows for precise localization of the modification site.

This technique is the first step to confirm that a covalent reaction has occurred. By comparing the mass of the protein before and after incubation with FPSF, one can determine the stoichiometry of the modification.

Experimental Protocol: Intact Protein MS

  • Sample Preparation:

    • Incubate the target protein (e.g., at 1-5 mg/mL) with a 5-10 fold molar excess of FPSF in a suitable buffer (e.g., PBS, pH 7.4) for a defined period (e.g., 2-4 hours) at a controlled temperature (e.g., 25°C or 37°C).

    • Prepare a control sample of the protein without FPSF.

    • Remove excess, unreacted FPSF using a desalting column (e.g., Zeba™ Spin Desalting Columns).

  • LC-MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.

    • Use a column suitable for protein separation (e.g., a C4 column).

  • Data Analysis:

    • Deconvolute the resulting mass spectra to determine the average mass of the protein in both the control and FPSF-treated samples.

    • Calculate the expected mass shift for FPSF:

      • Formula of FPSF: C₃H₆FO₂S

      • Mass of FPSF: 125.01 g/mol

      • Leaving group: HF (mass ≈ 20.01 g/mol )

      • Expected Mass Shift = Mass(FPSF) - Mass(HF) = +105.00 Da (This is an approximation; for high-resolution MS, use exact monoisotopic masses).

To pinpoint the exact amino acid residue modified by FPSF and to quantify adduct stability over time, a "bottom-up" proteomics approach is employed.

Experimental Protocol: Peptide Mapping for Stability

  • Time-Course Incubation:

    • Prepare the FPSF-modified protein as described above.

    • Aliquot the desalted, modified protein and incubate at a chosen temperature (e.g., 37°C).

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take a sample and quench any potential further reaction or degradation (e.g., by flash-freezing or adding a denaturant).

  • Proteolytic Digestion:

    • Denature the protein samples (e.g., with urea or guanidinium chloride), reduce disulfide bonds (with DTT), and alkylate free cysteines (with iodoacetamide).

    • Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by LC-MS/MS.

    • The mass spectrometer will isolate peptides, fragment them, and measure the masses of the fragments.

  • Data Analysis:

    • Search the MS/MS data against the protein's sequence using software like MaxQuant, Mascot, or Proteome Discoverer.

    • Specify a variable modification of +105.00 Da on potential nucleophilic residues (S, T, Y, K, H).

    • The software will identify the peptide carrying the modification. Manual inspection of the MS/MS spectrum can confirm the site.

    • Quantify the relative abundance of the modified peptide versus its unmodified counterpart at each time point to determine the adduct's half-life. Some studies have shown that sulfonyl fluoride adducts can undergo hydrolysis.[5]

Biophysical and Biochemical Assays for Orthogonal Validation

While MS is highly informative, it's crucial to use orthogonal methods to understand the functional consequences and the dynamics of adduct stability.

DSF, or thermal shift assay, measures a protein's thermal stability.[8] The formation of a stable covalent adduct often leads to an increase in the protein's melting temperature (Tm), providing indirect but valuable evidence of stable modification.

Experimental Protocol: DSF

  • Setup: In a 96- or 384-well PCR plate, mix the protein, a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), and either buffer (control) or FPSF.

  • Measurement: Place the plate in a real-time PCR instrument and apply a thermal ramp (e.g., from 25°C to 95°C).

  • Analysis: Monitor the increase in fluorescence as the protein unfolds. The midpoint of this transition is the Tm. A significant increase in Tm for the FPSF-treated sample suggests the formation of a stabilizing covalent adduct.

These assays are designed to assess the reversibility of the covalent bond.[9] If the adduct is unstable or the binding is reversible, removing the excess inhibitor should lead to the recovery of protein function or the dissociation of the adduct over time.

Experimental Protocol: Jump Dilution

  • Adduct Formation: Incubate the protein (typically an enzyme) with a concentration of FPSF sufficient to achieve significant modification and inhibition of activity.

  • Dilution: Rapidly dilute the sample (e.g., 100-fold or more) into a larger volume of buffer. This "jump dilution" dramatically lowers the concentration of free FPSF, preventing further modification.

  • Monitor Activity: Measure the protein's activity at regular intervals after dilution.

  • Interpretation:

    • Stable, Irreversible Adduct: No recovery of protein activity will be observed.

    • Unstable or Reversible Adduct: A time-dependent recovery of protein activity will be seen as the FPSF adduct hydrolyzes or dissociates.

Comparative Stability of Covalent Warheads

The stability of the adduct formed by FPSF should be considered in the context of other available covalent modifiers. Each class of warhead has its own characteristic stability profile.

Warhead ClassTypical Target(s)Adduct TypeGeneral Stability Characteristics
Sulfonyl Fluoride Ser, Tyr, Lys, Thr, HisSulfonate Ester / SulfonamideGenerally stable, but context-dependent and can be susceptible to hydrolysis.[5][6] Adducts with Cys are notably unstable.[4]
Arylfluorosulfate Tyr, LysSulfate Ester / SulfonamideOften display remarkable stability towards hydrolysis, superior to many sulfonyl fluorides.[10][11]
Acrylamide CysThioetherForms a very stable carbon-sulfur bond via Michael addition. Considered largely irreversible under physiological conditions.[2][12]
Chloroacetamide CysThioetherForms a stable carbon-sulfur bond. Generally more reactive and potentially less selective than acrylamides.
2-Sulfonylpyrimidines CysS-aryl ThioetherReacts via SNAr to form highly stable conjugates, often more stable in aqueous buffers than Michael acceptors.[13]

Conclusion

This compound and related SF probes are powerful tools for chemical biology and drug discovery. Their unique reactivity profile allows for the targeting of a broad range of nucleophilic amino acids.[3] However, this utility is directly tied to the stability of the covalent adducts they form. A thorough evaluation of this stability is not merely an academic exercise but a prerequisite for the confident application of these probes in complex biological systems.

By employing a multi-faceted approach that combines the precision of mass spectrometry with the functional insights of biophysical and biochemical assays, researchers can build a comprehensive and reliable stability profile for their FPSF-protein adducts. This rigorous characterization will ultimately enable the rational design of more effective and selective covalent probes and therapeutics.

References

  • ChemInform Abstract: Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. (2025). Vertex AI Search.
  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides - PubMed. (2018). PubMed.
  • Sulfonyl fluorides as privileged warheads in chemical biology - RSC Publishing. (2015). RSC Publishing.
  • Sulfonyl Fluorides - Enamine. (n.d.). Enamine.
  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. | Semantic Scholar. (n.d.). Semantic Scholar.
  • Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC - NIH. (n.d.). NIH.
  • Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. (n.d.). Vertex AI Search.
  • Chemoproteomic methods for covalent drug discovery - PMC - PubMed Central. (n.d.). PubMed Central.
  • A Study of the Reactivity of S(VI)-F Containing Warheads with Nucleophilic Amino-Acid Side Chains Under Physiological Conditions | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2023). Ask this paper | Bohrium.
  • Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action | ACS Chemical Biology - ACS Publications. (n.d.). ACS Publications.
  • Recent advances in the development of covalent inhibitors - PMC - NIH. (n.d.). NIH.
  • Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PMC - PubMed Central. (n.d.). PubMed Central.
  • Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches - Frontiers. (2022). Frontiers.
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - MDPI. (2022). MDPI.

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A Comparative Benchmarking Guide: 3-Fluoropropane-1-sulfonyl fluoride (3F-PSF) vs. Legacy Covalent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise interrogation of protein function within native biological systems is a cornerstone of modern drug discovery and chemical biology. Covalent chemical probes, particularly those bearing a sulfonyl fluoride (SF) warhead, have become indispensable tools for this purpose due to their ability to form stable, irreversible bonds with nucleophilic residues in enzyme active sites.[1][2] This guide introduces 3-Fluoropropane-1-sulfonyl fluoride (3F-PSF), a novel covalent probe, and provides a comprehensive benchmarking analysis against two established serine protease inhibitors: Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF). Through a series of standardized in vitro and cellular assays, we objectively compare the reactivity, proteome-wide selectivity, and cell permeability of these probes. This guide is intended for researchers, scientists, and drug development professionals seeking to select the optimal tool for target identification, validation, and functional characterization.

Introduction to Sulfonyl Fluoride Probes

Sulfonyl fluorides are a privileged class of electrophiles used as "warheads" in chemical probes.[1] They exhibit a finely tuned balance of aqueous stability and reactivity, allowing them to covalently modify not only serine residues but also, depending on the protein microenvironment, tyrosine, lysine, histidine, and other nucleophilic amino acids.[1][3] This versatility has made them central to the development of inhibitors and activity-based protein profiling (ABPP) probes.[1][2]

Established Probes:

  • Phenylmethylsulfonyl fluoride (PMSF): A widely used serine protease inhibitor, PMSF is valued for its efficacy in preventing protein degradation during cell lysis.[4][5][6] However, its utility is hampered by low aqueous solubility and a short half-life in aqueous buffers.[4][7]

  • 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF): Developed as a more stable and water-soluble alternative to PMSF, AEBSF inhibits a similar range of serine proteases.[8][9] Its hydrophilic nature, however, can limit its permeability across cell membranes.

The Novel Probe: this compound (3F-PSF)

3F-PSF (PubChem CID: 68033) is a compact, fluorinated aliphatic sulfonyl fluoride.[10] We hypothesize that its small size and the presence of the electron-withdrawing fluorine atom may confer distinct advantages, including enhanced reactivity and improved cell permeability, potentially offering a superior profile for both in vitro and live-cell applications.

Comparative Physicochemical Properties
PropertyThis compound (3F-PSF)Phenylmethylsulfonyl fluoride (PMSF)4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF)
Structure F-CH₂-CH₂-CH₂-SO₂-FPh-CH₂-SO₂-FNH₂-CH₂-CH₂-Ph-SO₂-F
Molecular Weight 144.14 g/mol [10]174.19 g/mol [4][7]239.69 g/mol (HCl salt)[8][9]
Key Feature Small, aliphatic, fluorinatedAromatic, hydrophobicAromatic, water-soluble, charged at neutral pH
Primary Use Protease inhibition, chemical probe developmentProtease inhibitor in lysates[5]Protease inhibitor in aqueous buffers

Experimental Benchmarking: Rationale and Protocols

To provide a rigorous comparison, we designed a series of experiments to benchmark 3F-PSF against PMSF and AEBSF across three critical performance axes: intrinsic reactivity, proteome-wide selectivity, and cellular target engagement.

Experiment 1: In Vitro Thiol Reactivity Assay

Rationale: The intrinsic reactivity of a covalent probe is a critical parameter. While high reactivity can lead to potent target inhibition, it may also result in increased off-target labeling and potential toxicity.[11] We use a standardized assay with a model thiol, glutathione (GSH), to measure the second-order rate constant of covalent modification, providing a quantitative measure of electrophilicity.[11][12]

Protocol: High-Throughput Fluorescence-Based Thiol Reactivity

This protocol is adapted from established methods for quantifying the kinetic rate constant of cysteine-targeting fragments.[12]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each probe (3F-PSF, PMSF, AEBSF) in DMSO.

    • Prepare a 5 mM stock solution of Glutathione (GSH) in PBS (pH 7.4).

    • Prepare a 2 mM stock solution of Ellman's reagent (DTNB) in PBS (pH 7.4).

  • Assay Execution (96-well plate format):

    • To each well, add 180 µL of PBS (pH 7.4).

    • Add 10 µL of the 5 mM GSH stock solution (final concentration: 250 µM).

    • Add 5 µL of the 10 mM probe stock solution (final concentration: 250 µM).

    • Initiate the reaction and immediately monitor the consumption of free thiol by adding 5 µL of 2 mM DTNB.

  • Data Acquisition:

    • Measure the absorbance at 412 nm every 30 seconds for 30 minutes using a plate reader. The increase in absorbance corresponds to the formation of the TNB²⁻ anion as DTNB reacts with unconsumed GSH.

  • Data Analysis:

    • Calculate the concentration of remaining GSH at each time point.

    • Determine the pseudo-first-order rate constant (k_obs) from the slope of the plot of ln([GSH]t/[GSH]0) versus time.

    • Calculate the second-order rate constant by dividing k_obs by the probe concentration.

Experiment 2: Proteome-Wide Selectivity via Competitive ABPP

Rationale: An ideal chemical probe should selectively label its intended target class with minimal off-target interactions. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to assess the selectivity of inhibitors on a global scale.[13][14][15] In a competitive ABPP workflow, a cell lysate is pre-incubated with the test inhibitor, which competes with a broad-spectrum activity-based probe for binding to active enzyme sites.[16][17][18] A reduction in probe labeling for a specific protein indicates it is a target of the inhibitor.[15][19]

Protocol: Competitive ABPP for Serine Hydrolase Selectivity

  • Proteome Preparation:

    • Harvest HEK293T cells and lyse via sonication in cold PBS.

    • Determine protein concentration using a BCA assay and normalize to 2 mg/mL.

  • Competitive Inhibition:

    • Aliquot 50 µL of the cell lysate into microcentrifuge tubes.

    • Add 1 µL of DMSO (vehicle control) or the test probe (3F-PSF, PMSF, or AEBSF) to a final concentration of 10 µM.

    • Incubate for 30 minutes at 37 °C.

  • Activity-Based Probe Labeling:

    • Add 1 µL of a 50X stock of a broad-spectrum serine hydrolase probe, such as Fluorophosphonate-Rhodamine (FP-Rh), to a final concentration of 1 µM.

    • Incubate for an additional 30 minutes at 37 °C.

  • Analysis:

    • Quench the reaction by adding 2X SDS-PAGE loading buffer.

    • Separate proteins via SDS-PAGE.

    • Visualize probe-labeled proteins using an in-gel fluorescence scanner.

    • For comprehensive analysis, perform in-gel digestion followed by LC-MS/MS to identify and quantify the proteins whose labeling is blocked by the test probes.

Competitive_ABPP_Workflow cluster_prep Step 1: Proteome Preparation cluster_inhibit Step 2: Competitive Inhibition cluster_label Step 3: ABP Labeling cluster_analyze Step 4: Analysis proteome Cell Lysate (2 mg/mL) control Add Vehicle (DMSO) proteome->control test Add Test Probe (e.g., 3F-PSF) proteome->test add_abp_c Add Broad-Spectrum Probe (FP-Rh) control->add_abp_c add_abp_t Add Broad-Spectrum Probe (FP-Rh) test->add_abp_t gel SDS-PAGE & Fluorescence Scan add_abp_c->gel add_abp_t->gel ms LC-MS/MS Proteomics gel->ms

Sources

Safety Operating Guide

Navigating the Disposal of 3-Fluoropropane-1-sulfonyl fluoride: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of 3-Fluoropropane-1-sulfonyl fluoride. As a member of the sulfonyl fluoride class of compounds, it possesses a unique combination of stability and reactivity that necessitates a thorough understanding for its safe management. Adherence to these procedures is critical for minimizing risk and ensuring regulatory compliance.

Immediate Safety and Hazard Profile

The primary hazards stem from the reactivity of the sulfonyl fluoride group and the potential for the release of hydrogen fluoride (HF) upon decomposition or reaction with water, especially under basic conditions.[4] Hydrogen fluoride is a highly corrosive and toxic substance.

Key Inferred Hazards:

Hazard ClassificationDescriptionGHS Hazard Statement (Inferred)
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[2]H314
Serious Eye Damage Causes serious eye damage.[2]H318
Reactivity Potentially water-reactive, especially with bases, and moisture-sensitive.[4] May release toxic and corrosive gases upon decomposition.-
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.H302, H312, H332 (Precautionary)

Given these properties, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) within a certified chemical fume hood.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.[5][6]Protects against splashes and vapors that can cause severe eye damage.[2]
Skin Protection Chemical-resistant gloves (e.g., neoprene or nitrile, double-gloving recommended). A flame-resistant lab coat and chemical-resistant apron.[5][6]Prevents skin contact which can lead to severe burns. Inspect gloves for integrity before each use.[6]
Respiratory Protection Use within a certified chemical fume hood is mandatory. For spills or situations with potential for aerosol generation outside of a hood, a NIOSH-approved respirator with cartridges for acid gases and organic vapors is required.[5]Minimizes inhalation of corrosive and potentially toxic vapors.
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1]

Workflow for Disposal of this compound

start Start: Unused or Waste This compound assess Assess Quantity and Situation start->assess small_scale Small Quantity (<5g or <5mL) for Neutralization assess->small_scale Small scale large_scale Large Quantity or Contaminated Debris assess->large_scale Large scale neutralize Lab-Scale Neutralization (in fume hood) small_scale->neutralize package_direct Direct Packaging as Hazardous Waste large_scale->package_direct verify Verify Neutralization (pH check) neutralize->verify label Label Waste Container 'Halogenated Organic Waste' package_direct->label package_neutralized Package Neutralized Solution as Waste verify->package_neutralized pH 6-8 package_neutralized->label storage Store in Satellite Accumulation Area label->storage pickup Arrange for EHS Pickup storage->pickup end End: Compliant Disposal pickup->end

Caption: Disposal decision workflow for this compound.

Waste Identification and Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Designated Waste Container: This compound must be disposed of in a designated "Halogenated Organic Waste" container. Never mix it with non-halogenated organic waste, strong acids, or oxidizers.

  • Container Integrity: Use only approved, tightly sealed containers designed for chemical waste to prevent leaks or spills.

Laboratory-Scale Neutralization Protocol (for small quantities, <5g or <5mL)

For small quantities of residual this compound, a carefully controlled neutralization (hydrolysis) can be performed to reduce its reactivity before disposal. This procedure must be performed in a chemical fume hood with all required PPE.

Causality behind the protocol: Sulfonyl fluorides react with hydroxide ions in a nucleophilic substitution reaction, which is significantly faster than neutral water hydrolysis.[7] This process converts the reactive sulfonyl fluoride into a more stable sulfonate salt and fluoride salt. The use of a dilute base and slow addition is crucial to control the exothermic reaction and prevent splashing.

Experimental Protocol:

  • Prepare the Neutralizing Solution: In a suitably sized beaker, prepare a 1 M solution of sodium hydroxide (NaOH). Place the beaker in an ice bath to manage the heat of reaction.

  • Dilute the Sulfonyl Fluoride: If the waste is in a concentrated form, dilute it with an inert solvent such as acetonitrile or THF to a concentration of approximately 5-10%. This helps to better control the reaction rate.

  • Slow Addition: Using a dropping funnel or a pipette, add the diluted this compound solution dropwise to the stirred, cold NaOH solution.

  • Monitor the Reaction: Observe the reaction for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, stop the addition immediately and allow the mixture to cool.

  • Stirring: After the addition is complete, allow the mixture to stir at room temperature for at least one hour to ensure the reaction goes to completion.

  • pH Verification: Carefully check the pH of the solution using pH paper. The solution should be basic. If it is acidic or neutral, add more NaOH solution until it remains basic.

  • Final Neutralization: Once the hydrolysis is complete, neutralize the excess base by slowly adding a weak acid, such as citric acid, until the pH is between 6 and 8.

  • Waste Collection: Transfer the final neutralized aqueous solution to a designated "Halogenated Organic Waste" container.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Restrict Access: Secure the area to prevent unauthorized entry.

  • Consult SDS (or analogous information): If safe to do so, consult the safety information for this or a similar compound.

  • Cleanup (Trained Personnel Only):

    • Wear the appropriate PPE, including respiratory protection if necessary.

    • For liquid spills, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[8] Do not use combustible materials like paper towels.

    • Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.

    • Decontaminate the spill area with a suitable cleaning agent, and collect the decontamination materials as hazardous waste.

References

  • Basel Convention. (2012). Technical guidelines on the environmentally sound management of wastes consisting of, containing or contaminated with Perfluorooctane sulfonic acid (PFOS), its salts and perfluorooctane sulfonyl fluoride (PFOSF). Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoropropane-1-sulfonyl chloride. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Fluorine Gas. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • Nie, Y., et al. (2014). Mass transfer and reaction kinetics of sulfuryl fluoride absorption with aqueous sodium hydroxide solutions. Journal of Zhejiang University-SCIENCE A, 15(7), 540-546.
  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]

  • SUNY College of Optometry. (2019). PROCEDURES TO BE FOLLOWED IN THE EVENT OF MINOR OR MAJOR SPILL. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. Retrieved from [Link]

  • Journal of Zhejiang University. (2014). Mass transfer and reaction kinetics of sulfuryl fluoride absorption with aqueous sodium hydroxide solutions*. Retrieved from [Link]

  • PubMed Central. (2023). Sulfur fluoride exchange. Retrieved from [Link]

  • PubMed. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Retrieved from [Link]

  • PubMed Central. (2019). A rapid access to aliphatic sulfonyl fluorides. Retrieved from [Link]

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Navigating the Uncharted: A Guide to the Safe Handling of 3-Fluoropropane-1-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of pharmaceutical and agrochemical research, novel fluorinated compounds are invaluable tools. Among these, 3-Fluoropropane-1-sulfonyl fluoride emerges as a compound of interest, though one with a limited public safety profile. This guide, authored for the discerning scientist, provides a robust framework for its safe handling, storage, and disposal. In the absence of a specific Safety Data Sheet (SDS), we will proceed with caution, drawing logical and safety-oriented inferences from closely related chemical analogs, namely 3-Chloropropane-1-sulfonyl fluoride and 3-Fluoropropane-1-sulfonyl chloride. This approach, rooted in chemical analogy, allows us to anticipate hazards and establish rigorous safety protocols.

The Hazard Profile: An Analog-Based Assessment

Anticipated Hazards:

  • Corrosive to Skin and Eyes: Expect the compound to cause severe skin burns and serious eye damage upon contact.[1][2]

  • Respiratory Irritant: Inhalation of vapors or aerosols may lead to respiratory irritation.

  • Water-Reactive: Like many sulfonyl halides, this compound is likely to react with moisture, potentially releasing corrosive byproducts.

Table 1: Analog Compound Hazard Information

Compound NameCAS NumberKey Hazard Statements
3-Chloropropane-1-sulfonyl fluoride3821-80-5Causes severe skin burns and eye damage.[2]
3-Fluoropropane-1-sulfonyl chloride461-28-9Causes severe skin burns and eye damage.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the anticipated corrosive and water-reactive nature of this compound, a comprehensive PPE strategy is non-negotiable. The following table outlines the recommended PPE for handling this compound.

Table 2: Recommended Personal Protective Equipment

Body PartPPE RecommendationRationale
Eyes/Face Chemical splash goggles and a full-face shield.Protects against splashes of the corrosive liquid and potential reaction products.
Hands Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™). Double-gloving is highly recommended.Provides a robust barrier against a corrosive substance. Double-gloving adds a layer of protection in case of a breach in the outer glove.
Body A chemical-resistant apron over a flame-retardant lab coat. For larger quantities, a full chemical-resistant suit is advised.Protects against splashes and spills, minimizing skin contact.
Respiratory Work should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an acid gas cartridge is necessary.A fume hood is the primary engineering control to prevent inhalation exposure. A respirator provides an additional layer of protection in case of control failure or emergency.
Feet Closed-toe, chemical-resistant shoes.Protects feet from spills.

Workflow for Donning and Doffing PPE:

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Inspect PPE for damage Don2 Don inner gloves Don1->Don2 Don3 Don lab coat and apron/suit Don2->Don3 Don4 Don outer gloves (over cuffs) Don3->Don4 Don5 Don eye and face protection Don4->Don5 Doff1 Remove outer gloves Doff2 Remove face shield and goggles Doff1->Doff2 Doff3 Remove apron/suit Doff2->Doff3 Doff4 Remove inner gloves Doff3->Doff4 Doff5 Wash hands thoroughly Doff4->Doff5

Caption: A logical workflow for donning and doffing Personal Protective Equipment to minimize contamination.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential for minimizing risk. The following steps provide a framework for the safe handling of this compound.

Experimental Protocol: Handling this compound

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Have an emergency eyewash and safety shower readily accessible.

    • Prepare a quench solution (e.g., a dilute solution of sodium bicarbonate) and a spill kit.

    • Assemble all necessary glassware and ensure it is dry.

  • Handling:

    • Don all appropriate PPE as outlined in Table 2.

    • Conduct all manipulations of the compound within the fume hood.

    • Use only compatible, dry syringes or cannulas for transfers.

    • Keep the container tightly sealed when not in use.

  • Post-Handling:

    • Carefully quench any residual reagent in reaction vessels with a suitable, non-vigorous quenching agent.

    • Decontaminate all surfaces that may have come into contact with the compound.

    • Doff PPE in the correct order to avoid cross-contamination.

Disposal Plan: Managing a Hazardous Waste Stream

Due to its anticipated hazardous nature, this compound and any materials contaminated with it must be treated as hazardous waste.

Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing this compound in a dedicated, clearly labeled, and compatible waste container.

    • Do not mix this waste with other waste streams.

  • Quenching (for small residual amounts):

    • Under controlled conditions in a fume hood, slowly add the residual material to a stirred, cooled, and dilute solution of a weak base, such as sodium bicarbonate.

    • Be aware that this reaction may be exothermic and may release gases.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.

    • Never dispose of this chemical down the drain or in the general trash.

Emergency Spill Response Workflow:

Spill_Response Spill Small Spill Occurs Evacuate Evacuate immediate area Spill->Evacuate Alert Alert colleagues and EHS Evacuate->Alert PPE Don appropriate PPE Alert->PPE Contain Contain the spill with absorbent material PPE->Contain Neutralize Neutralize with a suitable agent (e.g., sodium bicarbonate) Contain->Neutralize Collect Collect absorbed material into a hazardous waste container Neutralize->Collect Decontaminate Decontaminate the area Collect->Decontaminate

Caption: A clear, step-by-step workflow for responding to a small chemical spill.

By embracing a culture of caution and adhering to these detailed protocols, researchers can confidently and safely work with this compound, unlocking its potential while prioritizing the well-being of themselves and their colleagues.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Fluoropropane-1-sulfonyl chloride. National Center for Biotechnology Information. [Link]

  • CF Plus Chemicals. 3-Chloropropane-sulfonyl fluoride. [Link]

  • PubChem. 3-Chloropropane-1-sulfonyl fluoride. National Center for Biotechnology Information. [Link]

Sources

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